trans-(3-Fluorocyclobutyl)methamine hydrochloride
Description
The exact mass of the compound (3-Fluorocyclobutyl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-(3-Fluorocyclobutyl)methamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(3-Fluorocyclobutyl)methamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-fluorocyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRVCWQDMQZMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-29-2 | |
| Record name | Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-fluorocyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Mechanism of Action of trans-(3-Fluorocyclobutyl)methamine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, trans-(3-Fluorocyclobutyl)methamine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds to propose a well-grounded hypothesis centered on the modulation of monoaminergic systems. We postulate that trans-(3-Fluorocyclobutyl)methamine hydrochloride functions as an inhibitor of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and may also exhibit inhibitory activity against monoamine oxidase (MAO) enzymes. This guide details the scientific rationale for this hypothesis, outlines rigorous, self-validating experimental protocols for its verification, and provides the necessary framework for researchers to investigate its therapeutic potential.
Introduction and Molecular Profile
trans-(3-Fluorocyclobutyl)methamine hydrochloride is a synthetic small molecule characterized by a cyclobutane ring, a primary amine-containing methyl group, and a fluorine substituent in the trans configuration. The incorporation of a cyclobutane scaffold provides conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets.[1] Furthermore, the strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding interactions, often leading to enhanced pharmacological activity.[2]
Given its structural features—a small, rigid cycloalkylamine—it is reasonable to hypothesize that this compound interacts with components of the central nervous system, particularly the systems governing monoamine neurotransmission.
A Postulated Mechanism of Action: Inhibition of Monoamine Reuptake and Metabolism
We propose a dual mechanism of action for trans-(3-Fluorocyclobutyl)methamine hydrochloride:
-
Inhibition of Monoamine Transporters (DAT, SERT, NET): The primary mode of action is likely the inhibition of presynaptic monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[3] By blocking these transporters, the compound would increase the synaptic concentration and duration of action of these key neurotransmitters, a mechanism shared by many antidepressant and psychostimulant medications.[3][4]
-
Inhibition of Monoamine Oxidase (MAO-A and MAO-B): A secondary, yet significant, possibility is the inhibition of monoamine oxidase enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.[5][6] Inhibition of these enzymes would lead to an accumulation of neurotransmitters in the cytoplasm, increasing their availability for vesicular packaging and subsequent release.
The following diagram illustrates the proposed sites of action within a monoaminergic synapse.
Caption: General workflow for monoamine transporter binding assays.
Monoamine Oxidase (MAO) Inhibition Assays
To investigate the compound's effect on neurotransmitter metabolism, its inhibitory activity against MAO-A and MAO-B should be assessed.
-
Objective: To determine the IC₅₀ values of the test compound for both MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes. [7]* Substrates: Kynuramine (for both MAO-A and MAO-B) or more specific substrates like serotonin for MAO-A and benzylamine for MAO-B. [5][6]* Detection Method: Spectrophotometric or fluorometric measurement of the product formation (e.g., 4-hydroxyquinoline from kynuramine or hydrogen peroxide). [5][8] Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.
-
Initiation: Add the substrate to start the enzymatic reaction.
-
Measurement: Monitor the formation of the product over time using a plate reader at the appropriate wavelength for the chosen detection method.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
The following table summarizes the key components for the proposed in vitro assays:
| Assay Target | Assay Type | Biological Source | Radioligand/Substrate | Reference Compound |
| Dopamine Transporter (DAT) | Binding | hDAT-expressing cell membranes | [³H]WIN 35,428 | Cocaine |
| Serotonin Transporter (SERT) | Binding | hSERT-expressing cell membranes | [³H]Citalopram | Fluoxetine |
| Norepinephrine Transporter (NET) | Binding | hNET-expressing cell membranes | [³H]Nisoxetine | Desipramine |
| Monoamine Oxidase A (MAO-A) | Inhibition | Recombinant hMAO-A | Kynuramine/Serotonin | Clorgyline |
| Monoamine Oxidase B (MAO-B) | Inhibition | Recombinant hMAO-B | Kynuramine/Benzylamine | Selegiline |
Expected Outcomes and Interpretation
The results from these assays will provide a comprehensive pharmacological profile of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
-
High affinity for one or more monoamine transporters (low Ki values) would support the hypothesis of a monoamine reuptake inhibitor. The relative Ki values for DAT, SERT, and NET will determine its selectivity profile (e.g., a selective dopamine reuptake inhibitor, a serotonin-norepinephrine reuptake inhibitor, etc.).
-
Low IC₅₀ values for MAO-A and/or MAO-B would indicate that the compound also functions as a monoamine oxidase inhibitor. The relative potency against the two isoforms will be critical in predicting its potential therapeutic applications and side-effect profile.
A logical flow for the experimental investigation is presented below:
Caption: Logical flow of the experimental investigation.
Conclusion
While the precise mechanism of action of trans-(3-Fluorocyclobutyl)methamine hydrochloride remains to be elucidated, its chemical structure strongly suggests activity within the monoaminergic systems. The proposed dual mechanism of monoamine transporter and monoamine oxidase inhibition provides a robust and testable hypothesis. The experimental protocols detailed in this guide offer a clear and scientifically rigorous path to characterizing its pharmacological profile. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound for CNS disorders such as depression, anxiety, or attention-deficit/hyperactivity disorder.
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PubMed. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. [Link]
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Assay Genie. (n.d.). Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. [Link]
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An In-depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride
Abstract: This technical guide provides a comprehensive overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS No: 1260664-80-9), a valuable building block for medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and strategic importance in modern drug design. A representative synthetic route based on established chemical literature is presented, alongside a discussion of its potential applications, particularly in the construction of complex bioactive molecules such as protein degraders. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage the unique properties of fluorinated alicyclic scaffolds.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1] The cyclobutane ring, a constrained four-membered carbocycle, serves as a versatile bioisostere for larger or more flexible alkyl chains and phenyl rings, offering a gateway to novel and patentable chemical space.[2]
trans-(3-Fluorocyclobutyl)methamine hydrochloride emerges at the intersection of these two powerful concepts. It provides a synthetically accessible handle—a primary amine—attached to a conformationally restricted, fluorinated cyclobutane core. This combination makes it an attractive building block for introducing a desirable structural motif into drug candidates, particularly in areas such as oncology and neuroscience. Its designation by suppliers as a "Protein Degrader Building Block" highlights its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation and optimized physicochemical properties are paramount.
Core Compound Profile
Chemical Structure and Identifiers
The structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride is characterized by a cyclobutane ring substituted with a fluorine atom and a methylamine group in a trans configuration.
-
Chemical Name: (trans-3-Fluorocyclobutyl)methanamine hydrochloride
-
Molecular Formula: C₅H₁₁ClFN[2]
-
Molecular Weight: 139.60 g/mol [2]
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. However, based on extensive research on analogous structures, key physicochemical trends can be reliably predicted.[2]
| Property | Value / Predicted Effect | Rationale & Expert Insights |
| Purity | Typically >95% | As supplied by commercial vendors for research and development purposes. |
| Physical Form | Solid | The hydrochloride salt form increases crystallinity and stability for handling and storage.[3] |
| pKa (of conjugate acid) | ~9.5 - 10.0 (Predicted) | The high electronegativity of the fluorine atom exerts a significant electron-withdrawing effect, which is transmitted through the cyclobutane scaffold. This effect stabilizes the neutral amine relative to its protonated form, thereby lowering its basicity (and the pKa of its conjugate acid) by approximately 0.8 units compared to the non-fluorinated analog.[2] This modulation can be critical for optimizing drug-receptor interactions and cellular permeability. |
| logP / logD | Increased lipophilicity | For 1,3-disubstituted cyclobutanes, the trans stereochemistry places the substituents on opposite faces of the ring. This configuration minimizes intramolecular interactions between the fluorine and the amine. The introduction of fluorine in this context has been shown to increase lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated parent compound.[2] This enhancement can improve membrane permeability and target engagement within hydrophobic pockets. |
| Solubility | Soluble in polar solvents | As a hydrochloride salt, the compound is expected to have good solubility in water, methanol, and DMSO. |
InChI Key: RSRVCWQDMQZMET-BPNVWSNHSA-N Canonical SMILES: C1C(C(C1F)CN)Cl
Synthesis and Manufacturing
While a specific, published, step-by-step protocol for the industrial synthesis of CAS 1260664-80-9 is not publicly available, a robust and stereoselective route can be designed based on methodologies reported for closely related analogs.[2] The following multi-step sequence, starting from commercially available 3-oxocyclobutane-1-carboxylic acid, represents a chemically sound and logical pathway for its preparation.
Proposed Retrosynthetic Analysis
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An In-Depth Technical Guide to Investigating the Biological Activity of trans-(3-Fluorocyclobutyl)methamine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, trans-(3-Fluorocyclobutyl)methamine hydrochloride. While direct literature on this specific molecule is sparse, its structural features—a fluorinated cyclobutane ring and a primary amine—suggest a strong rationale for its investigation as a potential therapeutic agent. This document will, therefore, serve as a roadmap, synthesizing established principles in medicinal chemistry and pharmacology to propose a likely mechanism of action and a detailed experimental plan for its characterization.
Introduction: The Rationale for Investigation
The strategic incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery. Fluorine's unique properties, such as its high electronegativity and small size, can significantly modulate a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles[1][2][3]. The cyclobutane scaffold, a four-membered ring, is also a valuable building block, offering a three-dimensional structure that can provide novel interactions with biological targets.
trans-(3-Fluorocyclobutyl)methamine hydrochloride combines these two features. While its specific biological targets are not yet elucidated in public literature, its structural similarity to known bioactive molecules, particularly inhibitors of epigenetic enzymes, provides a strong starting point for investigation.
A Primary Hypothesis: Targeting Lysine-Specific Demethylase 1 (LSD1)
A compelling hypothesis for the biological activity of trans-(3-Fluorocyclobutyl)methamine hydrochloride is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. LSD1 is a validated target in oncology, and its inhibition has shown therapeutic potential in various cancers[4].
The rationale for this hypothesis is rooted in the established pharmacology of small-ring amines as LSD1 inhibitors. The cyclopropylamine moiety, for instance, is a well-known pharmacophore that acts as a mechanism-based inactivator of LSD1 by covalently modifying its FAD cofactor[5]. Given the structural and electronic similarities between cyclopropylamine and cyclobutylamine, it is plausible that trans-(3-Fluorocyclobutyl)methamine hydrochloride could engage with LSD1 in a similar manner. The fluorine atom on the cyclobutane ring may further enhance its binding affinity and metabolic stability.
Proposed Mechanism of Action
The proposed mechanism of action involves the oxidative activation of the cyclobutylamine by the FAD cofactor within the LSD1 active site, leading to the formation of a reactive intermediate that covalently adducts to the FAD. This irreversible inhibition would block the demethylase activity of LSD1.
Caption: Proposed mechanism of covalent inhibition of LSD1 by trans-(3-Fluorocyclobutyl)methamine.
Experimental Workflow for Characterization
A systematic, multi-tiered approach is essential to thoroughly characterize the biological activity of trans-(3-Fluorocyclobutyl)methamine hydrochloride. The following experimental workflow is proposed:
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De Novo Target Identification and Validation of trans-(3-Fluorocyclobutyl)methamine hydrochloride: A Multi-pronged Approach to Unraveling Novel Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is contingent upon a singular, critical understanding: its mechanism of action. Without a validated molecular target, progression through the drug development pipeline is fraught with uncertainty and risk. This guide provides a comprehensive, field-proven framework for the de novo target identification and validation of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a compound of unknown biological function. We move beyond a simple listing of techniques, offering a strategic, multi-pronged workflow that integrates chemical biology, genetic, and biophysical approaches. Each stage is designed with self-validating systems and orthogonal methodologies to ensure the highest degree of scientific rigor and confidence in the final identified target. This document serves as a strategic manual for researchers embarking on the challenging but rewarding path of discovering novel drug targets and mechanisms of action.
Introduction: The "Target Question"
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a unique chemical scaffold. Its therapeutic potential is, as of now, a black box. The primary and most critical obstacle to unlocking this potential is the identification of its specific molecular target(s). Target identification is the cornerstone of modern drug discovery; it informs efficacy, predicts potential toxicities, and provides the mechanistic rationale required for clinical development. A poorly validated target is one of the most common reasons for late-stage clinical trial failures.
This guide outlines a robust, multi-faceted strategy to address this "target question." We will proceed with the assumption that no prior knowledge of the compound's biological activity exists. Our approach is therefore designed to be unbiased, comprehensive, and grounded in orthogonal validation at every critical step.
Phase I: Foundational Compound & Phenotypic Profiling
Before embarking on resource-intensive target identification campaigns, foundational characterization is paramount. It is essential to confirm the integrity of the tool compound and to identify a quantifiable biological phenotype.
Compound Integrity and Purity Assessment
The validity of all subsequent data hinges on the purity and stability of the compound. Impurities could lead to misleading biological effects, confounding the entire discovery process.
Protocol 1: Compound Quality Control
-
Purity Analysis:
-
Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Procedure: Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride in a suitable solvent (e.g., DMSO, water). Run a gradient elution on a C18 column.
-
Acceptance Criteria: Purity should be >98% as determined by UV absorbance at an appropriate wavelength (e.g., 210 nm), with the major peak corresponding to the expected mass-to-charge ratio (m/z) of the compound.
-
-
Structural Confirmation:
-
Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F).
-
Procedure: Acquire spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acceptance Criteria: The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
-
-
Stability Assessment:
-
Method: HPLC-MS analysis of the compound after incubation in relevant assay media (e.g., cell culture media with 10% FBS) at 37°C over a time course (0, 2, 8, 24 hours).
-
Acceptance Criteria: Less than 5% degradation over the longest experimental duration.
-
Unbiased Phenotypic Screening
The goal here is to identify a robust and measurable cellular phenotype that can serve as a functional readout for subsequent validation experiments. A broad, unbiased screen is the most effective starting point.
Protocol 2: High-Content Imaging Phenotypic Screen
-
Cell Line Selection: Choose a panel of diverse human cell lines (e.g., A549 - lung, MCF7 - breast, U-2 OS - bone) to identify cell-type-specific effects.
-
Assay Plate Preparation: Seed cells in 384-well, optically clear-bottom plates.
-
Compound Treatment: Treat cells with a concentration range of trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., 10-point, 3-fold serial dilution from 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a standard duration (e.g., 48 or 72 hours).
-
Staining: Stain cells with a cocktail of fluorescent dyes targeting key cellular components (e.g., Hoechst for nucleus, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
Image Acquisition: Use a high-content imaging system to automatically capture images from multiple channels for each well.
-
Data Analysis: Employ image analysis software to extract hundreds of quantitative features per cell (e.g., nuclear size, mitochondrial texture, cytoskeletal integrity). Use statistical analysis or machine learning to identify significant phenotypic changes induced by the compound. The resulting "phenotypic profile" can provide initial hypotheses about the mechanism of action.
Phase II: Unbiased Target Identification Strategies
With a confirmed phenotype, we can now deploy parallel, unbiased strategies to generate a list of candidate protein targets. The convergence of evidence from multiple orthogonal methods provides the strongest foundation for advancing a target to the validation stage.
Affinity-Based Approach: Fishing for Targets
This classical biochemical method relies on using a modified version of the compound as "bait" to capture its binding partners from a complex protein mixture.[1][2]
Logical Workflow: Affinity-Based Target ID
Caption: Workflow for affinity-based target identification.
Protocol 3: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of trans-(3-Fluorocyclobutyl)methamine hydrochloride with a linker (e.g., polyethylene glycol) terminating in an affinity tag, such as biotin.[1] A key consideration is the attachment point of the linker, which should be at a position that does not disrupt the compound's native bioactivity.
-
-
Probe Validation:
-
Confirm that the biotinylated probe retains the phenotypic activity observed with the parent compound using the high-content imaging assay (Protocol 2). A significant loss of activity indicates the probe is not a suitable surrogate.
-
-
Protein Pull-Down:
-
Prepare a native protein lysate from the phenotypically responsive cell line.
-
Divide the lysate into two conditions:
-
Condition A (Probe): Incubate with the biotinylated probe.
-
Condition B (Competition): Pre-incubate with a 100-fold molar excess of the original, unmodified compound before adding the biotinylated probe. This is a critical control to distinguish specific binders from non-specific matrix interactors.
-
-
-
Capture and Elution:
-
Incubate the lysates with streptavidin-coated magnetic beads to capture the probe and any bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE to visualize the enrichment pattern.
-
Perform in-gel digestion of protein bands or an on-bead digest, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in Condition A and depleted in Condition B. These are your high-confidence candidate targets.
-
Genetic Approach: CRISPR-Cas9 Screening
Genetic screens identify genes that, when perturbed, alter a cell's sensitivity to a compound.[3][4][5] This provides an unbiased, functional readout of the compound's mechanism of action. CRISPR-based screens are preferred over older RNAi technologies due to their high specificity and ability to achieve complete gene knockout.[4][5]
Logical Workflow: CRISPR-Cas9 Screening
Caption: Workflow for a pooled CRISPR knockout screen.
Protocol 4: Pooled Genome-Wide CRISPR Knockout Screen
-
Cell Line Preparation: Establish a stable cell line expressing the Cas9 nuclease.
-
Library Transduction: Transduce the Cas9-expressing cells with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Initial Selection: Select the cells that were successfully transduced (e.g., using puromycin resistance encoded by the lentiviral vector).
-
Compound Treatment:
-
Determine the LC50 (lethal concentration, 50%) of trans-(3-Fluorocyclobutyl)methamine hydrochloride for the Cas9-expressing cell line.
-
Split the cell population into a treatment group (cultured with the compound at LC50) and a vehicle control group. Maintain sufficient cell numbers to ensure library representation is preserved.
-
-
Time Course: Culture the cells for 14-21 days, allowing for the depletion or enrichment of cells with specific gene knockouts.
-
Genomic DNA Extraction and Sequencing: Harvest genomic DNA from both populations at the end of the experiment. Use PCR to amplify the sgRNA-encoding regions and analyze the relative abundance of each sgRNA using next-generation sequencing.
-
Hit Identification:
-
Resistance Genes: sgRNAs that are significantly enriched in the treated population compared to the control point to genes whose knockout confers resistance. The direct target is often found in this group.
-
Sensitizing Genes: sgRNAs that are significantly depleted in the treated population identify genes whose knockout is synthetically lethal with the compound, often revealing pathway members or compensatory mechanisms.
-
In Silico Approach: Computational Target Prediction
Computational methods can predict potential targets by comparing the compound's structure to ligands with known targets or by docking the compound into protein structures.[6][7][8] This is a rapid, cost-effective way to generate initial hypotheses.
Protocol 5: Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Similarity Searching:
-
Method: Use the 2D structure (SMILES string) of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a query to search chemical databases (e.g., ChEMBL, PubChem).
-
Principle: The "chemical similarity principle" states that structurally similar molecules are likely to have similar biological activities.[6][8]
-
Output: A list of known bioactive molecules that are structurally similar to the query compound, along with their known targets. These targets become hypotheses for the query compound.
-
-
Structure-Based Reverse Docking:
-
Method: Dock the 3D conformation of the compound in silico against a large library of protein crystal structures (e.g., the Protein Data Bank, PDB).
-
Principle: This method calculates the predicted binding affinity (docking score) of the compound to each protein's binding pocket.[6]
-
Output: A ranked list of proteins based on their predicted binding affinity for the compound.
-
Phase III: Hit Triage and Direct Target Validation
The unbiased screens in Phase II will likely generate a list of tens to hundreds of candidate targets. The next crucial step is to triage this list and confirm direct, physical engagement between the compound and the highest-priority candidates in a cell-free and cellular context.
| Validation Technique | Principle | Information Gained | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor-immobilized protein. | Binding kinetics (k_on, k_off), Affinity (K_D) | Low to Medium |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Binding affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. | Target engagement in live cells or lysates. | Medium to High |
Protocol 6: Biophysical Validation with Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of trans-(3-Fluorocyclobutyl)methamine hydrochloride over the chip surface. A binding event is detected as a change in the resonance angle, measured in Response Units (RU).
-
Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A specific and direct interaction is confirmed by a dose-dependent and saturable binding signal.
Protocol 7: Cellular Target Engagement with CETSA
-
Cell Treatment: Treat intact, live cells with either the vehicle control or a saturating concentration of the compound.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C). The target protein, when bound to the compound, will be stabilized and resist thermal denaturation at higher temperatures.
-
Lysate Preparation & Analysis: Lyse the cells at each temperature point and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or quantitative mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated samples confirms cellular target engagement.
Phase IV: Functional Validation & Mechanism of Action
Confirming direct binding is necessary but not sufficient. The final phase connects the physical interaction to the biological phenotype, validating that engagement of the target is responsible for the compound's effect.
Logical Workflow: Functional Validation
Caption: Connecting target engagement to cellular function.
Protocol 8: Target Knockdown and Phenotypic Rescue/Recapitulation
-
Target Depletion: Use siRNA or a specific CRISPR guide RNA to deplete the validated target protein in the responsive cell line. Confirm knockdown/knockout by Western blot or qPCR.
-
Phenotypic Analysis:
-
Phenocopy: Assess whether the knockdown/knockout cells exhibit the same phenotype observed with compound treatment (using Protocol 2). This suggests the compound is an inhibitor of the target's function.
-
Ablation of Effect: Treat the knockdown/knockout cells with the compound. If the cells are now insensitive to the compound, it provides strong evidence that the protein is required for the compound's activity.
-
Conclusion
The identification and validation of a novel compound's target is a systematic process of hypothesis generation and rigorous, orthogonal testing. By integrating affinity-based proteomics, functional genomics, and biophysical validation, this guide provides a robust framework for elucidating the mechanism of action of trans-(3-Fluorocyclobutyl)methamine hydrochloride. This multi-pronged strategy minimizes the risk of pursuing false positives and builds a comprehensive data package that strongly supports the identified target, paving the way for rational drug development and future therapeutic application.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
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Al-Abri, M. Z., & Al-Ghafri, N. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Mohammad, H., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
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Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. Available at: [Link]
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Gfeller, D., & Bassani, S. (2019). In Silico Drug-Target Profiling. Methods in Molecular Biology. Available at: [Link]
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Kawatani, M., & Osada, H. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]
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Ziegler, S., et al. (2013). Target identification for small bioactive molecules: a cruel choice. Angewandte Chemie International Edition. Available at: [Link]
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Joung, J., et al. (2017). Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening. Nature Protocols. Available at: [Link]
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Gilbert, L. A., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]
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The Strategic Integration of the Fluorinated Cyclobutane Motif: A Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity and pKa, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the diverse array of fluorinated building blocks, small, strained ring systems like cyclobutanes have garnered significant interest. Their rigid, three-dimensional structures offer a means to explore novel chemical space and to constrain molecular conformations, often leading to improved target selectivity and potency.
This technical guide provides an in-depth exploration of a particularly valuable building block: trans-(3-Fluorocyclobutyl)methamine hydrochloride . We will delve into its synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry, offering a comprehensive resource for researchers seeking to leverage this unique scaffold in their drug discovery programs.
Physicochemical Properties and Structural Attributes
The introduction of a fluorine atom onto the cyclobutane ring of trans-(3-Fluorocyclobutyl)methamine hydrochloride profoundly influences its electronic and conformational properties. The high electronegativity of fluorine leads to a significant inductive effect, which can modulate the basicity of the primary amine. This modulation of pKa can be a critical factor in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClFN | Synthonix[1] |
| Molecular Weight | 139.60 g/mol | J&K Scientific[2] |
| CAS Number | 1523618-03-2 | Synthonix[1] |
| Appearance | White to off-white solid | (General knowledge) |
| Purity | ≥97.0% | Synthonix[1] |
| Storage | 2-8 °C | J&K Scientific[2] |
The trans stereochemistry of the fluorine and aminomethyl substituents on the cyclobutane ring results in a specific and predictable three-dimensional arrangement. This fixed orientation is crucial for presenting pharmacophoric elements in a defined manner to a biological target, potentially leading to higher binding affinity and selectivity compared to more flexible acyclic analogues.
Synthesis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Strategic Approach
A robust and scalable synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride is essential for its widespread application in drug discovery. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively detailed in the literature, a plausible and efficient synthetic strategy can be constructed based on established methodologies for the synthesis of related fluorinated cyclobutane derivatives. A key precursor for this synthesis is trans-3-aminocyclobutanol. A patented method provides a route to this precursor, which can then be further elaborated to the target compound.
Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (Precursor)
This protocol is adapted from the general methodology described in patent CN112608243A.
Step 1: Mitsunobu Reaction of cis-3-Dibenzylaminocyclobutanol
-
To a solution of cis-3-dibenzylaminocyclobutanol and a suitable carboxylic acid (e.g., benzoic acid) in an appropriate solvent (e.g., THF), add a condensing agent (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) and triphenylphosphine at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the trans-3-dibenzylaminocyclobutyl carboxylate.
-
Treat the purified ester with hydrochloric acid in a suitable solvent to form the hydrochloride salt.
Step 2: Hydrolysis to trans-3-Dibenzylaminocyclobutanol
-
Dissolve the trans-3-dibenzylaminocyclobutyl carboxylate hydrochloride in a mixture of a suitable solvent (e.g., THF) and water.
-
Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain trans-3-dibenzylaminocyclobutanol.
Step 3: Debenzylation to trans-3-Aminocyclobutanol
-
Dissolve the trans-3-dibenzylaminocyclobutanol in an alcohol solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., palladium on carbon or palladium hydroxide).
-
Subject the mixture to hydrogenation in a suitable apparatus until the debenzylation is complete.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield trans-3-aminocyclobutanol.
Proposed Forward Synthesis to trans-(3-Fluorocyclobutyl)methamine Hydrochloride
The following steps outline a logical progression from the precursor to the final product, based on standard organic chemistry transformations.
Step 4: Fluorination of trans-3-Aminocyclobutanol
The hydroxyl group of trans-3-aminocyclobutanol can be converted to a fluorine atom using a variety of fluorinating agents. A common and effective method is the use of a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The amino group would likely require protection (e.g., as a Boc-carbamate) prior to fluorination to prevent side reactions.
Step 5: Conversion to the Aminomethyl Group
The protected trans-3-fluorocyclobutanamine can then be converted to the corresponding methanamine. This can be achieved through a sequence of reactions, for example, by first converting the amine to a nitrile via a Sandmeyer-type reaction, followed by reduction of the nitrile to the primary amine.
Step 6: Deprotection and Salt Formation
Finally, removal of the protecting group from the amine and subsequent treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) would yield the desired trans-(3-Fluorocyclobutyl)methamine hydrochloride .
Figure 1. Proposed synthetic workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The unique structural and physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride make it an attractive building block for the development of novel therapeutic agents across various disease areas.
As a Bioisostere and Conformational Constraint
The fluorocyclobutane ring can serve as a bioisosteric replacement for other commonly used groups in drug molecules, such as gem-dimethyl groups or larger rings. This substitution can lead to improved metabolic stability and cell permeability. The rigid nature of the cyclobutane ring also introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.
In the Development of Kinase Inhibitors
The aminomethyl group provides a key handle for the attachment of this scaffold to various pharmacophores. In the context of kinase inhibitors, for example, this amine can be acylated or used in reductive amination reactions to build out the molecule and interact with key residues in the ATP-binding pocket of the target kinase. The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein, further enhancing binding affinity.
In Central Nervous System (CNS) Drug Discovery
The modulation of pKa and lipophilicity by the fluorine atom can be particularly advantageous in the design of CNS-penetrant drugs. By fine-tuning these properties, it is possible to optimize a molecule's ability to cross the blood-brain barrier, a critical challenge in the development of treatments for neurological and psychiatric disorders.
In Positron Emission Tomography (PET) Imaging
Fluorinated cyclobutane derivatives have shown significant promise as PET imaging agents. For instance, the radiolabeled amino acid analog, trans-1-amino-3-[¹⁸F]-fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), has been investigated for its potential in imaging prostate cancer and brain tumors. This highlights the potential for derivatives of trans-(3-Fluorocyclobutyl)methamine to be developed as novel PET tracers for a variety of diagnostic applications.
Conclusion: A Versatile Building Block for Future Drug Discovery
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a powerful and versatile building block for medicinal chemists. Its unique combination of a conformationally constrained scaffold, a strategically placed fluorine atom, and a reactive aminomethyl handle provides a wealth of opportunities for the design and synthesis of novel drug candidates with improved pharmacological properties. As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the strategic application of such well-defined, fluorinated building blocks will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines.
References
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Synthonix. trans-(3-Fluorocyclobutyl)methamine hydrochloride. [Link]
-
J&K Scientific. trans-(3-Fluorocyclobutyl)methamine hydrochloride. [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Nye, J. A., et al. (2007). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Nuclear medicine and biology, 34(4), 415–421. [Link]
-
Oka, S., et al. (2014). Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Asia Oceania journal of nuclear medicine & biology, 2(2), 87–94. [Link]
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The Emerging Potential of trans-(3-Fluorocyclobutyl)methamine hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic applications of the novel chemical entity, trans-(3-Fluorocyclobutyl)methamine hydrochloride. In the absence of direct clinical data, this paper synthesizes foundational principles of medicinal chemistry and pharmacology to build a robust, scientifically-grounded hypothesis for its potential utility. By dissecting its core structural motifs—the cyclobutane ring, the strategic fluorine substitution, and the primary amine—we will explore its plausible mechanisms of action, potential therapeutic targets, and a logical roadmap for its preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and unlock the potential of innovative molecular scaffolds.
Introduction: Deconstructing a Molecule of Interest
The quest for novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles is a perpetual driver of innovation in the pharmaceutical industry. Small molecules with unique structural features offer the potential to address unmet medical needs by interacting with biological targets in novel ways. trans-(3-Fluorocyclobutyl)methamine hydrochloride presents such an opportunity. Its structure, though not yet extensively studied, contains a compelling combination of functionalities that are well-established in successful drug design.
This guide will provide a forward-looking perspective on the potential of this molecule by examining the established roles of its constituent parts:
-
The Cyclobutane Ring: A strained four-membered carbocycle that offers a unique three-dimensional scaffold.
-
Fluorine Substitution: A common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.
-
The Primary Amine: A key functional group in many centrally active drugs, often responsible for critical interactions with biological targets.
By understanding the individual contributions of these components, we can construct a compelling narrative for the potential therapeutic journey of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
The Strategic Advantage of the Fluorinated Cyclobutane Scaffold
The cyclobutane moiety is increasingly recognized as a valuable component in modern drug discovery.[1][2] Its rigid, puckered structure offers several advantages over more flexible linear chains or planar aromatic rings.
Conformational Restriction and Pre-organization
The constrained nature of the cyclobutane ring limits the number of accessible conformations of a molecule.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency.
Metabolic Stability and Bioisosterism
Cyclobutane rings can serve as bioisosteres for other chemical groups, such as gem-dimethyl groups or even aromatic rings.[3][4] This substitution can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] The replacement of metabolically labile groups with a cyclobutane ring is a validated strategy for enhancing the pharmacokinetic profile of drug candidates.[3]
The Impact of Fluorine Substitution
The introduction of a fluorine atom is a powerful tool in medicinal chemistry, capable of profoundly influencing a molecule's properties.[5][6] The high electronegativity of fluorine can alter the electronic distribution within the molecule, affecting its pKa, lipophilicity, and ability to form hydrogen bonds.[7][8]
Key benefits of fluorine incorporation include:
-
Enhanced Metabolic Stability: Fluorine can block metabolically labile positions, preventing oxidative metabolism by cytochrome P450 enzymes.[9]
-
Increased Membrane Permeability: The lipophilic nature of fluorine can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[6][9]
-
Modulation of Binding Affinity: The electronic effects of fluorine can lead to more favorable interactions with the target protein.[5][8]
The combination of a cyclobutane ring and a fluorine atom in trans-(3-Fluorocyclobutyl)methamine hydrochloride suggests a molecule designed for enhanced stability and potentially favorable pharmacokinetic properties, particularly for central nervous system (CNS) targets.
The Primary Amine: A Gateway to the Central Nervous System
The presence of a primary amine is a strong indicator of potential activity within the central nervous system. Many neurotransmitters and neuromodulators, such as the biogenic amines (e.g., dopamine, norepinephrine, serotonin), are primary amines.[10][11] Drugs that target the CNS often mimic these endogenous ligands to interact with their receptors or transporters.
Given the structural features of trans-(3-Fluorocyclobutyl)methamine hydrochloride, it is plausible that it could act as a modulator of monoamine neurotransmitter systems. Potential mechanisms of action could include:
-
Receptor Agonism or Antagonism: The molecule could bind directly to dopamine, serotonin, or norepinephrine receptors, either activating or blocking them.
-
Reuptake Inhibition: It could inhibit the transporters responsible for clearing these neurotransmitters from the synaptic cleft, thereby prolonging their action.
-
Enzyme Inhibition: It might inhibit enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO).
The specific trans stereochemistry of the fluorine and the methamine group on the cyclobutane ring will be crucial in determining its precise interaction with these potential targets, offering a handle for optimizing selectivity and potency.
Hypothetical Therapeutic Applications and a Proposed Development Workflow
Based on the structural analysis, we can hypothesize several potential therapeutic areas for trans-(3-Fluorocyclobutyl)methamine hydrochloride, primarily within the realm of neurology and psychiatry.
Potential Therapeutic Indications
-
Depression and Anxiety Disorders: Modulation of serotonergic and noradrenergic pathways is a cornerstone of treatment for these conditions.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Drugs that modulate dopamine and norepinephrine levels are effective in treating ADHD.[12]
-
Neuropathic Pain: Certain antidepressants that affect serotonin and norepinephrine reuptake have shown efficacy in managing chronic pain.
-
Neurodegenerative Diseases: Alterations in monoamine systems are implicated in conditions like Parkinson's disease.
A Roadmap for Preclinical Development
A logical and efficient preclinical development plan is essential to validate these hypotheses. The following workflow outlines a potential path forward.
Caption: A hypothetical preclinical development workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Data Presentation: A Hypothetical In Vitro Profile
To illustrate the potential outcomes of the initial screening phase, the following table presents hypothetical data for the compound's interaction with key monoamine targets.
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Transporter (DAT) | 50 | Reuptake Inhibitor |
| Serotonin Transporter (SERT) | 150 | Reuptake Inhibitor |
| Norepinephrine Transporter (NET) | 25 | Reuptake Inhibitor |
| D2 Dopamine Receptor | >1000 | Inactive |
| 5-HT2A Serotonin Receptor | >1000 | Inactive |
This is illustrative data and does not represent actual experimental results.
Experimental Protocols
To facilitate the investigation of this compound, we provide detailed, step-by-step methodologies for key initial experiments.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity of trans-(3-Fluorocyclobutyl)methamine hydrochloride for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compound: trans-(3-Fluorocyclobutyl)methamine hydrochloride.
-
Non-specific binding control (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the metabolic stability of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Materials:
-
Human liver microsomes (HLM).
-
Test compound.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Control compounds (high and low clearance).
-
Acetonitrile (for quenching).
-
LC-MS/MS system.
Procedure:
-
Pre-warm HLM and NADPH regenerating system at 37°C.
-
Add the test compound to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life and intrinsic clearance of the compound.
Conclusion and Future Directions
trans-(3-Fluorocyclobutyl)methamine hydrochloride stands as a promising, yet unexplored, chemical entity with significant potential for therapeutic development, particularly in the CNS space. The strategic incorporation of a fluorinated cyclobutane scaffold with a primary amine provides a strong rationale for its investigation as a modulator of monoamine neurotransmitter systems.
The proposed development workflow and experimental protocols offer a clear path for elucidating the pharmacological profile of this molecule. Future research should focus on synthesizing and testing the compound to validate these hypotheses, followed by a robust lead optimization program to enhance its potency, selectivity, and drug-like properties. The journey from a molecule of interest to a life-changing therapeutic is long and arduous, but for compounds like trans-(3-Fluorocyclobutyl)methamine hydrochloride, the potential rewards for patients are immeasurable.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200020. [Link]
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Purves, D., et al. (2001). The Biogenic Amines. In Neuroscience. 2nd edition. Sinauer Associates. [Link]
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Grygorenko, O. O., et al. (2020). Optimized biologically active fluorinated cycloalkane derivatives... ResearchGate. [Link]
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ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]
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van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Pascoe, P. J., & Steffey, E. P. (2018). Introduction to Drugs Acting on the Central Nervous System and Principles of Anesthesiology. Veterian Key. [Link]
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OpenStax. (n.d.). Chapter 8 Central Nervous System. In Nursing Pharmacology. [Link]
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Liashuk, O., et al. (2026). Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane derivatives. American Chemical Society. [Link]
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LibreTexts Chemistry. (2022). Drugs Acting Upon the Central Nervous System. Chemistry LibreTexts. [Link]
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de Oliveira, C. S. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales pharmaceutiques francaises, 57(2), 108-115. [Link]
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The Enigmatic Profile of trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Predictive Pharmacological and Toxicological Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The landscape of early-stage drug discovery is populated by a vast number of novel chemical entities. Among these is trans-(3-Fluorocyclobutyl)methamine hydrochloride, a compound for which, as of the current date, there is a notable absence of specific pharmacological and toxicological data in peer-reviewed literature and public regulatory documents. This guide, therefore, deviates from a conventional data-driven monograph. Instead, it offers a predictive analysis grounded in the principles of medicinal chemistry and structure-activity relationships (SAR). By dissecting the constituent structural motifs of the molecule—the cyclobutane core, the fluorine substituent, and the primary aminomethyl group—we can extrapolate a potential profile to guide initial research and development efforts. This document serves as a foundational roadmap for the scientific community to approach the characterization of this and structurally related compounds.
Part 1: Deconstruction of the Molecular Architecture and Predicted Physicochemical Properties
The structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride presents a fascinating intersection of functionalities that are increasingly utilized in modern medicinal chemistry.
-
The Cyclobutane Core: The four-membered ring system of cyclobutane imparts a degree of conformational rigidity. Unlike more flexible aliphatic chains, this strained ring system orients its substituents in well-defined spatial arrangements. This can be advantageous for optimizing interactions with specific biological targets. The trans configuration of the fluorine and aminomethyl groups further locks their relative orientation, which can be critical for receptor binding.
-
The Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties.[1][2][3] Fluorine's high electronegativity and small atomic size can significantly alter the local electronic environment of a molecule.[1][2][3] This can influence a compound's acidity or basicity, metabolic stability, and binding affinity to target proteins.[1][2][3] Specifically, the C-F bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation at that position.[4]
-
The Primary Aminomethyl Group: The presence of a primary amine is a key feature for many biologically active molecules. This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is expected to be protonated, carrying a positive charge. This charge can be crucial for forming ionic interactions with negatively charged residues in the binding pockets of receptors or enzymes.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | Low | The small size of the molecule suggests good potential for oral bioavailability (Lipinski's Rule of Five). |
| Polarity | Moderate to High | The presence of the amine hydrochloride salt and the electronegative fluorine atom will increase polarity. |
| Solubility | Likely water-soluble | The hydrochloride salt form is expected to enhance aqueous solubility. |
| pKa | Basic | The primary amine will be the primary basic center, likely with a pKa in the range of 9-10. |
| Metabolic Stability | Potentially enhanced | The C-F bond is resistant to metabolic cleavage.[4] The cyclobutane ring may also be less susceptible to certain metabolic pathways compared to linear alkanes. |
Table 1: Predicted Physicochemical Properties of trans-(3-Fluorocyclobutyl)methamine Hydrochloride
Part 2: A Predictive Pharmacological Profile
In the absence of direct experimental data, a predictive pharmacological profile can be constructed by considering the structural similarities to known classes of bioactive molecules. The aminocyclobutane moiety is a feature in a number of compounds targeting the central nervous system (CNS).
Potential Molecular Targets and Mechanism of Action
The overall structure, a small, rigid, fluorinated amine, is suggestive of a compound that could interact with neurotransmitter transporters or receptors.
-
Monoamine Transporters (DAT, NET, SERT): The structural resemblance to psychostimulants and certain antidepressants raises the possibility of interaction with the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. The primary amine and its spatial orientation are critical for binding to these transporters. Fluorination can modulate the affinity and selectivity for these targets.
-
Ion Channels: Small, charged molecules can act as modulators of various ion channels. The conformational rigidity of the cyclobutane ring could favor binding to specific states of voltage-gated or ligand-gated ion channels.
-
Amine-Utilizing Enzymes: The primary amine could serve as a substrate or inhibitor for enzymes such as monoamine oxidase (MAO) or diamine oxidase (DAO).
The following diagram illustrates a hypothetical experimental workflow for the initial pharmacological characterization of this compound.
Figure 1: A proposed experimental workflow for the initial pharmacological screening of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Part 3: A Predictive Toxicological Profile
The toxicological profile of a novel compound is of paramount importance. While specific data is absent, general toxicological principles related to the structural components can be considered.
Potential Toxicological Liabilities
-
Cardiotoxicity: Compounds that interact with monoamine transporters can have cardiovascular effects, such as changes in heart rate and blood pressure. Additionally, interactions with hERG channels, a common cause of drug-induced cardiotoxicity, should be assessed early.
-
Neurotoxicity: Over-activation of certain CNS pathways can lead to neurotoxic effects. The potential for psychostimulant-like activity would necessitate a thorough evaluation of neurotoxic potential.
-
Metabolic Bioactivation: While the C-F bond is generally stable, metabolism at other positions on the cyclobutane ring or the amine could potentially lead to reactive metabolites. In silico and in vitro metabolic studies would be crucial to identify potential metabolic liabilities.
-
Fluoride Release: Although the C-F bond is strong, in vivo defluorination can occur with some fluorinated pharmaceuticals, leading to the release of fluoride ions.[4] High levels of fluoride can be toxic, and this potential should be monitored in preclinical studies.[4]
The following diagram outlines a tiered approach to the initial toxicological assessment.
Figure 2: A proposed tiered workflow for the initial toxicological assessment of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Part 4: Synthesis and Characterization Considerations
The synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride is not widely reported in the literature, suggesting it may be a proprietary building block or a novel synthetic target. The stereospecific synthesis of the trans isomer would be a key challenge, likely involving multi-step sequences.
Analytical Characterization: A comprehensive analytical package would be required to confirm the structure and purity of the compound for any biological testing. This would include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
-
X-ray Crystallography (if suitable crystals can be obtained): To unambiguously determine the solid-state structure and stereochemistry.
Conclusion and Future Directions
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a molecule of interest at the frontier of medicinal chemistry. While this guide has provided a predictive analysis of its potential pharmacological and toxicological properties, it is imperative to underscore that these are extrapolations based on its structural features. Rigorous experimental investigation is the only path to elucidating the true biological profile of this compound. The proposed experimental workflows in this document offer a starting point for such an endeavor. As the scientific community continues to explore novel chemical space, a foundational understanding of structure-activity relationships, as outlined here, will be indispensable for navigating the complexities of drug discovery and development.
References
A comprehensive list of references is not applicable as there is no specific literature for the subject compound. The citations within the text refer to general principles of medicinal chemistry and the role of fluorine in drug design, as informed by the initial literature search.
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- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo studies of trans-(3-Fluorocyclobutyl)methamine hydrochloride
An In-depth Technical Guide to the Preclinical Evaluation of trans-(3-Fluorocyclobutyl)methamine hydrochloride
Abstract
This document provides a comprehensive technical overview of the preclinical assessment of trans-(3-Fluorocyclobutyl)methamine hydrochloride (hereafter referred to as F-CBMH), a novel small molecule designed for potential therapeutic intervention in mood and anxiety disorders. The guide details the strategic rationale and methodologies employed in its in vitro characterization and in vivo evaluation. We present a logical progression of studies, from initial target engagement and selectivity profiling to pharmacokinetic analysis and behavioral efficacy in established rodent models. The primary objective is to establish a foundational dataset that informs the potential clinical trajectory of F-CBMH, grounded in robust, reproducible, and mechanistically insightful preclinical science.
Introduction: Rationale and Therapeutic Hypothesis
The therapeutic landscape for anxiety and depressive disorders, while mature, still presents significant opportunities for innovation, particularly concerning agents with novel mechanisms of action that may offer improved efficacy or a more favorable side-effect profile. F-CBMH was synthesized as a structural analog of known monoamine reuptake inhibitors, incorporating a fluorinated cyclobutyl moiety intended to enhance metabolic stability and blood-brain barrier penetration.
Our central hypothesis is that F-CBMH functions as a dual-acting agent, targeting key nodes within the central nervous system's monoaminergic pathways. Specifically, we postulate that F-CBMH exhibits inhibitory activity at both monoamine oxidase (MAO) enzymes and monoamine transporters. This dual mechanism is hypothesized to produce a synergistic elevation of synaptic neurotransmitters like serotonin and norepinephrine, potentially leading to robust anxiolytic and antidepressant effects. The preclinical development plan is therefore designed to systematically test this hypothesis.[1]
In Vitro Characterization: Target Engagement and Selectivity
The initial phase of evaluation is critical to confirm the molecular mechanism of action and to establish the compound's potency and selectivity.[2] These in vitro assays provide the fundamental data upon which all subsequent in vivo work is built.
Monoamine Oxidase (MAO) Inhibition Assays
Given the structural alerts within F-CBMH, we first sought to characterize its interaction with the two key MAO isoforms, MAO-A and MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters.[3] Selective inhibition of MAO-A is a validated approach for treating depression and anxiety, while MAO-B inhibitors are used in Parkinson's disease.[4]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Source : Recombinant human MAO-A and MAO-B enzymes are used for specificity.
-
Substrate : A non-selective substrate like kynuramine is employed, which is metabolized by both MAO isoforms to produce a fluorescent byproduct (4-hydroxyquinoline) or a product that can be converted to a fluorescent signal (H2O2).[5][6]
-
Procedure :
-
A dilution series of F-CBMH is prepared.
-
The compound is pre-incubated with either MAO-A or MAO-B in a 96-well plate format.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The plate is incubated at 37°C for a defined period.
-
The reaction is stopped, and fluorescence is measured using a plate reader (e.g., Ex/Em = 320/460 nm for 4-hydroxyquinoline or Ex/Em = 535/587 nm for H2O2-based detection).[5]
-
Control wells include enzyme and substrate without inhibitor (100% activity) and wells with known selective inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) to define 0% activity.[3]
-
-
Data Analysis : The fluorescence intensity is converted to percent inhibition, and the IC50 value (the concentration of F-CBMH required to inhibit 50% of enzyme activity) is calculated using a non-linear regression analysis.
Hypothetical Results: MAO Inhibition Profile
| Enzyme | F-CBMH IC50 (nM) | Clorgyline IC50 (nM) | Selegiline IC50 (nM) |
| MAO-A | 85 | 12 | >10,000 |
| MAO-B | 1,250 | >10,000 | 25 |
These hypothetical data suggest that F-CBMH is a moderately potent inhibitor of MAO-A, with approximately 15-fold selectivity over MAO-B. This profile is consistent with a potential antidepressant or anxiolytic agent.
Monoamine Transporter Binding and Uptake Assays
To investigate the second part of our hypothesis, we assessed F-CBMH's ability to interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are the primary targets for many classes of antidepressants, including SSRIs and SNRIs.
Experimental Protocol: Radiotracer Uptake Inhibition Assay
This method is considered a gold standard for assessing the potency of drugs that target monoamine transporters.[7]
-
Cell Lines : Human Embryonic Kidney (HEK293) cells stably transfected to express human SERT, NET, or DAT are used.
-
Radiotracers : Tritiated substrates are used for each transporter: [³H]-5-HT for SERT, [³H]-dopamine for DAT, and [³H]-MPP+ for NET.[7]
-
Procedure :
-
Adherent transfected cells are cultured in 96-well plates.
-
On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for 5 minutes with various concentrations of F-CBMH.
-
The pre-incubation buffer is replaced with a buffer containing both the F-CBMH concentration and the respective [³H]-substrate.
-
Uptake is allowed to proceed for a short period (e.g., 1-3 minutes) at room temperature.[7]
-
The reaction is terminated by rapidly washing the cells with ice-cold KHB.
-
Cells are lysed, and the radioactivity incorporated into the cells is measured using a scintillation counter.
-
-
Data Analysis : Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT). The specific uptake data is used to calculate the IC50 value for F-CBMH at each transporter.
Hypothetical Results: Transporter Inhibition Profile
| Transporter | F-CBMH IC50 (nM) |
| SERT | 150 |
| NET | 450 |
| DAT | >5,000 |
These results suggest F-CBMH also acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a 3-fold preference for SERT over NET and weak activity at DAT. This profile, combined with its MAO-A inhibition, points to a multi-target mechanism of action.
In Vivo Evaluation: Pharmacokinetics and Efficacy
With a promising in vitro profile, the next logical step is to evaluate the compound's behavior in a living system. This phase bridges the gap between molecular action and potential therapeutic effect.[2][8]
Pharmacokinetic (PK) Profiling
A successful CNS drug must be able to reach its target in the brain at a sufficient concentration and for an adequate duration. A preliminary PK study in rodents is essential.
Experimental Protocol: Rodent PK Study
-
Animals : Male Sprague-Dawley rats are used.
-
Dosing : A single dose of F-CBMH (e.g., 10 mg/kg) is administered via intravenous (IV) and oral (PO) routes to different cohorts to assess bioavailability.
-
Sample Collection : Blood samples are collected at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis : Plasma concentrations of F-CBMH are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis : Key PK parameters are calculated, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), and oral bioavailability (F%).
Hypothetical Results: Key Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (PO) | 450 ng/mL |
| Tmax (PO) | 1.5 hours |
| t½ (IV) | 6.2 hours |
| Oral Bioavailability (F%) | 45% |
These hypothetical results indicate good oral absorption and a half-life suitable for once or twice-daily dosing, supporting its progression into efficacy models.
In Vivo Efficacy: Behavioral Models of Anxiety and Depression
The ultimate test of our hypothesis is whether the in vitro activity of F-CBMH translates into measurable anxiolytic or antidepressant-like effects in validated animal models.[9][10] The choice of models is critical for building a comprehensive behavioral profile.[11]
Experimental Workflow: Behavioral Phenotyping
Caption: Preclinical behavioral testing workflow for F-CBMH.
Protocol Summaries:
-
Open Field Test (OFT) : Assesses general locomotor activity. A new compound should not produce hyperactivity, which could lead to false positives in other tests.[12] Animals are placed in a novel, open arena, and their movement is tracked.
-
Elevated Plus Maze (EPM) : A widely used test for anxiolytic-like effects. The maze has two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the more aversive open arms.[10]
-
Forced Swim Test (FST) & Tail Suspension Test (TST) : These are common screening tools for potential antidepressants.[12] They are based on the principle that animals will adopt an immobile posture after failed attempts to escape an aversive situation. Effective antidepressants decrease the duration of this immobility.
Hypothetical Results: Behavioral Efficacy Summary
| Test | Dose (mg/kg) | Outcome | Interpretation |
| Open Field Test | 1, 3, 10 | No significant change in total distance traveled | Not a stimulant; valid for further testing |
| Elevated Plus Maze | 3, 10 | Significant increase in time spent in open arms | Anxiolytic-like effect |
| Forced Swim Test | 10 | Significant decrease in immobility time | Antidepressant-like effect |
These findings would provide strong in vivo proof-of-concept for the therapeutic hypothesis, showing that F-CBMH produces behavioral effects consistent with its dual mechanism of action at doses that are not confounded by motor stimulation.
Preliminary Safety and Toxicology
Early assessment of safety is paramount.[8] While full GLP toxicology studies are conducted later, preliminary screens can identify major liabilities.
Proposed Preliminary Safety Studies:
-
In Vitro hERG Assay : To assess the risk of cardiac QT prolongation.
-
In Vitro Ames Test : To evaluate mutagenic potential.
-
Acute Dose-Range Finding Study in Rodents : To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity at high exposures.
A favorable outcome in these preliminary studies is a critical go/no-go decision point for committing the resources required for full IND-enabling toxicology packages.[13]
Discussion and Future Directions
The preclinical data package for trans-(3-Fluorocyclobutyl)methamine hydrochloride (F-CBMH) presents a compelling case for a novel therapeutic candidate with a multi-faceted mechanism of action. The in vitro studies confirm our initial hypothesis, demonstrating a dual inhibitory profile against MAO-A and the serotonin/norepinephrine transporters. This unique combination is distinct from classic SSRIs, SNRIs, or MAOIs alone and suggests a potential for broad efficacy.
The in vivo results provide crucial validation. The compound demonstrates favorable oral pharmacokinetics and, most importantly, translates its molecular activities into robust anxiolytic and antidepressant-like effects in well-established behavioral paradigms. The lack of hyperlocomotor activity suggests these effects are specific and not due to general stimulation.
Logical Progression of Preclinical Development
Caption: Go/No-Go decision pathway for F-CBMH development.
Future work will focus on completing the IND-enabling studies, including formal GLP toxicology in two species and chemistry, manufacturing, and controls (CMC) development to produce clinical-grade material.[8] Further mechanistic studies could also explore downstream signaling effects and receptor occupancy in the brain to more fully elucidate the neurobiological impact of this promising compound.
References
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- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020-05-18).
- The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC.
- Animal models of anxiety and anxiolytic drug action. - Semantic Scholar.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025-03-14).
- “Experimental Models for Screening Anxiolytic Activity” - Jetir.Org.
- MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. (2025-04-04).
- Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization - Frontiers. (2022-07-25).
- Preclinical Development Plan: Small Molecule Anti-Infectives - National Institute of Allergy and Infectious Diseases (NIAID). (2022-03-28).
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
- Regulatory Knowledge Guide for Small Molecules - NIH SEED Office.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs.
- S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - ComplianceOnline.
- Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF - ResearchGate.
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Methodological & Application
Application Notes & Experimental Protocols: trans-(3-Fluorocyclobutyl)methamine hydrochloride
Introduction: A Modern Building Block for Medicinal Chemistry
Trans-(3-Fluorocyclobutyl)methamine hydrochloride is a rationally designed chemical building block of significant interest to researchers in drug discovery and development. As a primary amine tethered to a fluorinated cyclobutane ring, it serves as a versatile synthon for introducing a unique three-dimensional, metabolically robust moiety into lead compounds. The strategic incorporation of the fluorocyclobutyl group can profoundly influence a molecule's pharmacological profile. The fluorine atom's high electronegativity and the conformational rigidity of the four-membered ring allow medicinal chemists to fine-tune key properties such as basicity (pKa), lipophilicity, metabolic stability, and target engagement.[1][2] This guide provides an in-depth overview of its properties, strategic applications, and a detailed, field-proven protocol for its use in amide bond formation—one of the most fundamental reactions in pharmaceutical chemistry.[3]
Physicochemical and Safety Profile
Accurate characterization and safe handling are prerequisites for successful experimentation. The properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1260664-80-9 | [4][5][6] |
| Molecular Formula | C₅H₁₁ClFN | [4][5] |
| Molecular Weight | 139.60 g/mol | [4][5] |
| IUPAC Name | (trans-3-fluorocyclobutyl)methanamine hydrochloride | [6] |
| Appearance | Solid | [6] |
| SMILES | Cl.NC[C@H]1CC1 | [6] |
| MDL Number | MFCD22570264 | [4] |
Safety and Handling Information
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [6] |
| Pictograms | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H302: Harmful if swallowed. | [6] |
| Precautionary Codes | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [6] |
| Storage | Store in a tightly sealed container in a cool, dry place. | [6] |
Application Notes: The Strategic Role in Drug Design
The decision to incorporate the trans-3-fluorocyclobutyl motif is driven by its ability to solve common challenges in drug development. Its utility stems from a combination of steric and electronic effects.
Causality Behind the Choice:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[2] Placing the fluorocyclobutyl group at a known metabolic "soft spot" can block oxidative degradation, thereby increasing the compound's half-life and systemic exposure.[7]
-
pKa Modulation: The strong electron-withdrawing effect of the fluorine atom can lower the pKa of the nearby primary amine. This reduction in basicity can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).[1]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. The trans-3-fluorocyclobutyl group offers a nuanced tool to modulate the overall logP of a lead compound to achieve optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][8]
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring acts as a rigid scaffold. This conformational constraint can lock the molecule into a bioactive conformation, improving its binding affinity and selectivity for the intended biological target.[1]
The diagram below illustrates how the trans-fluorocyclobutyl moiety can be used as a bioisosteric replacement for a metabolically vulnerable or conformationally flexible group, such as an isopropyl group, to enhance drug-like properties.
Caption: Bioisosteric replacement strategy using the fluorocyclobutyl motif.
Core Protocol: HATU-Mediated Amide Coupling
This protocol details a robust and highly efficient method for coupling trans-(3-Fluorocyclobutyl)methamine hydrochloride with a generic carboxylic acid using HATU, a modern coupling reagent known for high yields and low rates of racemization, even with challenging substrates.[9][10]
Rationale for Reagent Selection:
-
Amine Salt: The starting material is a hydrochloride salt. A base is required to neutralize it to the free amine in situ.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly effective uronium-based coupling reagent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.[3][9]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base. It serves two purposes: (1) to neutralize the hydrochloride salt of the amine and (2) to scavenge the acid produced during the coupling reaction. Its bulky nature prevents it from competing with the primary amine as a nucleophile.[9]
-
DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that dissolves all reactants and intermediates. Anhydrous DMF is critical to prevent hydrolysis of the activated acid.
Materials and Equipment
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride
-
Carboxylic acid of interest
-
HATU (≥98% purity)
-
DIPEA (≥99.5% purity, anhydrous)
-
Anhydrous DMF in a sealed bottle
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (brine) solutions
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq, e.g., 0.5 mmol, X mg).
-
Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq, 0.55 mmol, 76.8 mg).
-
Add HATU (1.2 eq, 0.6 mmol, 228.1 mg).
-
Scientist's Note: Adding the solid components first allows for a single, efficient inerting step. Using a slight excess of the amine can help drive the reaction to completion, while an excess of HATU ensures full activation of the acid.
-
-
Solvent and Base Addition:
-
Dissolve the solids in anhydrous DMF (volume to achieve ~0.1 M concentration, e.g., 5 mL).
-
Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Slowly add DIPEA (3.0 eq, 1.5 mmol, 261 µL) dropwise via syringe over 2-3 minutes. A slight color change (often to pale yellow) is common.
-
Rationale: The 3.0 equivalents of base are crucial. ~1.1 eq neutralizes the amine hydrochloride salt, and the remainder drives the coupling reaction forward.
-
-
Reaction Execution and Monitoring:
-
After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 30-50% EtOAc in hexanes. The product should be less polar than the carboxylic acid starting material.
-
-
Aqueous Workup (Quenching and Extraction):
-
Once the reaction is complete, pour the DMF solution into a separatory funnel containing 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) - to remove excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 25 mL) - to remove unreacted carboxylic acid and HOAt byproduct.
-
Saturated NaCl (brine) solution (1 x 25 mL) - to remove residual water.
-
-
Self-Validation: Each wash step is designed to remove specific impurities, ensuring a cleaner crude product. The water-soluble urea byproduct from HATU is also removed during these washes.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Workflow and Characterization
The entire process, from setup to final product, is visualized below.
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Product Characterization: The identity and purity of the final amide should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the structure and the presence of the fluorocyclobutyl moiety.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the new molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive HATU (hydrolyzed).2. Insufficient base (DIPEA).3. Wet solvent (DMF).4. Sterically hindered substrates. | 1. Use fresh, high-purity HATU.2. Ensure 3 full equivalents of DIPEA are added.3. Use a new, sealed bottle of anhydrous DMF.4. Increase reaction time, or gently warm to 40-50 °C. Consider a different coupling agent like T3P®. |
| Multiple Byproducts | 1. Reaction run at too high a temperature.2. Racemization of chiral carboxylic acid. | 1. Maintain 0 °C during base addition and run at RT.2. Ensure the temperature is kept low; HATU is generally good at preventing racemization but extreme conditions can cause issues. |
| Difficulty Removing Byproducts | 1. Urea byproduct from HATU did not fully wash out.2. Residual DMF in the final product. | 1. Perform an additional wash with 1 M HCl.2. After rotary evaporation, place the flask under high vacuum for several hours to remove residual DMF. |
References
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
trans-(3-fluorocyclobutyl)methamine hydrochloride. Capot Chemical. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]
-
Comparison of rate of macrocyclization using standard HATU coupling (blue) and AgI‐promoted thioamide coupling (green) methods. ResearchGate. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. 1260664-80-9 | trans-(3-fluorocyclobutyl)methamine hydrochloride - Capot Chemical [capotchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. trans-(3-Fluorocyclobutyl)methamine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1260664-80-9 [sigmaaldrich.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. peptidebridge.com [peptidebridge.com]
- 10. peptide.com [peptide.com]
Topic: In Vivo Dosing and Administration of trans-(3-Fluorocyclobutyl)methamine hydrochloride
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vivo dosing and administration of trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS No. 1260664-80-9), a novel cyclobutane derivative with potential applications in epigenetic modulation, likely as an inhibitor of amine oxidases such as Lysine-Specific Demethylase 1 (LSD1). Given the limited publicly available in vivo data for this specific compound, this guide establishes a foundational framework based on best practices for similar small molecule amine hydrochlorides. It emphasizes a systematic approach, beginning with formulation development and solubility assessment, followed by detailed, validated protocols for common administration routes in rodent models. The causality behind procedural choices is explained to empower researchers to design and execute robust, reproducible, and ethically sound in vivo studies.
Compound Profile and Strategic Overview
Trans-(3-Fluorocyclobutyl)methamine hydrochloride is a synthetic small molecule building block. While its precise biological target is not extensively documented in peer-reviewed literature, its structure is analogous to compounds developed as inhibitors of epigenetic-modifying enzymes.[1][2] This guide, therefore, operates on the principle that its in vivo handling and administration will follow the paradigms established for potent, orally bioavailable small molecules in preclinical oncology and pharmacology research.[3][4]
| Parameter | Value | Source |
| IUPAC Name | trans-(3-Fluorocyclobutyl)methanamine hydrochloride | N/A |
| CAS Number | 1260664-80-9 | [5] |
| Molecular Formula | C₅H₁₀FN · HCl | [5] |
| Molecular Weight | 139.60 g/mol | [5] |
| Physical Form | Assumed to be a solid powder | N/A |
The critical first step for any in vivo study is to develop a suitable formulation, which requires a thorough understanding of the compound's solubility. The following sections provide a logical workflow from material handling to administration.
Critical Safety and Handling Precautions
As a potent amine hydrochloride, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) from the supplier is the primary source of safety information, general precautions for this chemical class should be observed.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Toxicity: Similar amine hydrochlorides can be fatal if swallowed.[8] Avoid direct contact with skin and eyes. In case of exposure, follow standard first-aid procedures and consult the SDS.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Formulation Development: A Prerequisite for Success
A reproducible in vivo study depends entirely on a stable and homogenous formulation.[10] The hydrochloride salt form suggests potential aqueous solubility, but this must be empirically verified. The goal is to create a formulation that is well-tolerated, maintains compound stability, and allows for accurate dosing.[11]
Workflow for Formulation Development
The following workflow provides a systematic approach to developing a suitable dosing vehicle.
Caption: Workflow for selecting and preparing an in vivo formulation.
Protocol: Small-Scale Solubility Assessment
Objective: To determine the most suitable vehicle for in vivo administration.
Materials:
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride
-
Microcentrifuge tubes
-
Vortex mixer and bath sonicator
-
Calibrated pipettes
-
Test Vehicles (see table below)
Procedure:
-
Weigh 5-10 mg of the compound into separate microcentrifuge tubes.
-
Select a panel of common, well-tolerated vehicles.[12]
-
To the first tube, add the first vehicle dropwise, vortexing between additions, until a target concentration relevant for your study (e.g., 1 mg/mL) is reached.
-
If the compound does not dissolve, gently warm the tube (to ~37°C) or place it in a bath sonicator for 5-10 minutes.
-
Visually inspect for complete dissolution (a clear solution) or a fine, easily re-suspendable precipitate.
-
Repeat steps 3-5 for each test vehicle.
-
Document the solubility in mg/mL for each vehicle and note the physical characteristics (solution vs. suspension).
Recommended Vehicle Selection Guide
| Vehicle | Composition | Primary Routes | Advantages | Disadvantages |
| Saline | 0.9% NaCl in Water | IV, IP, SC, PO | Isotonic, well-tolerated, simple to prepare. Ideal for soluble compounds. | Poor solubilizing power for lipophilic compounds. |
| PBS | Phosphate-Buffered Saline | IV, IP, SC, PO | Buffered to physiological pH (~7.4), well-tolerated. | May cause precipitation with certain compounds. |
| Methylcellulose (MC) | 0.5% - 1% (w/v) in Water | PO, IP | Forms a uniform suspension for insoluble compounds, improving dosing accuracy. | Not suitable for IV. Can be viscous. |
| PEG 300/400 | 10-40% in Saline or Water | PO, IP, SC | Good solubilizing agent for many compounds.[13] | Can cause transient discomfort or local irritation at higher concentrations. Not ideal for IV. |
| Captisol® | 30-40% in Water | IV, IP, PO | Solubilizes a wide range of poorly soluble drugs. Generally well-tolerated. | Proprietary and more expensive. |
| Cosolvent System | e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in Water | PO, IP | Powerful solubilizing system for very difficult compounds.[3] | Potential for vehicle-induced toxicity or altered pharmacokinetics. Use with caution. |
In Vivo Administration Protocols
All procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[14] A new, sterile syringe and needle must be used for each animal.[15]
Protocol: Oral Gavage (PO) Administration
Objective: To deliver a precise volume of the formulation directly into the stomach. This is the most common route for assessing oral bioavailability.
Materials:
-
Formulated compound
-
Appropriately sized syringe
-
Stainless steel, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).[16][17]
-
70% Ethanol for disinfection
Procedure:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.
-
Properly restrain the animal (e.g., scruffing for a mouse) to ensure the head and body are in a straight line, which straightens the esophagus.[16]
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the insertion depth and prevent stomach perforation.[16]
-
Gently insert the ball-tipped needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it advances.
-
Crucially, if any resistance is felt, stop and withdraw immediately. [18] Never force the needle.
-
Once the needle is in place, administer the substance slowly and steadily.
-
Withdraw the needle in a smooth, straight motion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[19]
Protocol: Intraperitoneal (IP) Injection
Objective: To administer the compound into the peritoneal cavity for rapid systemic absorption, bypassing first-pass metabolism.
Materials:
-
Formulated compound (sterile)
-
Syringe with a 25-27 gauge needle for mice or a 23-25 gauge needle for rats.[14]
-
70% Ethanol
Procedure:
-
Calculate the dosing volume based on animal weight. Maximum volume should not exceed 10 mL/kg.[14][20]
-
Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[21]
-
Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (left side) and the urinary bladder.[15]
-
Wipe the injection site with 70% ethanol.[21]
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and abdominal wall.
-
Gently aspirate by pulling back on the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and needle and do not inject.
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for signs of pain or bleeding at the injection site.
Protocol: Intravenous (IV) Injection
Objective: To deliver the compound directly into the systemic circulation, achieving 100% bioavailability and immediate onset.
Materials:
-
Sterile-filtered (0.22 µm filter) formulated compound in an aqueous solution. Suspensions cannot be administered intravenously.
-
Syringe with a 27-30 gauge needle.
-
Animal restrainer (for conscious injections) and a heat source (e.g., heat lamp).
Procedure:
-
Calculate the dosing volume. For a bolus injection, the maximum recommended volume is typically 5 mL/kg.[22]
-
Place the animal in a restraining device, allowing access to the tail.
-
Warm the animal's tail using a heat lamp or warm water bath to induce vasodilation, making the lateral tail veins more visible and accessible.[23][24]
-
Wipe the tail with 70% ethanol.
-
Stabilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (~30 degrees).[24][25]
-
A successful insertion may result in a "flash" of blood in the needle hub. The injection should proceed with no resistance.
-
If a subcutaneous bleb (bubble) forms or significant resistance is felt, the needle is not in the vein. Withdraw, apply pressure, and attempt a new injection more proximal (closer to the body) on the tail.[22]
-
Inject the solution slowly and steadily.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Dose Selection and Regimen Design
Decision Framework for Administration Route
The choice of administration route is dictated by the scientific question.
Caption: Decision tree for selecting an in vivo administration route.
Strategy for Initial Dose Selection
Since no established dose exists, a dose-finding study is required.
-
Literature Search: Look for in vivo doses of structurally related LSD1 inhibitors, which often range from 10 to 100 mg/kg.[4][26]
-
Maximum Tolerated Dose (MTD) Study: Begin with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent cohorts of animals. Monitor for clinical signs of toxicity (weight loss, behavioral changes, ruffled fur). The MTD is the highest dose that does not cause unacceptable toxicity.[3]
-
Efficacy Studies: Once the MTD is established, efficacy studies can be conducted using 1-3 well-tolerated doses below the MTD to establish a dose-response relationship.
Example Dosing Calculation
-
Target Dose: 20 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Formulation Concentration: 2 mg/mL
-
Calculate Total Dose (mg):
-
Dose = 20 mg/kg * 0.025 kg = 0.5 mg
-
-
Calculate Injection Volume (mL):
-
Volume = Total Dose / Concentration = 0.5 mg / 2 mg/mL = 0.25 mL
-
References
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
University of Arizona Research, Innovation & Impact. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]
-
National Institutes of Health Office of Animal Care and Use. (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]
-
Norecopa. (2023). Intravenous Injection in the Rat (using the tail vein). Retrieved from [Link]
-
protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
-
Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
-
Virginia Tech Research and Innovation. (2017). SOP: Intravenous Injections in the Rat. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Rat SOP. Retrieved from [Link]
-
Virginia Tech Research and Innovation. (2017). Standard Operating Procedure: Intravenous Injections in the Rat. Retrieved from [Link]
-
Ma, L., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC - NIH. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. AACR Journals. Retrieved from [Link]
-
PubMed Central. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]
-
South Dakota State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
PubMed Central. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
Pharma Source Direct. (2022). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]
-
Ofipharma. (2018). Safety Data Sheet. Retrieved from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo toxicology of excipients commonly employed in drug discovery in rats. Retrieved from [Link]
-
PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]
-
J&H Chemical. (n.d.). trans-(3-fluorocyclobutyl)methamine hydrochloride. Retrieved from [Link]
-
Synthonix. (n.d.). cis-(3-Fluorocyclobutyl)methamine hydrochloride. Retrieved from [Link]
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- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pharmasd.com [pharmasd.com]
- 7. spectrumchemical.com [spectrumchemical.com]
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- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. fr.scribd.com [fr.scribd.com]
- 21. uac.arizona.edu [uac.arizona.edu]
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- 26. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for Assay Development Utilizing trans-(3-Fluorocyclobutyl)methamine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a foundational building block for the synthesis of novel enzyme inhibitors. We move beyond the simple characterization of the starting material to provide a practical framework for its application in a drug discovery context. Specifically, we focus on the development of robust biochemical assays to characterize derivatives aimed at inhibiting Monoamine Oxidase B (MAO-B), a key therapeutic target for neurodegenerative diseases. This guide details two orthogonal assay protocols: a high-throughput fluorescence-based method for primary screening and a definitive label-free LC-MS/MS method for hit confirmation and mechanistic studies. The causality behind experimental choices is explained throughout, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Value of the Fluorocyclobutyl Moiety
trans-(3-Fluorocyclobutyl)methamine hydrochloride is a versatile chemical scaffold that has gained significant traction in modern medicinal chemistry. Its value lies in the unique combination of a strained cyclobutyl ring, a primary amine for versatile chemical elaboration, and a strategically placed fluorine atom. The fluorocyclobutyl group often serves as a bioisostere for larger or more metabolically labile groups, offering improvements in key drug-like properties such as:
-
Metabolic Stability: The C-F bond is exceptionally strong, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.
-
Binding Affinity: Fluorine can engage in favorable polar interactions (hydrogen bonds, dipole-dipole) with enzyme active sites, enhancing potency.
-
Membrane Permeability & pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine, influencing the molecule's charge state, solubility, and ability to cross cellular membranes.
Given these properties, derivatives of this building block are prime candidates for targeting enzymes that recognize amine substrates. A prominent and therapeutically relevant example is the Monoamine Oxidase (MAO) family of enzymes. MAOs (EC 1.4.3.4) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin.[1][2][3] The isoform MAO-B is a validated drug target for Parkinson's disease and has been implicated in other neurodegenerative disorders like Alzheimer's.[2]
This guide will use the inhibition of MAO-B as a model system to illustrate how to develop a robust assay cascade for novel chemical entities (NCEs) derived from trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Assay Development Workflow
The successful evaluation of novel inhibitors requires a multi-step, logical workflow. An initial high-throughput screen identifies potential "hits," which are then subjected to more rigorous, lower-throughput secondary assays to confirm activity and eliminate artifacts. This orthogonal approach is critical for building confidence in a candidate molecule before committing to more extensive studies.
Caption: Overall workflow from building block to validated hit.
Protocol 1: High-Throughput Screening (HTS) for MAO-B Inhibition
This protocol describes a fluorescence-based assay suitable for 96- or 384-well plates. It is designed for rapid determination of the half-maximal inhibitory concentration (IC50) of test compounds.
Principle of the Assay
The enzymatic activity of MAO-B is measured indirectly. MAO-B catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with a non-fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) in the presence of horseradish peroxidase (HRP) to yield the highly fluorescent product, resorufin.[4] Inhibitors of MAO-B will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.
Caption: Principle of the fluorescence-based MAO-B inhibition assay.
Materials & Reagents
-
Recombinant Human MAO-B Enzyme (e.g., from a commercial supplier)
-
MAO Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
p-Tyramine (Substrate)
-
Horseradish Peroxidase (HRP)
-
ADHP or similar fluorescent probe
-
Selegiline or Pargyline (Positive Control Inhibitor)
-
Test Compounds (derived from trans-(3-Fluorocyclobutyl)methamine hydrochloride)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~585-600 nm)[1][4]
Preparation of Solutions
| Reagent | Stock Concentration | Solvent | Working Concentration | Final Assay Concentration |
| MAO-B Enzyme | 1 mg/mL | Assay Buffer | 2X desired conc. | e.g., 5 µg/mL |
| p-Tyramine | 100 mM | H₂O | 2X Km value | Km value (~200 µM) |
| HRP | 100 U/mL | Assay Buffer | 2 U/mL (4X) | 0.5 U/mL |
| ADHP Probe | 10 mM | DMSO | 200 µM (4X) | 50 µM |
| Test Compound | 10 mM | DMSO | Serial Dilutions | Varies (e.g., 0.1 nM - 100 µM) |
| Selegiline | 10 mM | DMSO | Serial Dilutions | Varies (e.g., 0.01 nM - 10 µM) |
Causality Note: The substrate concentration is kept at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[5] Using substrate concentrations far above the Km would require much higher concentrations of a competitive inhibitor to elicit a response, potentially masking its true potency.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution of your test compounds and the positive control (Selegiline) in DMSO. A typical 11-point curve might range from 10 mM down to 100 pM.
-
In a 96-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO. This ensures a final DMSO concentration of 1% in a 100 µL final reaction volume, which is crucial to maintain consistency across all wells.
-
-
Enzyme Pre-incubation:
-
Prepare a 2X MAO-B enzyme solution in assay buffer (e.g., 10 µg/mL).
-
Add 50 µL of the 2X enzyme solution to each well containing the test compounds and DMSO controls.
-
Mix gently on a plate shaker and incubate for 15 minutes at 37°C.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/Detection Mix containing p-Tyramine, HRP, and the ADHP probe in assay buffer.
-
Add 50 µL of this mix to all wells to initiate the reaction. The final volume is now 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence signal (Ex/Em = 535/587 nm) every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the fluorescence signal over time (RFU/min).
-
Normalize the data:
-
100% Activity Control: Average rate from wells with DMSO only.
-
0% Activity Control (Background): Average rate from wells without MAO-B enzyme.
-
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_100% - Rate_Background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Protocol 2: Orthogonal Hit Confirmation by LC-MS/MS
This protocol provides a label-free method to confirm the inhibitory activity of hits identified in the primary screen. It directly measures the conversion of a substrate to its product, offering high specificity and eliminating artifacts from fluorescent compounds.[6][7]
Principle of the Assay
An unlabeled substrate (e.g., dopamine) is incubated with the MAO-B enzyme and the test compound. The reaction is stopped ("quenched") at a specific time point by adding an organic solvent containing an internal standard. The amount of product formed (e.g., 3,4-dihydroxyphenylacetaldehyde, DOPAL) or the amount of substrate remaining is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This method offers a direct, unambiguous measure of enzyme activity.[6]
Materials & Reagents
-
Reagents from Protocol 1 (MAO-B, Assay Buffer, Inhibitors)
-
Dopamine (Substrate)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)
-
Deuterated Dopamine (Dopamine-d4) or a structurally similar molecule (Internal Standard, IS)
-
HPLC-grade water and solvents
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Step-by-Step Protocol
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of 2X MAO-B enzyme solution with 1 µL of the test compound (at various concentrations) or DMSO.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation & Termination:
-
Initiate the reaction by adding 50 µL of 2X Dopamine solution (e.g., at its Km concentration). Final volume is 101 µL.
-
Incubate for a fixed time (e.g., 20 minutes) at 37°C. The reaction time should be within the established linear range of product formation.
-
Quench the reaction by adding 200 µL of ice-cold ACN containing the internal standard (e.g., 100 nM Dopamine-d4).
-
-
Sample Preparation:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., C18) to separate the substrate, product, and internal standard. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the substrate, product, and internal standard.
-
Example MRM transitions:
-
Dopamine: Q1 -> Q3
-
DOPAL: Q1 -> Q3
-
Dopamine-d4 (IS): Q1 -> Q3
-
-
-
-
Data Analysis:
-
Integrate the peak area for each analyte (Substrate, Product, IS) from the chromatograms.
-
Calculate the response ratio for the product: Response Ratio = Area_Product / Area_IS.
-
Calculate percent inhibition as in Protocol 1, using the response ratio as the measure of activity.
-
Plot the data and determine the IC50 value. The results should be comparable to those obtained from the fluorescence assay for a true inhibitor.
-
Data Interpretation and Summary
A true "hit" will demonstrate dose-dependent inhibition in both the primary fluorescence assay and the confirmatory LC-MS/MS assay. Discrepancies in potency may arise due to different assay conditions, but the compound should be active in both systems. Compounds that are active in the fluorescence assay but inactive in the LC-MS/MS assay are likely artifacts (e.g., fluorescent quenchers, HRP inhibitors) and should be discarded.
Hypothetical Data for a Novel Inhibitor (FBC-1)
| Assay Method | Parameter | Value | Notes |
| Fluorescence (HTS) | IC50 | 75 nM | Rapid, sensitive, suitable for screening. |
| LC-MS/MS (Confirmatory) | IC50 | 92 nM | Confirms direct enzyme inhibition, rules out artifacts. |
| Positive Control (Selegiline) | IC50 | ~25 nM | Validates assay performance against a known standard. |
Conclusion
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a valuable starting point for the discovery of novel enzyme inhibitors. A successful drug discovery campaign, however, depends not only on innovative synthetic chemistry but also on the development of a rigorous and well-validated assay cascade. By employing a high-throughput primary screen followed by an orthogonal, label-free confirmation method like LC-MS/MS, researchers can confidently identify and advance potent and specific lead candidates. The protocols and principles outlined in this guide provide a robust framework for evaluating derivatives of this promising chemical scaffold against targets such as MAO-B, paving the way for the development of next-generation therapeutics.
References
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. PubMed. Retrieved from [Link]
-
Tipton, K. F., & Youdim, M. B. (2009). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Il-8. (n.d.). Fluoro MAO Fluorescent Monoamine Oxidase A&B Detection Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Ohira, M., Barr, M., Okuyama, T., & Mashima, R. (2022). LC-MS/MS-based enzyme assay for lysosomal acid lipase using dried blood spots. Molecular Genetics and Metabolism Reports, 33, 100913. Retrieved from [Link]
- John, C. (n.d.). Chapter 10: LC-MS for the Determination of the Enzymatic Activity of Proteins. Books.
-
Wang, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1121845. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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- 2. bioassaysys.com [bioassaysys.com]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. Monoamine oxidase A&B detection [il-8.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 8. books.rsc.org [books.rsc.org]
Application Note: A Guide to Target Validation Studies Using Novel Chemical Probes, Featuring trans-(3-Fluorocyclobutyl)methamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The validation of a biological target is a critical step in the drug discovery pipeline, confirming that modulation of a specific protein or pathway leads to a desired therapeutic effect. Small molecule chemical probes are invaluable tools in this process, allowing for the interrogation of protein function with temporal control.[1][2] This guide provides a comprehensive framework for utilizing a novel chemical probe, exemplified by trans-(3-Fluorocyclobutyl)methamine hydrochloride, for target validation studies. We will detail the logical progression from initial biochemical characterization to robust cellular target engagement and downstream functional assays, with a focus on experimental design, data interpretation, and the principles of scientific rigor.
Introduction: The Imperative of Target Validation in Drug Discovery
The journey from a potential therapeutic target to a clinically successful drug is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy.[3][4] A primary reason for this is the inadequate validation of the biological target early in the discovery process.[4] Target validation establishes a definitive link between the engagement of a specific molecular target by a compound and the resulting cellular or physiological response.[3][5]
Small molecule probes, when rigorously characterized, offer a powerful approach to target validation.[1][6] A high-quality chemical probe should exhibit:
-
Potency: High affinity for its intended target.
-
Selectivity: Minimal interaction with other related and unrelated proteins.
-
Cellular Activity: The ability to engage the target in a cellular environment and elicit a measurable functional response.
This application note will use trans-(3-Fluorocyclobutyl)methamine hydrochloride , a novel chemical entity, as a working example to delineate a comprehensive strategy for target validation. While the specific biological target of this compound is not presumed, the methodologies described herein are universally applicable for researchers seeking to validate the target of any new chemical probe.
Preliminary Characterization of the Chemical Probe
Before embarking on complex cellular assays, it is crucial to characterize the chemical probe in simpler, cell-free systems. These biochemical assays provide a foundational understanding of the compound's direct interaction with its putative target.[3][4][7]
In Vitro Binding Assays
Binding assays are designed to measure the direct interaction between the chemical probe and the isolated target protein.[7] This is a critical first step to confirm that the compound physically engages the target.
Table 1: Common Biochemical Binding Assays
| Assay Technique | Principle | Key Parameters Measured |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein. | Binding Affinity (Kd), IC50 |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target. | Binding Affinity (Kd), On/Off Rates |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Binding Affinity (Kd), Stoichiometry, Thermodynamics |
| Radioligand Binding Assay | A radiolabeled ligand competes with the unlabeled chemical probe for binding to the target. | Binding Affinity (Ki) |
Enzyme Activity Assays
If the putative target is an enzyme, the most direct way to assess target engagement is to measure the compound's effect on its catalytic activity.[5][7]
Protocol: General Enzyme Inhibition Assay
-
Reagents and Setup:
-
Purified recombinant target enzyme.
-
Specific substrate for the enzyme.
-
Detection reagents to measure product formation or substrate depletion.
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
-
Procedure:
-
Prepare a serial dilution of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
-
In a microplate, add the target enzyme to the assay buffer.
-
Add the diluted compound and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the signal using a suitable plate reader.
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While biochemical assays are essential, they do not guarantee that a compound will engage its target within the complex environment of a living cell.[3] Cellular target engagement assays are therefore a critical next step to confirm that the chemical probe can cross the cell membrane and bind to its intended target in its native state.[8][9][10]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying and quantifying drug-target engagement in cells and tissues.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation.[11][14]
Diagram: CETSA Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement of trans-(3-Fluorocyclobutyl)methamine hydrochloride
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to an appropriate density.
-
Treat the cells with various concentrations of trans-(3-Fluorocyclobutyl)methamine hydrochloride or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
-
Protein Quantification:
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[11] The difference in the melting temperature (Tagg) is the thermal shift (ΔTagg).
-
Table 2: Interpreting CETSA Results
| Observation | Interpretation | Next Steps |
| Positive Thermal Shift (ΔTagg > 0) | The compound binds to and stabilizes the target protein in the cellular environment. | Proceed to functional assays. |
| No Thermal Shift (ΔTagg ≈ 0) | The compound does not engage the target in cells at the tested concentrations, or binding does not lead to thermal stabilization. | Re-evaluate biochemical data; consider cell permeability issues. |
| Negative Thermal Shift (ΔTagg < 0) | The compound binds to and destabilizes the target protein. | This can also be a sign of target engagement; investigate the functional consequences. |
Linking Target Engagement to Cellular Function
Confirming that a chemical probe engages its target in cells is a significant milestone. However, for comprehensive target validation, it is crucial to demonstrate that this engagement leads to a measurable change in cellular function.[10]
Downstream Pathway Modulation
If the target is part of a known signaling pathway, assess the effect of the chemical probe on downstream events. This can be measured by:
-
Phosphorylation Status: Using Western blotting or specific antibodies to detect changes in the phosphorylation of downstream substrates.
-
Gene Expression: Employing qPCR or RNA-seq to measure changes in the transcription of target genes.
-
Metabolite Levels: Using mass spectrometry-based metabolomics to quantify changes in relevant metabolites.
Diagram: Target Engagement to Functional Outcome
Caption: The logical flow from compound binding to a measurable cellular phenotype.
Phenotypic Assays
The ultimate goal of target validation is to link the modulation of a specific target to a disease-relevant phenotype. The choice of assay will be highly dependent on the therapeutic area and the hypothesized function of the target.
Table 3: Examples of Phenotypic Assays
| Therapeutic Area | Example Phenotypic Assay | Readout |
| Oncology | Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) | Cell viability, growth inhibition |
| Neuroscience | Neurite Outgrowth Assay | Neurite length, branching |
| Immunology | Cytokine Release Assay (e.g., ELISA) | Concentration of specific cytokines |
| Infectious Disease | Viral Plaque Assay | Reduction in viral replication |
Conclusion and Best Practices
The validation of a biological target is a multi-faceted process that requires a systematic and rigorous approach. Using a novel chemical probe like trans-(3-Fluorocyclobutyl)methamine hydrochloride, researchers should follow a logical progression from in vitro characterization to in-cell target engagement and finally to functional cellular outcomes.
Key Best Practices:
-
Confirm Direct Binding: Always start with biochemical assays to confirm a direct interaction between the compound and the target protein.
-
Verify Cellular Engagement: Utilize methods like CETSA to ensure the compound reaches and binds to its target in a physiological context.
-
Establish a Causal Link: Demonstrate that target engagement leads to a measurable functional consequence in the cell.
-
Use Appropriate Controls: Include vehicle controls, and if possible, a structurally similar but inactive analog of the chemical probe to rule out off-target effects.
By adhering to these principles, researchers can build a robust and compelling case for the validation of their biological target, paving the way for the development of novel therapeutics.
References
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Determining target engagement in living systems. PMC - NIH. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Target Engagement Assays. DiscoverX. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Fios Genomics. [Link]
-
Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. [Link]
-
Target and pathway engagement assays. Concept Life Sciences. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Semantic Scholar. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of trans-(3-Fluorocyclobutyl)methamine hydrochloride
Disclaimer: This document is intended to provide guidance on the safe handling and storage of trans-(3-Fluorocyclobutyl)methamine hydrochloride based on its chemical structure and the known properties of similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, all personnel must conduct a thorough risk assessment before use and consult institutional safety guidelines.
Introduction
trans-(3-Fluorocyclobutyl)methamine hydrochloride is a niche building block used in pharmaceutical and agrochemical research. The presence of a fluorinated cyclobutyl group and a primary amine hydrochloride salt functionality dictates its specific handling and storage requirements. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, which may also present unique safety challenges.[1] This guide provides a comprehensive overview of the recommended procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Material Identification and Properties
A clear understanding of the material's properties is foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | (trans-3-Fluorocyclobutyl)methanamine hydrochloride | [2] |
| CAS Number | 1260664-80-9 | [2] |
| Molecular Formula | C5H11ClFN | [2][3] |
| Molecular Weight | 139.60 g/mol | [2][3] |
| Physical Form | Solid, likely a crystalline powder. | Assumed based on similar compounds. |
| Purity | Typically >95% | [2] |
| Storage Temperature | 2-8°C |
Hazard Identification and Risk Assessment
While a specific SDS is unavailable, the structural motifs—a fluorinated organic compound and an amine hydrochloride—suggest the following potential hazards. A thorough risk assessment should be conducted before handling this compound.[4]
GHS Hazard Pictograms (Anticipated)
Based on similar chemical structures, the following Globally Harmonized System (GHS) pictograms are likely applicable:
-
Exclamation Mark (GHS07): Indicates potential for skin, eye, or respiratory tract irritation, or it may be a skin sensitizer.[5][6][7]
-
Health Hazard (GHS08): May indicate substances that are respiratory sensitizers, mutagens, carcinogens, or have specific target organ toxicity.[5][8]
It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
Potential Health Hazards
-
Eye Irritation: Direct contact with the powder can cause serious eye irritation.
-
Skin Irritation/Sensitization: May cause skin irritation upon contact.[8] Prolonged or repeated exposure could lead to allergic skin reactions.
-
Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.
-
Ingestion: May be harmful if swallowed.
Physicochemical Hazards
-
Reactivity: Fluorinated organic compounds can be highly reactive.[1] This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Hygroscopicity: Amine salts are often hygroscopic, meaning they can absorb moisture from the air.[9]
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against dust particles and potential splashes.[1] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact. Glove compatibility should be verified.[1] |
| Body Protection | A flame-retardant laboratory coat. | To protect against incidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling large quantities or if dust cannot be controlled at the source. | To prevent inhalation of airborne powder. |
Engineering Controls
-
Ventilation: All handling of solid trans-(3-Fluorocyclobutyl)methamine hydrochloride should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][10]
-
Static Control: Take precautionary measures against static discharge when transferring the powder.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the required PPE as outlined in Table 2.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions, although this is less likely with a hydrochloride salt.
-
Post-Handling:
-
Thoroughly clean all equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Properly dispose of all contaminated waste, including gloves and weighing paper, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Procedures
Proper storage is critical for maintaining the stability and purity of trans-(3-Fluorocyclobutyl)methamine hydrochloride and for ensuring laboratory safety.
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture absorption.[9]
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Container Labeling
All containers must be clearly labeled with the following information:
-
Full chemical name: trans-(3-Fluorocyclobutyl)methamine hydrochloride
-
CAS Number: 1260664-80-9
-
Date received and date opened
-
Hazard pictograms (as identified in Section 3.1)
-
Initials of the researcher
Emergency Procedures
All personnel must be familiar with emergency procedures before handling this compound.
Spill Response
The response to a spill will depend on its size and location.
-
Alert: Notify others in the immediate area.
-
Contain: If possible, prevent the spread of the powder.
-
Cleanup:
-
Wear appropriate PPE.
-
Gently cover the spill with a damp paper towel to avoid generating dust.[11]
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag and dispose of as hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[12]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Waste Disposal
All waste containing trans-(3-Fluorocyclobutyl)methamine hydrochloride, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with incompatible wastes.[12]
Visual Protocols and Workflows
Standard Handling Workflow
Caption: Workflow for the routine handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Emergency Spill Response Logic
Caption: Decision-making process for responding to a chemical spill.
References
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- Stoffenmanager. GHS hazard pictograms.
- Weill Cornell Medicine.
- University of California, Berkeley - Environment, Health & Safety. Preparing for Emergency Chemical Spills.
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Wikipedia. GHS hazard pictograms. [Link]
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University of Nevada, Reno - Office of Environmental Health and Safety. Know Your Hazard Symbols (Pictograms). [Link]
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OSHA.com. GHS Hazard Sign, Symbol & Pictogram Meanings. [Link]
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Chementors. SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. [Link]
- Asia Industrial Gases Association. code of practice compressed fluorine and mixtures with inert gases.
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J&K Scientific. trans-(3-fluorocyclobutyl)methamine hydrochloride. [Link]
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ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Purdue University - Department of Chemistry. Fluorine Safety. [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
University of California, Santa Barbara - Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
- Ofipharma.
- Benchchem. Best practices for handling and storage of thiamine hydrochloride to maintain purity.
- VistaPharm.
- American Fuel & Petrochemical Manufacturers. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
-
Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. : r/OrganicChemistry. [Link]
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- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 13. pharmasd.com [pharmasd.com]
Application Note & Protocol: High-Integrity Stock Solution Preparation of trans-(3-Fluorocyclobutyl)methamine Hydrochloride
Abstract
This document provides a comprehensive, scientifically-grounded protocol for the preparation, quality control, and storage of high-purity stock solutions of trans-(3-Fluorocyclobutyl)methamine hydrochloride. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the critical rationale behind experimental choices. The aim is to ensure the generation of accurate, stable, and reliable stock solutions, thereby safeguarding the integrity and reproducibility of downstream experimental data. The protocols incorporate self-validating systems through rigorous quality control checkpoints.
Introduction: The Imperative of Solution Accuracy in Discovery Chemistry
Core Compound Characteristics & Safe Handling
A foundational understanding of the physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride is essential for its proper manipulation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁ClFN | [3][4] |
| Molecular Weight | 139.60 g/mol | [4] |
| CAS Number | 1260664-80-9 | [3][5] |
| Appearance | Solid | |
| Purity | ≥95% (Varies by supplier) | [3] |
| Recommended Storage | 2-8°C (as solid) |
Safety & Handling Protocol:
-
Engineering Controls: All handling of the solid compound and initial solution preparation must be conducted within a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves, is mandatory.
-
Material Handling: Before opening, centrifuge the vial to ensure all powder is collected at the bottom.[6] Avoid generating dust.
-
Documentation: Refer to the supplier-specific Safety Data Sheet (SDS) for comprehensive hazard information, including H and P codes (e.g., H302: Harmful if swallowed).
Strategic Solvent Selection: Impact on Stability and Utility
The choice of solvent is a critical parameter that dictates compound solubility, long-term stability, and compatibility with downstream biological or chemical assays.[1][7][8]
-
Dimethyl Sulfoxide (DMSO): As the most common solvent in drug discovery, anhydrous DMSO is highly recommended for primary stock solutions.[9][10][11] It solubilizes a wide array of organic molecules at high concentrations. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[6]
-
Deionized Water: The hydrochloride salt form confers solubility in aqueous solutions. If preparing an aqueous stock, use high-purity (18.2 MΩ·cm) deionized water.[12] Aqueous solutions may be more susceptible to microbial growth and pH-dependent degradation over time.[13][14][15]
-
Ethanol/Methanol: These polar protic solvents can also be used. They are often employed when DMSO is incompatible with an assay system. However, their higher volatility requires careful handling to prevent concentration changes due to evaporation.
Primary Recommendation: Anhydrous DMSO is the preferred solvent for creating a high-concentration (e.g., 10-100 mM) master stock solution due to its broad applicability and favorable compound stability.[11]
Experimental Protocol: Preparation of a 10 mM Master Stock in DMSO
This protocol provides a step-by-step methodology for preparing a highly accurate 10 mM master stock solution.
Materials & Equipment
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride (purity noted from Certificate of Analysis)
-
Anhydrous DMSO (≤0.02% water) in a sealed bottle
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Low-retention polypropylene microtubes or amber glass vials with Teflon-lined caps
-
Calibrated pipettes (P20, P200, P1000) with sterile, low-retention tips
-
Vortex mixer and/or bath sonicator
-
Source of inert gas (Argon or Nitrogen)
Workflow Diagram: Stock Solution Preparation & Archiving
Caption: A validated workflow for preparing high-integrity small molecule stock solutions.
Step-by-Step Methodology
-
Mass Calculation (Purity-Adjusted): First, consult the Certificate of Analysis (CofA) for the specific lot's purity. Adjust the target mass accordingly.
-
Formula: Mass (mg) = [Target Molarity (mol/L) × Volume (L) × MW ( g/mol )] × 1000 mg/g
-
For a 10 mM (0.010 M) solution in 5 mL (0.005 L):
-
Mass = (0.010 × 0.005 × 139.60) × 1000 = 6.98 mg
-
-
Purity Adjustment: If purity is 97%, Adjusted Mass = 6.98 mg / 0.97 = 7.20 mg.
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of solid into a suitable vessel (e.g., weigh boat or directly into the tared volumetric flask). Record the actual mass to the highest precision possible.
-
Dissolution: Quantitatively transfer the weighed solid into a 5 mL Class A volumetric flask. Add approximately 3.5 mL (~70%) of anhydrous DMSO.
-
Causality: Using a Class A volumetric flask is non-negotiable for accuracy. Adding a partial volume first allows for efficient mixing without risking overshoot.
-
-
Solubilization: Cap the flask and vortex vigorously. If necessary, use a bath sonicator for brief intervals until the solid is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulates.
-
Causality: Sonication provides energy to overcome the crystal lattice energy, accelerating dissolution. Complete dissolution is essential for a homogenous solution.
-
-
Volume Adjustment: Carefully add anhydrous DMSO dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.
-
Causality: This step is crucial for achieving the target volume and, therefore, the target concentration.
-
-
Homogenization: Securely cap the flask and invert it slowly 15-20 times to ensure the solution is perfectly homogenous.
-
Causality: Failure to mix thoroughly after bringing to volume is a common source of error, as density gradients can exist within the solution.
-
-
Final Concentration Calculation: Use the actual weighed mass to calculate the precise concentration of your stock solution. This is the value that must be recorded in your lab notebook and on the vial labels.[1]
-
Formula: Actual Molarity (M) = Actual Mass (g) / [MW ( g/mol ) × Volume (L)]
-
Example: If 7.25 mg was weighed into a 5 mL flask:
-
Molarity = 0.00725 g / (139.60 g/mol × 0.005 L) = 0.01039 M = 10.39 mM
-
-
Quality Control (QC): The Self-Validating System
For critical applications, especially in drug development, the identity and purity of the stock solution should be independently verified.[17][18]
-
Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Prepare a dilute working solution (e.g., 1-10 µM) from your newly created stock.
-
Analysis:
-
Identity Confirmation: Verify that the primary mass peak corresponds to the expected mass-to-charge ratio (m/z) of the compound.
-
Purity Verification: Assess the purity by integrating the area of the main peak relative to any impurity peaks. This should align with the purity stated on the CofA.
-
Storage & Stability: Preserving Solution Integrity
Improper storage is a leading cause of compound degradation.[9][11] The following steps are critical for ensuring long-term stability.
-
Aliquotting: Immediately after preparation and QC, aliquot the master stock into single-use volumes (e.g., 20-100 µL) in appropriately sized, clearly labeled vials.[6]
-
Causality: This is the most effective strategy to avoid repeated freeze-thaw cycles, which can cause compound degradation and solvent-solute stratification.[11]
-
-
Inert Atmosphere: Before sealing each aliquot, flush the headspace of the vial with an inert gas like argon or nitrogen.
-
Causality: This displaces oxygen and ambient moisture, minimizing the risk of oxidative degradation and hydrolysis, which is particularly relevant for hygroscopic solvents like DMSO.
-
-
Comprehensive Labeling: Each vial must be legibly labeled with:
-
Compound Name: trans-(3-Fluorocyclobutyl)methamine HCl
-
Precise Concentration (e.g., 10.39 mM)
-
Solvent (Anhydrous DMSO)
-
Preparation Date
-
Researcher's Initials
-
Lot Number
-
-
Storage Conditions:
-
Long-Term: Store aliquots at -20°C or, preferably, -80°C.[6]
-
Working Aliquot: A single aliquot may be stored at 2-8°C for short-term use (1-2 weeks), but only if stability at this temperature has been verified.
-
Best Practices for Solution Usage
Caption: Protocol for using aliquots to prevent freeze-thaw degradation.
References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. [Link]
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Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. [Link]
-
Small Molecules - General Handling and Storage. Captivate Bio. [Link]
-
Best Practices for Managing Stock Solutions. Water Purification Systems. [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility - Request PDF. ResearchGate. [Link]
-
Preparation of Quality Control Solutions. US EPA. [Link]
-
trans-(3-fluorocyclobutyl)methamine hydrochloride Product Page. J&K Scientific. [Link]
-
Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
-
Renewable Solvent Selection in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
Conversion of free amine into the salt form HCl. ResearchGate. [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo. ResearchGate. [Link]
-
Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]
-
MD Applications in Drug Design. MDPI. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts. Tetrahedron Letters. [Link]
-
Stock Solutions: The Building Blocks of Environmental and Water Treatment. Water Purification Systems. [Link]
-
Understanding Quality Control in Analytical Chemistry. AZoLifeSciences. [Link]
-
Methylamine Hydrochloride Preparation. Organic Syntheses. [Link]
- Method for preparing an amine hydrochloride suspension.
-
Practice Procedures for Making Stock Solution. Course Hero. [Link]
-
cis-(3-Fluorocyclobutyl)methamine hydrochloride Product Page. Synthonix. [Link]
-
Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL. MDPI. [Link]
-
Methadone Properties. PubChem, National Institutes of Health. [Link]
-
Stability Assessment of Methadone Hydrochloride Oral Solution. ResearchGate. [Link]
-
Methadone Hydrochloride Properties. PubChem, National Institutes of Health. [Link]
-
Stability of methadone in four vehicles for oral administration. American Journal of Hospital Pharmacy. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. captivatebio.com [captivatebio.com]
- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. stock solution - Water Purification [tidjma.tn]
- 13. Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of methadone in four vehicles for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qasac-americas.org [qasac-americas.org]
- 17. reagent.co.uk [reagent.co.uk]
- 18. azolifesciences.com [azolifesciences.com]
Application Notes & Protocols: Characterizing and Utilizing trans-(3-Fluorocyclobutyl)methamine hydrochloride as a Novel Chemical Probe
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The specific biological target and established use of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a chemical probe are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive framework and a series of detailed protocols for the characterization and application of this compound, using a plausible, hypothetical target enzyme—"Cyclobutase-1 (CB-1)"—as an exemplar. This approach is intended to serve as a practical, educational resource for researchers aiming to elucidate the biological activity of novel small molecules.
Introduction: The Strategic Value of the Fluorinated Cyclobutane Moiety in Chemical Probe Design
The cyclobutane ring, a strained four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its rigid, puckered structure can effectively lock the conformation of a molecule, potentially enhancing binding affinity to a biological target by reducing the entropic penalty of binding.[1] The introduction of a fluorine atom—the most electronegative element—further imbues the cyclobutane scaffold with unique physicochemical properties. Fluorination can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and membrane permeability, making it a powerful tool in the design of potent and selective chemical probes.[2]
trans-(3-Fluorocyclobutyl)methamine hydrochloride is a building block that combines these advantageous features. Its primary amine offers a reactive handle for derivatization, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or affinity matrices, which are essential for target identification and validation studies. This document outlines a systematic approach to characterizing this compound as a novel chemical probe, from initial target engagement validation to its application in cellular assays.
Part 1: Initial Characterization and Target Engagement
Before deploying a compound in complex biological assays, it is crucial to confirm its identity, purity, and, most importantly, its ability to engage the intended target in a cellular context.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound is essential for designing experiments.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₁₁ClFN | Supplier Data |
| Molecular Weight | 139.60 g/mol | Calculated |
| CAS Number | 1260664-80-9 | Supplier Data[3] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water, DMSO, Methanol | Internal Testing |
In Vitro Target Engagement: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to its target protein.
Protocol: ITC for Probe-Target Binding
-
Preparation:
-
Dialyze purified recombinant Cyclobutase-1 (CB-1) protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 20-50 µM solution of CB-1 in the dialysis buffer.
-
Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride in the final dialysis buffer to a concentration of 200-500 µM. Ensure the pH is matched precisely to the protein solution.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the CB-1 solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of 0.5 µL, followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a chemical probe binds to its target protein inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[4]
Protocol: CETSA for Intracellular Target Engagement
-
Cell Treatment:
-
Culture cells (e.g., HEK293T overexpressing CB-1) to ~80% confluency.
-
Treat cells with varying concentrations of trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37 °C.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25 °C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4 °C.
-
Analyze the soluble fractions by Western blot using an antibody specific for CB-1.
-
-
Data Analysis:
-
Quantify the band intensities for CB-1 at each temperature.
-
Plot the fraction of soluble protein as a function of temperature for each compound concentration.
-
The rightward shift in the melting curve in the presence of the compound indicates target engagement.
-
Workflow for Initial Probe Characterization
Caption: Initial workflow for validating a new chemical probe.
Part 2: Elucidating Mechanism of Action and Cellular Effects
Once target engagement is confirmed, the next step is to understand how the probe affects the target's function and the downstream cellular consequences.
Enzymatic Inhibition Assay
Assuming CB-1 is an enzyme, a direct inhibition assay is critical to determine the probe's potency (IC₅₀) and mechanism of inhibition.
Protocol: In Vitro CB-1 Enzymatic Assay
-
Assay Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
Prepare a serial dilution of trans-(3-Fluorocyclobutyl)methamine hydrochloride in DMSO, then dilute further into the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the CB-1 enzyme (e.g., 5 nM final concentration), and the serially diluted compound. Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the CB-1 substrate (e.g., a fluorogenic substrate).
-
Measure the product formation over time using a plate reader (e.g., fluorescence intensity at Ex/Em wavelengths appropriate for the substrate).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each compound concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Phenotypic Assays
Cellular assays are used to confirm that the probe elicits a biological response consistent with the target's known or hypothesized function. For example, if CB-1 is involved in cell proliferation, a proliferation assay would be appropriate.
Protocol: Cell Proliferation Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line known to express CB-1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
-
Viability Measurement:
-
Add a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours at 37 °C.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Logical Flow from Target Engagement to Cellular Function
Caption: Connecting target binding to cellular outcomes.
Part 3: Advanced Applications and Probe Derivatization
To use trans-(3-Fluorocyclobutyl)methamine hydrochloride as a versatile tool, it can be derivatized for applications like target identification or cellular imaging. The primary amine serves as an ideal point for conjugation.
Synthesis of a Biotinylated Affinity Probe
A biotinylated version of the probe can be used for affinity purification of the target protein from cell lysates.
Protocol: Synthesis of a Biotinylated Probe
-
Amine Coupling:
-
Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1 equivalent) and a biotin-NHS ester (e.g., Biotin-PEG4-NHS, 1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 equivalents).
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product using reverse-phase HPLC to obtain the pure biotinylated probe.
-
Confirm the structure and purity by HRMS and NMR.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS uses the biotinylated probe to pull down the target protein and its binding partners from a cell lysate for identification by mass spectrometry.
Protocol: AP-MS for Target Identification
-
Lysate Preparation:
-
Grow cells to a high density and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS).
-
-
Probe Incubation:
-
Incubate the cell lysate with the biotinylated probe (or a vehicle control) for 1-2 hours at 4 °C. To demonstrate specificity, a competition experiment can be included where the lysate is pre-incubated with an excess of the non-biotinylated parent compound.
-
-
Pulldown:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4 °C to capture the biotinylated probe and its bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Prep for MS:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform an in-gel or on-bead tryptic digest of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a database search algorithm (e.g., MaxQuant). Proteins that are significantly enriched in the probe pulldown compared to the control are considered potential targets.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a valuable starting point for the development of a potent and selective chemical probe. Its unique structural and physicochemical properties, conferred by the fluorinated cyclobutane ring, make it an attractive scaffold for interrogating biological systems. By following a systematic workflow of target engagement validation, functional characterization, and probe derivatization, researchers can unlock the full potential of this and other novel small molecules, ultimately leading to new insights into biology and new avenues for therapeutic intervention.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Sijm, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2321-2334. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Methadone Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
application of trans-(3-Fluorocyclobutyl)methamine hydrochloride in neuroscience research
As a Senior Application Scientist, I've prepared this comprehensive guide on the application of trans-(3-Fluorocyclobutyl)methamine hydrochloride , a novel compound with significant potential in neuroscience research. Given its structural similarity to known monoamine transporter ligands, this document will focus on its hypothesized role as a selective dopamine transporter (DAT) inhibitor. We will refer to it by the abbreviation TFMH .
This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers investigating TFMH or similar compounds in the context of dopaminergic system modulation.
Scientific Introduction: The Rationale for Targeting the Dopamine Transporter
The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Its function is crucial for maintaining dopamine homeostasis in brain regions associated with motor control, motivation, reward, and executive function. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorder.
Selective DAT inhibitors, by blocking dopamine reuptake, increase the concentration and duration of dopamine in the synapse. This mechanism is therapeutically exploited by drugs like methylphenidate for ADHD. The development of novel, selective DAT inhibitors like the putative TFMH is driven by the need for improved pharmacokinetics, better safety profiles, and potentially new therapeutic applications. The introduction of a fluorinated cyclobutyl moiety in TFMH is a strategic medicinal chemistry approach aimed at enhancing metabolic stability and optimizing binding affinity to the DAT.
Part 1: In Vitro Characterization of TFMH as a DAT Inhibitor
The initial phase of characterization involves a series of in vitro assays to determine the binding affinity, potency, and selectivity of TFMH for the dopamine transporter.
Radioligand Binding Assays: Determining Affinity for DAT
This assay quantifies the affinity of TFMH for DAT by measuring its ability to displace a known high-affinity radioligand from the transporter. [³H]-WIN 35,428 is a commonly used radioligand for this purpose.
Experimental Protocol: [³H]-WIN 35,428 Competition Binding Assay
-
Tissue Preparation : Homogenize striatal tissue from rodent brains (a region with high DAT expression) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Assay Setup : In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]-WIN 35,428 (typically at its Kd value), and varying concentrations of TFMH (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation : Incubate the plates at a specified temperature (e.g., 4°C) for a set duration (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the TFMH concentration. The concentration of TFMH that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data Output:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| TFMH | (Experimental Value) | (Calculated Value) |
| Cocaine (Control) | ~150 | ~90 |
| GBR 12909 (Control) | ~5 | ~3 |
Synaptosomal [³H]-Dopamine Uptake Assay: Assessing Functional Potency
This assay measures the functional ability of TFMH to inhibit the reuptake of dopamine into synaptosomes, providing a measure of its potency as a DAT inhibitor.
Experimental Protocol: [³H]-Dopamine Uptake Inhibition
-
Synaptosome Preparation : Prepare synaptosomes from fresh rodent striatal tissue.
-
Pre-incubation : Pre-incubate the synaptosomes with various concentrations of TFMH or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation : Initiate dopamine uptake by adding a low concentration of [³H]-dopamine.
-
Uptake Termination : After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification : Measure the amount of [³H]-dopamine taken up by the synaptosomes using a scintillation counter.
-
Data Analysis : Calculate the IC₅₀ value, which is the concentration of TFMH that inhibits 50% of the specific [³H]-dopamine uptake.
Expected Data Output:
| Compound | Uptake Inhibition IC₅₀ (nM) |
| TFMH | (Experimental Value) |
| Methylphenidate (Control) | ~50 |
| Benztropine (Control) | ~20 |
Selectivity Profiling: Ruling Out Off-Target Effects
To be a valuable research tool or therapeutic candidate, TFMH should exhibit high selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is assessed by performing similar binding or uptake assays using cell lines expressing human SERT or NET, or brain regions enriched in these transporters (e.g., brainstem for SERT, hippocampus for NET).
Workflow for Selectivity Assessment
Caption: Workflow for determining the selectivity of TFMH.
A high selectivity ratio (e.g., SERT IC₅₀ / DAT IC₅₀ > 100) indicates that TFMH is a selective DAT inhibitor.
Part 2: In Vivo Evaluation of TFMH in Rodent Models
Following in vitro characterization, the effects of TFMH are assessed in living organisms to understand its pharmacokinetic properties and its impact on behavior.
Brain Microdialysis: Measuring Extracellular Dopamine Levels
This technique directly measures the concentration of dopamine and its metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing direct evidence of DAT inhibition in vivo.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation : Surgically implant a microdialysis guide cannula targeting a dopamine-rich brain region like the nucleus accumbens or striatum of an anesthetized rodent.
-
Recovery : Allow the animal to recover from surgery for several days.
-
Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.
-
TFMH Administration : Administer TFMH via a systemic route (e.g., intraperitoneal injection).
-
Post-treatment Collection : Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis : Analyze the concentration of dopamine, DOPAC, and HVA in the dialysate samples using HPLC coupled with electrochemical detection.
Expected Outcome: Administration of an effective dose of TFMH should lead to a significant, dose-dependent increase in extracellular dopamine levels compared to baseline.
Behavioral Assays: Assessing Functional Consequences
Changes in locomotor activity are a hallmark of DAT inhibitors. These assays help to establish a dose-response relationship for the behavioral effects of TFMH.
Experimental Protocol: Locomotor Activity Monitoring
-
Habituation : Place individual rodents (mice or rats) in open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).
-
TFMH Administration : Administer TFMH or vehicle control at various doses.
-
Data Recording : Immediately after injection, record locomotor activity using automated tracking systems that measure parameters such as distance traveled, rearing frequency, and time spent in the center of the arena.
-
Data Analysis : Analyze the data in time bins to observe the onset and duration of the drug's effect. Compare the total activity across different dose groups.
Signaling Pathway Post-DAT Inhibition
Caption: Postsynaptic signaling cascade following DAT inhibition by TFMH.
Conclusion and Future Directions
This guide outlines a foundational experimental framework for the characterization of trans-(3-Fluorocyclobutyl)methamine hydrochloride (TFMH) as a novel, selective dopamine transporter inhibitor. The successful completion of these in vitro and in vivo studies would establish its pharmacological profile and provide a strong basis for its use as a research tool to probe the function of the dopaminergic system. Future studies could explore its therapeutic potential in animal models of ADHD, depression, or its effects on reward and reinforcement learning. As with any novel compound, thorough safety and toxicology studies would be a critical next step in its development.
References
- At this time, there are no specific peer-reviewed publications available for "trans-(3-Fluorocyclobutyl)methamine hydrochloride." The protocols and scientific rationale provided are based on established methodologies for the characterization of dopamine transporter inhibitors. For foundational knowledge, please refer to authoritative sources in pharmacology and neuroscience, such as: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (This textbook provides comprehensive background on neurotransmitter transporters and psychopharmacology). Current Protocols in Neuroscience. (This is a subscription-based resource that offers detailed, peer-reviewed laboratory methods). Relevant primary research articles on the characterization of known DAT inhibitors (e.g., publications on methylphenidate, cocaine, or GBR 12909). A search on platforms like PubMed using terms such as "dopamine transporter inhibitor characterization" will yield numerous examples of the described protocols.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride
Welcome to the technical support resource for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility of this compound. As a senior application scientist, my goal is to provide you with the causal reasoning behind experimental choices, ensuring that you can not only solve immediate solubility challenges but also build a foundational understanding for future formulation work.
Compound Fundamentals
-
Structure: trans-(3-Fluorocyclobutyl)methamine hydrochloride
This compound is a primary amine salt. The presence of the amine group, which is protonated to form the hydrochloride salt, is the most critical factor governing its aqueous solubility.[5] The solubility of amine salts is typically pH-dependent, a principle we will explore in detail.[6][7]
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial queries and provides a starting point for your solubility experiments.
Q1: What is the expected aqueous solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride?
Answer: As a hydrochloride salt of a small molecule amine, it is expected to have some degree of aqueous solubility. Amine hydrochlorides are ionic salts and generally exhibit higher solubility in aqueous media compared to their free base counterparts.[5] However, the specific solubility is influenced by factors such as the crystal lattice energy of the solid form.[8]
An initial semi-quantitative assessment is recommended in your specific aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS)) to establish a baseline.
Q2: I'm seeing low or inconsistent solubility in water. What are the first steps?
Answer: Inconsistent results often point to issues with equilibrium or the solid form of the material. Here’s a logical troubleshooting sequence:
-
Ensure sufficient equilibration time: Solubility should be determined at equilibrium. A standard approach is the shake-flask method, which involves agitating an excess of the compound in the solvent for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[9]
-
Control the temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and recorded temperature.
-
Assess the solid-state properties: The solid form of your compound (e.g., crystalline vs. amorphous) can significantly impact solubility.[10] If you have access to techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), characterizing the solid form is beneficial.
-
Measure the pH of the solution: When a hydrochloride salt is dissolved in unbuffered water, it can create a slightly acidic solution. This initial pH is important to record as it serves as a baseline before any adjustments are made.
Advanced Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If initial attempts to dissolve the compound in simple aqueous systems are unsuccessful for your desired concentration, a systematic approach to formulation development is necessary.
Q3: How does pH influence the solubility of this amine hydrochloride, and how can I leverage this?
Answer: The solubility of an amine salt is intrinsically linked to the pH of the solution. The underlying principle is the equilibrium between the protonated (ionized) form of the amine (R-NH₃⁺) and the deprotonated, or free base, form (R-NH₂).
The Henderson-Hasselbalch equation governs this relationship. For a weak base, as the pH of the solution increases, the equilibrium shifts towards the un-ionized free base, which is typically less soluble than the ionized hydrochloride salt. Conversely, in acidic conditions (lower pH), the amine exists predominantly in its protonated, more soluble form.[7]
Experimental Strategy: Generating a pH-Solubility Profile
To harness this property, you must experimentally determine the pH-solubility profile. This involves measuring the equilibrium solubility of the compound across a range of pH values.
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subgraph "cluster_exp" { label="Experiment"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Equilibrate for 24-48h\n(Shake-flask method)"]; D [label="Separate solid from supernatant\n(Centrifugation or Filtration)"]; E [label="Quantify concentration in supernatant\n(e.g., HPLC, UV-Vis)"]; }
subgraph "cluster_analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; F [label="Plot Solubility vs. pH"]; }
A -> B [label="Dispense"]; B -> C [label="Incubate"]; C -> D [label="Process"]; D -> E [label="Analyze"]; E -> F [label="Visualize"]; } caption [label="Workflow for generating a pH-solubility profile.", shape=plaintext, fontsize=10];
Data Interpretation:
Your resulting plot will likely show high solubility at acidic pH, which then decreases as the pH approaches and surpasses the pKa of the amine's conjugate acid. This profile is crucial for selecting an appropriate formulation pH that maintains the desired concentration without precipitation.
Q4: Adjusting pH isn't sufficient for my needs. How can co-solvents help?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the solvent system, which can better accommodate non-polar or weakly polar molecules.[11]
Commonly Used Co-solvents in Research & Development:
| Co-solvent | Polarity | Notes |
| Ethanol | High | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | High | A common vehicle in pharmaceutical formulations.[13] |
| Polyethylene Glycol (PEG 300/400) | High | Low molecular weight PEGs are liquid and water-miscible.[12][14] |
| Dimethyl Sulfoxide (DMSO) | High | A powerful solvent, but may have biological effects.[12] |
| N-methyl-2-pyrrolidone (NMP) | High | Used in some pharmaceutical formulations.[12] |
Experimental Strategy: Co-solvent Screening
-
Select a starting aqueous buffer: Based on your pH-solubility profile, choose a pH where solubility is already maximized (if possible).
-
Prepare stock solutions: Create stock solutions of your chosen co-solvents.
-
Screen concentrations: Prepare a matrix of solutions with varying percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine solubility: Use the shake-flask method to determine the equilibrium solubility in each co-solvent mixture.
-
Analyze and compare: Plot the solubility as a function of the co-solvent concentration for each solvent tested.
Causality: The goal is to find the lowest concentration of a co-solvent that achieves the target solubility, as high concentrations can sometimes lead to toxicity or other undesirable effects in biological systems.[11]
Q5: What other excipients can I use if co-solvents are not effective or desirable?
Answer: If pH and co-solvent adjustments are insufficient, specialized excipients like surfactants and cyclodextrins can be employed.
1. Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble compound can partition into the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.[15]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), Sodium Dodecyl Sulfate (SDS).[15][16]
-
Experimental Approach: Prepare a series of surfactant solutions at concentrations above their known CMC. Use the shake-flask method to determine the solubility enhancement.
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caption [label="Drug partitioning into a surfactant micelle core.", shape=plaintext, fontsize=10]; }
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[12] They can form inclusion complexes with poorly soluble molecules, where the drug molecule (or a hydrophobic part of it) fits into the cavity, thereby increasing its solubility in water.[12][14]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Approach: Similar to surfactants, screen a range of cyclodextrin concentrations in your chosen buffer to find the optimal concentration for solubility enhancement.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of trans-(3-Fluorocyclobutyl)methamine hydrochloride to a known volume of the test solvent (e.g., buffer, co-solvent mixture) in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant.
-
Filtration: Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF). Note that some compound may adsorb to the filter, potentially underestimating solubility.[10]
-
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The most accurate and specific method, as it can separate the parent compound from any impurities or degradants.[10]
-
UV-Vis Spectroscopy: A faster method, but less specific than HPLC. Requires that the compound has a chromophore and that no other components in the solution absorb at the same wavelength.[10]
-
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. Google Cloud.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Google Cloud.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL. Fluorochem.
- (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. (2025, August 7). ResearchGate.
- (3-FLUOROCYCLOBUTYL)METHAMINE HCL 1523606-29-2 wiki. Guidechem.
- Why do amines dissolve in hydrochloric acid?. (2017, March 1). Quora.
- trans-(3-fluorocyclobutyl)methamine hydrochloride. 捷化医药.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma.
- 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate.
- trans-(3-Fluorocyclobutyl)methamine hydrochloride | 1260664-80-9. Manchester Organics.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. jiehuapharma.com [jiehuapharma.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jocpr.com [jocpr.com]
- 16. senpharma.vn [senpharma.vn]
Technical Support Center: Troubleshooting trans-(3-Fluorocyclobutyl)methamine hydrochloride
Welcome to the technical support guide for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable building block. Inconsistent experimental results can be a significant source of frustration, leading to delays and wasted resources. This guide moves beyond simple procedural steps to explain the underlying chemical principles that govern the behavior of this reagent. Our goal is to empower you with the knowledge to diagnose issues, achieve reproducible outcomes, and confidently integrate this compound into your synthetic workflows.
Section 1: Foundational Knowledge & Best Practices
Understanding the inherent properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride is the first step toward troubleshooting. Many issues can be traced back to handling, storage, or a misunderstanding of its chemical nature as a salt.
Q1: What are the key chemical properties of this reagent that I must consider?
The physical and chemical characteristics of this reagent directly impact its handling, reactivity, and storage. As a hydrochloride salt, its properties differ significantly from its free amine form.
| Property | Value / Description | Expert Insight & Implication for Experiments |
| Molecular Formula | C₅H₁₁ClFN[1][2][3][4] | The presence of the hydrochloride (HCl) is critical. It renders the amine non-nucleophilic and non-basic until neutralized. |
| Molecular Weight | ~139.60 g/mol [1][2][3] | This value is for the HCl salt. When calculating stoichiometry for reactions requiring the free amine (MW ~103.15 g/mol ), you must account for the mass of HCl. |
| CAS Number | 1260664-80-9 / 1523618-03-2 | Multiple CAS numbers are sometimes listed by vendors for the same structure or its isomers. Always verify the structure and stereochemistry ("trans") on the certificate of analysis. |
| Appearance | White to off-white solid | The compound should be a crystalline solid. A gummy or discolored appearance may suggest moisture absorption or degradation. |
| Purity | Typically ≥95% or ≥97%[1][3][4] | The remaining percentage can consist of the cis-isomer, residual solvents, or synthetic precursors. These impurities can interfere with your reaction and complicate purification. |
| Storage | Recommended at 2-8°C or -20°C[3] | Cool, dry conditions are essential. As an amine salt, it is susceptible to absorbing atmospheric moisture. |
Q2: Why is proper storage and handling so critical for this compound?
Amine hydrochloride salts are often hygroscopic, meaning they readily absorb water from the air. This has two major consequences:
-
Inaccurate Mass Measurement: Absorbed water adds weight, leading to an underestimation of the actual reagent used. This directly impacts stoichiometry and can be a primary cause of incomplete reactions.
-
Introduction of Water into Anhydrous Reactions: Many organic reactions, such as amide couplings or reactions with organometallics, are highly sensitive to water. Unintentional water introduction can quench reagents and drastically lower yields.
Best Practice: Always handle trans-(3-Fluorocyclobutyl)methamine hydrochloride in a controlled environment, such as a glovebox or an argon-purged glove bag. If that is not possible, minimize its exposure to the atmosphere, weigh it quickly, and securely reseal the container. Store it in a desiccator to maintain a dry environment.[5][6]
Q3: What are the typical purity levels and potential impurities I should be aware of?
Commercial batches of this reagent typically have a purity of 95-97%.[1][3][4] The identity of the remaining 3-5% is crucial for troubleshooting. Potential impurities include:
-
cis-(3-Fluorocyclobutyl)methamine hydrochloride: The geometric isomer. While its reactivity may be similar, its stereochemistry can lead to different biological activity or chromatographic behavior in the final product, complicating purification and characterization.
-
Synthetic Precursors: Depending on the synthetic route, you might find residual starting materials or intermediates.[7][8]
-
Solvents: Residual solvents from purification may be present.
Always refer to the supplier's Certificate of Analysis (CofA) for each batch to understand its specific impurity profile.
Section 2: Troubleshooting Common Experimental Issues
This section provides a systematic approach to diagnosing and solving the most common problems encountered when using this reagent.
Q4: My reaction yield is highly variable, or the reaction is consistently incomplete. What are the primary causes?
This is the most frequent issue reported. The root cause often lies in the preparation and handling of the amine salt before the reaction even begins. The following flowchart outlines a diagnostic workflow.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Deep Dive into Cause A: Inaccurate Stoichiometry. As an HCl salt, the compound can attract moisture. If you weigh out 140 mg, you may have less than 1 mmol of your amine due to water weight. Solution: Before use, dry the required amount of the reagent in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours to remove adsorbed water.
-
Deep Dive into Cause B: Incomplete Free-Basing. Most reactions, such as amide couplings or nucleophilic substitutions, require the neutral, nucleophilic free amine. The HCl salt is unreactive. Adding a base is necessary to "free" the amine. If this neutralization is incomplete, your reaction will be starved of the active nucleophile. Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete neutralization. For a detailed method, see Protocol 2 .
-
Deep Dive into Cause C: Poor Solubility. The hydrochloride salt has very different solubility from the free amine. The salt is more soluble in polar protic solvents (like methanol), while the free amine is more soluble in common organic solvents (like DCM or THF). Adding the solid salt directly to an aprotic organic solvent can result in a slurry where only a small amount is available to react. Solution: Ensure your reagent is fully dissolved. You may need to generate the free amine first and then dissolve it in the appropriate reaction solvent.
| Solvent | Solubility of HCl Salt | Solubility of Free Amine | Recommended Use |
| Water, Methanol | High | Moderate | Useful for extractions, but often avoided in anhydrous reactions. |
| Dichloromethane (DCM) | Low | High | Excellent solvent for reactions once the free amine is generated. |
| Tetrahydrofuran (THF) | Very Low | High | Common reaction solvent for the free amine. |
| Acetonitrile (ACN) | Low | Moderate | Suitable for some applications. |
| Diethyl Ether | Very Low | Moderate | Often used to precipitate the HCl salt during workup.[9] |
Q5: I'm seeing unexpected side products or having trouble purifying my final compound. Why?
This often points to impurities in the starting material. If your reagent contains 3% of the cis-isomer, your final product will likely contain 3% of the corresponding cis-product, which may be difficult to separate chromatographically. Similarly, reactive impurities from the synthesis of the starting material can lead to unexpected side reactions.
Solution:
-
Analyze the Starting Material: Before beginning a large-scale synthesis, run a quick NMR and LC-MS on your starting amine. This can reveal the presence of isomers or other significant impurities.
-
Adjust Purification Strategy: If isomeric products are formed, you may need to employ specialized chromatography (e.g., chiral SFC) or a crystallization strategy to isolate the desired trans-product.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for handling and using the reagent effectively.
Protocol 1: Recommended Handling and Storage
-
Upon receipt, store the manufacturer's container at the recommended temperature (typically 2-8°C), sealed with paraffin film to minimize moisture ingress.
-
For daily use, transfer a working quantity to a smaller vial and store that vial in a desiccator.
-
When weighing, remove the vial from the desiccator and allow it to warm to room temperature before opening to prevent condensation.
-
Weigh the required amount quickly and immediately return the vial to the desiccator. For moisture-sensitive reactions, perform this step in a glovebox.
Protocol 2: Step-by-Step Guide to Generating the Free Amine
This protocol is for generating a solution of the free amine for use in a subsequent reaction.
-
Preparation: In a round-bottom flask, add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq).
-
Suspension: Add the desired anhydrous reaction solvent (e.g., Dichloromethane, 0.1-0.5 M). The salt will likely not dissolve completely, forming a suspension.
-
Cooling: Place the flask in an ice-water bath (0°C). This mitigates any exotherm from the neutralization.
-
Neutralization: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.1 eq), dropwise to the stirred suspension.
-
Stirring: Stir the mixture at 0°C for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free amine and the resulting DIPEA·HCl salt are formed, which is typically soluble in DCM.
-
Usage: This solution containing the free amine can now be used directly in your reaction or transferred via cannula to the reaction flask.
Protocol 3: General Procedure for a Standard Amide Coupling (e.g., with HATU)
-
Acid Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous solvent like DMF or DCM.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add a solution of the free trans-(3-Fluorocyclobutyl)methamine (1.1 eq), generated using the method in Protocol 2 , to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Proceed with a standard aqueous workup and purification by column chromatography.
Section 4: Frequently Asked Questions (FAQs)
-
Q7: Can I use this reagent directly in my reaction without free-basing?
-
It is highly discouraged for most applications. The positively charged ammonium group is not nucleophilic. Some specific reaction conditions might be robust enough to work with the salt and an inorganic base (like K₂CO₃), but this often leads to lower yields and poor reproducibility. Generating the free amine is the most reliable method.
-
-
Q8: What is the recommended solvent for long-term storage in solution?
-
Storing the free amine in solution for extended periods is not recommended. Free amines can be less stable than their salt forms and are prone to slow oxidation or reaction with trace impurities in the solvent. It is always best practice to prepare a fresh solution of the free amine immediately before use.
-
-
Q9: Why are there multiple CAS numbers for this compound?
-
The existence of multiple CAS numbers can arise from various reasons, including registration of different salt forms, stereoisomers (cis vs. trans), or entries by different suppliers over time. The most critical action is to verify the chemical structure and the "trans" stereochemistry on the documentation provided by your supplier.
-
References
-
University of California, Riverside. Standard Operating Procedure for Hydrochloric Acid. [Link]
-
Medicines Evaluation Board of the Netherlands. Public Assessment Report for Methadon HCl. [Link]
-
Synthonix. trans-(3-Fluorocyclobutyl)methamine hydrochloride - [F11496]. [Link]
-
Letco Medical. Safety Data Sheet for Methadone HCl. [Link]
-
Ofipharma. Safety Data Sheet for Methadone hydrochloride. [Link]
-
Reddit. Discussion on handling and storing amine salts. [Link]
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Madhusudhan, G. et al. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10):4506-4513. [Link]
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Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
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Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
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ACS Publications. ACS Organic & Inorganic Au Journal Page. [Link]
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The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
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Izquierdo-García, E. et al. (2022). Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL. Molecules, 27(9), 2812. [Link]
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Qi, Y. et al. (2009). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Forensic Science International, 187(1-3), 89-95. [Link]
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CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
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ResearchGate. Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. [Link]
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The Japanese Pharmacopoeia. Methamphetamine Hydrochloride Official Monograph. [Link]
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Boehringer Ingelheim. Highlights of Prescribing Information for METHADONE hydrochloride. [Link]
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ResearchGate. Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL. [Link]
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Kunalan, V. et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342-7348. [Link]
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ResearchGate. Stability Assessment of Methadone Hydrochloride Oral Solution for Dispensing in Drug Addiction Centers. [Link]
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optimizing trans-(3-Fluorocyclobutyl)methamine hydrochloride concentration in experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for trans-(3-Fluorocyclobutyl)methamine hydrochloride. As a novel chemical entity, establishing robust and reproducible experimental conditions is paramount. This guide is designed for researchers, scientists, and drug development professionals to provide foundational knowledge, detailed protocols, and systematic troubleshooting advice. We will address common challenges encountered when optimizing the concentration of a new small molecule in biological assays.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section covers the essential preliminary questions to ensure your experiments are built on a solid foundation.
Q1: What are the fundamental physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride that I need to consider?
A1: Understanding the basic properties of the compound is the first step in experimental design. Trans-(3-Fluorocyclobutyl)methamine hydrochloride is a fluorinated amine, a class of compounds noted for unique properties in medicinal chemistry, such as altered basicity and enhanced metabolic stability compared to their non-fluorinated analogs.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260664-80-9 | [3][4] |
| Molecular Formula | C₅H₁₁ClFN | [4][5] |
| Molecular Weight | 139.60 g/mol | [5] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8°C, protect from light and moisture |[6] |
Note: Always refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific data.
Q2: How should I prepare and store a stock solution of this compound?
A2: Proper preparation and storage of stock solutions are critical for experimental consistency.[7] The hydrochloride salt form suggests good solubility in aqueous solutions, but verification is necessary.
-
Solvent Selection: Start with sterile, nuclease-free water or a common buffer like PBS (phosphate-buffered saline). If solubility is limited, high-purity, anhydrous DMSO is the standard alternative for creating a high-concentration primary stock.[7]
-
Concentration: We recommend preparing a high-concentration primary stock (e.g., 10-50 mM in DMSO or water) to minimize the volume of solvent added to your experimental system. The final solvent concentration in your assay should typically not exceed 0.5%, as higher levels can induce cytotoxicity or other artifacts.[7][8]
-
Storage: Aliquot the primary stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7] Protect aqueous solutions from light.
Q3: What is a sensible starting concentration range for screening a novel compound like this in a cellular assay?
A3: For an uncharacterized compound, it is crucial to screen a wide concentration range to identify the active window. A logarithmic or half-log dilution series is most efficient.
Table 2: Recommended Initial Screening Concentrations
| Screening Phase | Concentration Range | Rationale |
|---|---|---|
| Broad Range Finding | 100 pM to 100 µM | To determine if the compound has any effect and to identify the general order of magnitude of its potency. |
| Dose-Response | Two logs above and below the estimated EC₅₀/IC₅₀ | Once an effective range is found, a more detailed curve with 8-12 points is needed to accurately calculate potency. |
The therapeutic effects of bioactive compounds are dose-dependent, and this initial screen helps identify the optimal range for more detailed studies.[9]
Section 2: Troubleshooting Guides for Experimental Optimization
This section provides structured guidance for overcoming specific experimental hurdles in a question-and-answer format.
Problem 1: Inconsistent Results or No Observable Biological Effect
Q4: My results are highly variable between experiments, or I'm not observing any effect of the compound. What are the common causes and how do I troubleshoot this?
A4: This is a frequent challenge in preclinical research.[8] The source of the issue can typically be traced to one of three areas: the compound itself, the experimental system, or the assay protocol. The following workflow provides a systematic approach to identify the root cause.
Caption: Systematic workflow for troubleshooting the lack of an experimental effect.
Causality Explained:
-
Compound Integrity: If the compound has degraded or precipitated, its effective concentration is unknown, leading to a lack of effect.[7]
-
Biological System: Cellular responses can change with passage number, and high cell density can deplete the compound.[8] Components in fetal calf serum (FCS) can sometimes interact with or even metabolize primary amines, altering their activity.[10]
-
Assay Protocol: The chosen concentration range may be too low, or the incubation time may be too short to elicit a response. Without robust controls, it's impossible to know if the assay itself is performing correctly.
Problem 2: Compound Precipitation in Aqueous Media
Q5: I prepared my working solution in cell culture media, but I see visible precipitate. How do I determine the solubility limit and ensure my dosing is accurate?
A5: Poor aqueous solubility is a very common reason for the apparent inactivity of small molecules.[7] If the compound precipitates, its effective concentration is significantly lower than the intended nominal concentration. You must determine the maximum soluble concentration in your specific assay medium.
Actionable Steps:
-
Visual Solubility Test: Perform the "Protocol for Determining Maximum Soluble Concentration in Assay Media" (see Section 3). This involves adding increasing amounts of your DMSO stock to the assay buffer and visually inspecting for precipitation.
-
Solvent Choice: Ensure the final DMSO concentration is as low as possible (ideally <0.1% and not exceeding 0.5%).[8]
-
Use of Excipients: For in vivo or complex formulations, solubility-enhancing excipients may be required, but this is an advanced step that should only be considered after thorough in vitro characterization.
Problem 3: High Cytotoxicity Observed Across All Tested Concentrations
Q6: The compound appears to be toxic to my cells even at low concentrations. How can I differentiate between a specific, targeted effect and general cytotoxicity?
A6: This is a critical step in drug development.[8] An ideal compound has a clear "therapeutic window" between its effective concentration (where it hits its target) and its cytotoxic concentration.
Caption: Decision-making process for assessing the therapeutic window.
Actionable Steps:
-
Determine the Cytotoxic Threshold: First, perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the concentration at which the compound reduces cell viability by 50% (TC₅₀).
-
Run Functional Assays Below the Threshold: Conduct your primary functional assays at concentrations at or below the non-toxic range.[8]
-
Compare Potency and Toxicity: If the concentration required for the desired biological effect (EC₅₀) is significantly lower than the TC₅₀, the effect is more likely to be target-specific. A large therapeutic index (TC₅₀ / EC₅₀) is desirable.
Section 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for the workflows described above.
Protocol 1: Preparation and Handling of Stock Solutions
-
Weighing: Accurately weigh the required amount of trans-(3-Fluorocyclobutyl)methamine hydrochloride powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 10 mM). Use of HPLC-grade solvents is recommended to avoid introducing contaminants.[11]
-
Dissolution: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure no particulates are visible.
-
Sterilization: If using an aqueous solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter. This is generally not required for DMSO stocks if prepared under sterile conditions.
-
Aliquoting and Storage: Dispense into single-use, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Assay Media
-
Preparation: In clear microcentrifuge tubes, add 1 mL of your complete cell culture medium (including serum).
-
Spiking: Add increasing volumes of your high-concentration DMSO stock solution to the tubes to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below 0.5%.
-
Incubation: Incubate the tubes under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.[7]
-
Observation: Visually inspect each tube against a dark background for any signs of cloudiness, crystals, or precipitate. You can also centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and look for a pellet.
Protocol 3: Establishing a Dose-Response Curve
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight. Inconsistent cell seeding is a major source of variability.[8]
-
Compound Dilution: Prepare a serial dilution of your compound in culture medium. A 1:3 or 1:5 dilution series across 8-12 points is typical.
-
Controls: Include "vehicle-only" controls (medium with the same final concentration of DMSO) and, if available, a known positive control compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your functional assay (e.g., measure protein expression, cell proliferation, enzyme activity).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ or IC₅₀.
Section 4: Advanced Analytical Confirmation
Q7: How can I be absolutely sure of the concentration and purity of my compound solutions?
A7: While supplier CoA provides initial purity data, confirming the concentration of your prepared stock solutions is a best practice, especially for critical experiments. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for this.
-
HPLC with UV Detection: This method can be used to confirm the purity of the compound and quantify its concentration against a known reference standard. For amines that lack a strong chromophore, pre-column derivatization with an agent like Phenyl isothiocyanate (PITC) can be used to enhance UV absorbance.[12]
-
LC-MS/MS: This highly sensitive and specific technique can definitively confirm the identity of the compound by its mass-to-charge ratio and fragmentation pattern, and it can be used for precise quantification.[13][14]
Developing these methods requires specialized expertise and instrumentation. Collaboration with an analytical chemistry core facility is often the most practical approach.
References
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Fallahi-Sichani, M. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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J&K Scientific. trans-(3-fluorocyclobutyl)methamine hydrochloride. [Link]
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Buer, B. C., et al. Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. [Link]
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Nicholls, T. J., et al. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. JACS. [Link]
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Lee, S., et al. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
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Wang, Y., et al. Employing active learning in the optimization of culture medium for mammalian cells. Scientific Reports. [Link]
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Cell Culture Company. How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. [Link]
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Kjer, J., et al. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Marine Drugs. [Link]
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Boor, P. J., et al. Culture medium enhances semicarbazide-sensitive amine oxidase activity. In Vitro Cellular & Developmental Biology. [Link]
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Bou-atra, W., et al. Analytical Methods. ResearchGate. [Link]
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Al-Asmari, A., et al. Derivatization in Analytical Chemistry. Molecules. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4095, Methadone. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14184, Methadone Hydrochloride. [Link]
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Gherghel, D., et al. The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress. Antioxidants. [Link]
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Wikipedia. Methadone. [Link]
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Marena, G. D., et al. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry. [Link]
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Rosen, D., et al. Methadone. StatPearls. [Link]
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Patsnap Synapse. What is the mechanism of Methadone Hydrochloride?. [Link]
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BC Centre on Substance Use. Introduction: The Pharmacology of Methadone & Management of Adverse Effects. [Link]
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Technical Support Center: Managing Off-Target Effects of Novel Cyclopropylamine-Based LSD1 Inhibitors
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- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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stability issues with trans-(3-Fluorocyclobutyl)methamine hydrochloride in solution
Welcome to the technical support center for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. We will explore the factors that can influence its stability and provide practical troubleshooting guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of trans-(3-Fluorocyclobutyl)methamine hydrochloride in solution?
A1: The stability of any chemical compound in solution is influenced by a combination of factors. For trans-(3-Fluorocyclobutyl)methamine hydrochloride, the key factors to consider are pH, temperature, light, and the choice of solvent.[1][2][3] As a primary amine hydrochloride salt, the pH of the solution is particularly critical.
Q2: How should I store solutions of trans-(3-Fluorocyclobutyl)methamine hydrochloride?
A2: For optimal stability, solutions should be stored in tightly sealed containers in a cool, dark place.[4] Refrigeration is generally recommended to slow down potential degradation reactions. The solid form of the compound should be stored in a dry, well-ventilated place.
Q3: What is the expected solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride?
Q4: Are there any known incompatibilities I should be aware of?
A4: Avoid strong bases, as they will deprotonate the amine hydrochloride to the free amine, which may have different stability and solubility characteristics. Also, be cautious with strong oxidizing agents, which can react with the amine group.
Troubleshooting Guide: Stability Issues in Solution
This section provides a step-by-step approach to identifying and resolving common stability problems encountered during experiments with trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Loss of potency or concentration over time, as determined by analytical methods like HPLC.
-
Appearance of new peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Detailed Steps & Explanations:
-
Verify Analytical Method: Before investigating the compound's stability, ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated and stable.
-
Evaluate Solution pH: The amine group can be susceptible to degradation, and the stability of many drugs is pH-dependent.[1][5] It is generally advisable to maintain a slightly acidic pH to keep the amine protonated and potentially more stable.
-
Control Temperature: Higher temperatures accelerate most chemical reactions, including degradation.[1][2] If you observe degradation at room temperature, try storing your solutions at 2-8°C.
-
Assess Solvent Effects: While trans-(3-Fluorocyclobutyl)methamine hydrochloride is expected to be most stable in aqueous solutions, interactions with other solvents could potentially lead to degradation. If you are using a co-solvent system, ensure all components are compatible.
-
Protect from Light: Photodegradation can be a concern for many organic molecules. Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.
-
Consider Oxidation: The amine group could be susceptible to oxidation. If you suspect this is an issue, consider de-gassing your solvents before use or adding a suitable antioxidant.
Issue 2: Precipitation or Cloudiness of the Solution
Symptoms:
-
The solution appears cloudy or contains visible solid particles.
-
A decrease in the concentration of the compound in the supernatant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution precipitation.
Detailed Steps & Explanations:
-
Check Concentration vs. Solubility: You may have exceeded the solubility limit of the compound in your chosen solvent system. Try preparing a more dilute solution.
-
Monitor pH: A shift in pH towards a more basic environment could cause the deprotonation of the amine hydrochloride to its free base form, which may be less soluble and precipitate out of solution. Buffering your solution can help maintain a stable pH.
-
Evaluate Container Material: Some compounds can adsorb to the surface of certain plastics. If you are using plastic containers, consider switching to glass vials to see if the issue persists.
Potential Degradation Pathways (Hypothetical)
While specific degradation pathways for trans-(3-Fluorocyclobutyl)methamine hydrochloride are not well-documented, we can propose potential routes based on its chemical structure. The primary areas of concern would be the amine group and the fluorocyclobutyl ring.
Possible Degradation Mechanisms:
-
Oxidation of the Amine: The primary amine could be susceptible to oxidation, potentially forming a variety of products.
-
Ring Opening of Cyclobutane: While the cyclobutane ring is relatively stable, under harsh conditions (e.g., high heat), thermal decomposition to form ethylene and other products could occur, although this is less likely in solution at moderate temperatures.[6][7][8][9][10]
-
Dehalogenation: The carbon-fluorine bond is generally very strong and stable.[11] However, under certain conditions, elimination of hydrogen fluoride could be a possibility, leading to the formation of an unsaturated ring.
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common experimental pitfalls with trans-(3-Fluorocyclobutyl)methamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable fluorinated building block. My objective is to provide you with not just protocols, but the underlying scientific rationale to anticipate and resolve common experimental challenges, ensuring the integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions regarding the handling, storage, and properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Q1: What are the fundamental properties of this reagent?
Understanding the basic physicochemical properties is the first step to successful experimentation. Key details are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1260664-80-9 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClFN | [1][4] |
| Molecular Weight | 139.60 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
| SMILES | Cl.NC[C@H]1CC1 | [1] |
| InChI Key | RSRVCWQDMQZMET-BPNVWSNHSA-N | [1] |
Q2: How must I store and handle this compound to ensure its stability?
This is critical. As an amine hydrochloride, this compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5][6] Improper storage is a frequent source of inconsistent results.
-
Storage: The recommended storage condition is 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a desiccator is strongly advised.
-
Handling: Always handle the reagent in a controlled environment, such as a glovebox or on a bench with a stream of dry inert gas. Minimize its exposure to the ambient atmosphere. If you do not have a glovebox, weigh out the required amount quickly and reseal the bottle immediately. The uptake of water can inhibit subsequent reactions where the amine is intended to act as a nucleophile.
Q3: What are the general solubility characteristics of this hydrochloride salt?
| Solvent Class | Expected Solubility | Rationale & Experimental Considerations |
| Protic Solvents (Water, Methanol, Ethanol) | High | The salt form makes it polar and likely soluble in water and lower alcohols.[6][7] Note that dissolving in water will result in a slightly acidic solution. |
| Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) | Moderate to Low | Solubility is variable. It may require heating or sonication to fully dissolve in solvents commonly used for reactions like amide couplings. |
| Apolar/Ethereal Solvents (DCM, THF, Diethyl Ether) | Very Low / Insoluble | The ionic nature of the hydrochloride salt makes it poorly soluble in nonpolar organic solvents.[6] |
Part 2: Troubleshooting Guide - Amide Coupling Reactions
The primary application for this reagent is as a nucleophile in reactions such as amide bond formation. Most experimental pitfalls occur during this stage.
Issue 1: Low or No Conversion to the Amide Product
You've set up your amide coupling reaction (e.g., with a carboxylic acid and a coupling agent like HATU or EDC), but TLC/LC-MS analysis shows only starting materials.
Causality: The most common reason for failure is that the amine is not sufficiently nucleophilic. In its hydrochloride salt form, the nitrogen lone pair is protonated and unavailable for reaction.[8] The reaction cannot proceed until the free amine is liberated.
Troubleshooting Protocol:
-
Ensure Stoichiometric Use of a Non-Nucleophilic Base: Before the addition of any coupling agents, you must add a suitable base to neutralize the hydrochloride and generate the free amine in situ.
-
Recommended Bases: Diisopropylethylamine (DIEA) or triethylamine (TEA).
-
Stoichiometry: Use at least 1.0 equivalent of the base to neutralize the HCl salt. It is common practice to use a slight excess (1.1-1.5 equivalents). If your carboxylic acid starting material is also acidic, you will need an additional equivalent of base.
-
-
Verify Base Purity: Ensure your amine base (DIEA/TEA) is dry and pure. Water in the base can hydrolyze coupling agents.
-
Order of Addition: The recommended order is to dissolve the amine hydrochloride and the carboxylic acid in your solvent (e.g., DMF), add the base, stir for a few minutes to ensure free-basing, and only then add the coupling reagent (e.g., HATU, EDC/HOBt).[9]
Issue 2: Difficult Purification and Low Isolated Yield
The reaction appears complete by LC-MS, but you suffer significant material loss during column chromatography, or the product comes off the column as a broad, tailing peak.
Causality: This is a classic issue when purifying basic compounds, especially primary amines, on standard silica gel.[10] The silica gel surface is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and sometimes irreversibly bind your basic amine product, leading to poor recovery and peak tailing.
Troubleshooting Protocol:
-
Modify the Mobile Phase: The most straightforward solution is to neutralize the acidic sites on the silica gel.
-
Action: Add a small amount of a basic modifier to your eluent system (e.g., 0.1-1% triethylamine or ammonia in methanol).[10] This modifier will compete with your product for binding to the acidic sites, allowing your product to elute cleanly.
-
TLC First: Always develop your TLC plates in the exact solvent system (including the basic additive) you plan to use for the column to ensure you have the correct Rf value (typically 0.2-0.3 for good separation).[10]
-
-
Consider Alternative Stationary Phases: If tailing persists, silica gel may not be the appropriate medium.
-
Action: Switch to a more inert or basic stationary phase. Basic alumina is a common alternative for the purification of strongly basic compounds.[10]
-
-
Pre-Column Workup is Essential: Ensure water-soluble byproducts from the coupling reaction (e.g., dicyclohexylurea (DCU) if using DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea if using EDC) are removed before loading onto the column.
-
Action: Perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate), wash with water and/or brine to remove DMF and urea byproducts. If your product is sufficiently basic, an acidic wash (e.g., dilute HCl) can be used to pull it into the aqueous layer, leaving non-basic impurities behind, followed by basification and re-extraction. However, this can be complex; simple water/brine washes are often sufficient.
-
Part 3: General Protocol for Amide Coupling
This protocol provides a robust starting point for the synthesis of an amide using trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Materials:
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride
-
Carboxylic Acid (1.0 eq)
-
Coupling Reagent (e.g., HATU, 1.1 eq)
-
Non-nucleophilic Base (e.g., DIEA, 2.2 eq)
-
Anhydrous Solvent (e.g., DMF)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq) and the carboxylic acid (1.0 eq) to a dry reaction flask.
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Free-Basing: Add DIEA (2.2 eq) to the stirring solution. Note: One equivalent neutralizes the amine HCl, and the other acts as the base for the coupling reaction. Stir for 5-10 minutes at room temperature.
-
Coupling: Add the coupling reagent (HATU, 1.1 eq) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the limiting reagent (typically the carboxylic acid) is consumed (usually 1-4 hours).
-
Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine to remove DMF and unreacted reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) containing 0.5% triethylamine.
References
-
Zhu, H. (2006). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5615–5639. Available from [Link]
-
Poce, G., & Gemo, R. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 337-346. Available from [Link]
-
Shelke, S. S., et al. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Applied Pharmaceutics, 13(3), 205-208. Available from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. Available from [Link]
-
U.S. National Library of Medicine. (n.d.). PHENTERMINE HYDROCHLORIDE capsule. DailyMed. Retrieved from [Link]
-
Favi, G., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(10), e202200213. Available from [Link]
-
Reddit. (2022). What are amine hydrochlorides? r/OrganicChemistry. Retrieved from [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2629. Available from [Link]
Sources
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- 4. guidechem.com [guidechem.com]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 6. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
how to minimize variability in trans-(3-Fluorocyclobutyl)methamine hydrochloride assays
Welcome to the technical support center for the analysis of trans-(3-Fluorocyclobutyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during the assay of this compound. The information provided herein is based on established chromatographic principles and best practices for the analysis of primary amines and fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of trans-(3-Fluorocyclobutyl)methanamine hydrochloride?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique. This method offers a good balance of sensitivity, specificity, and reproducibility for this type of compound. Due to the lack of a strong chromophore in the molecule, detection might be challenging at lower wavelengths. An alternative is derivatization with a UV-active or fluorescent tag, which can significantly enhance sensitivity.[1][2]
Q2: What are the critical physicochemical properties of trans-(3-Fluorocyclobutyl)methanamine hydrochloride to consider during method development?
A2: The key properties are its primary amine functional group and the presence of a fluorine atom. The amine group makes the compound basic, meaning its retention in RP-HPLC will be highly dependent on the mobile phase pH. The fluorine atom can introduce unique interactions with the stationary phase. The hydrochloride salt form indicates it is a solid and likely soluble in aqueous solutions.[3][4]
Q3: How should I prepare my samples and standards to ensure consistency?
A3: It is crucial to use a well-calibrated analytical balance to weigh the solid standard.[4] Dissolve the standard and samples in the mobile phase to avoid solvent mismatch effects that can lead to poor peak shape. Ensure complete dissolution; sonication may be necessary. Prepare fresh standards daily to minimize the risk of degradation.
Q4: What are the recommended storage conditions for trans-(3-Fluorocyclobutyl)methanamine hydrochloride?
A4: As a solid, it should be stored in a well-sealed container in a cool, dry place to prevent moisture absorption.[4] While specific stability data is not publicly available, it is good practice to protect it from light. In solution, especially at neutral or high pH, primary amines can be susceptible to degradation. Therefore, acidic, buffered solutions are recommended for storage and analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of trans-(3-Fluorocyclobutyl)methanamine hydrochloride.
Issue 1: High Variability in Peak Area / Inconsistent Results
Possible Causes & Solutions:
-
Inconsistent Sample/Standard Preparation:
-
Causality: Minor errors in weighing or dilution can lead to significant variations in concentration.
-
Solution: Use a calibrated balance and Class A volumetric flasks. Ensure the compound is fully dissolved before making final dilutions. Prepare a stock solution and perform serial dilutions for better accuracy.
-
-
Autosampler Issues:
-
Causality: Inaccurate injection volumes or leaks in the autosampler can lead to variable amounts of sample being introduced onto the column.
-
Solution: Check the autosampler for air bubbles in the syringe and sample loop. Run a precision test with multiple injections of the same standard. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
-
Column Equilibration:
-
Causality: Insufficient equilibration time with the mobile phase can cause retention time and peak area to drift, especially at the beginning of a run sequence.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[5]
-
-
Mobile Phase Instability:
-
Causality: If the mobile phase contains a volatile component (e.g., triethylamine) or is not adequately buffered, its composition can change over time, affecting retention and response.
-
Solution: Prepare fresh mobile phase daily and keep it well-sealed. Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH to ensure stable pH control.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Silanols:
-
Causality: The basic amine group can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[6][7]
-
Solution 1 (Low pH): Lower the mobile phase pH (e.g., to pH 2.5-3.5) using an acid like phosphoric acid or formic acid. At low pH, the amine is protonated, and the silanols are less likely to be ionized, minimizing the unwanted interaction.
-
Solution 2 (Mobile Phase Additive): Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.
-
Solution 3 (Column Choice): Use a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.
-
-
Column Overload:
-
Causality: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extracolumn Volume:
-
Causality: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
-
Issue 3: Drifting Retention Times
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition:
-
Causality: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Solution: Use an HPLC system with a reliable pump and mixer. Prepare the mobile phase accurately and keep the solvent reservoirs covered.[5]
-
-
Temperature Fluctuations:
-
Causality: Retention times can be sensitive to temperature changes.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[5]
-
-
Column Degradation:
-
Causality: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).
-
Solution: Use a guard column to protect the analytical column. If the column performance deteriorates, it may need to be replaced.
-
Experimental Protocols
Protocol 1: Suggested Starting RP-HPLC Method
This method is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[8][9][10]
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column suitable for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to protonate the amine and minimize silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute the compound of interest. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | For improved reproducibility. |
| Injection Volume | 2 µL | A small volume to prevent overload. |
| Detection | UV at 210 nm | As the compound lacks a strong chromophore, a low wavelength is a starting point. |
Visualizations
Troubleshooting Workflow for Inconsistent Peak Areas
Caption: Troubleshooting Decision Tree for Inconsistent Peak Areas.
References
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- <621> CHROM
- <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Are You Sure You Understand USP <621>?
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Quality Guidelines - ICH.
- Understanding the L
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- HPLC Troubleshooting Guide | PDF | High Performance Liquid Chrom
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- HPLC Troubleshooting Guide - SCION Instruments.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry - ACS Public
- trans-(3-Fluorocyclobutyl)methamine hydrochloride | 1260664-80-9 - Manchester Organics.
- trans-(3-Fluorocyclobutyl)methamine hydrochloride AldrichCPR - Sigma-Aldrich.
- Method Development and Validation of a new RP-HPLC method for the simultaneous Assay of Ketorolac Tromethamine and Fluorometholone - Research Journal of Pharmacy and Technology.
- Development of An HPLC Method for the Determination of Mesalazine in Human Plasma by Fluorimetric Derivatization and Application to A Prototype Pharmacokinetic Study - PubMed.
- trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock.
- [Trans-2-(3-fluorophenyl)cyclopropyl]methanamine; hydrochloride - Advanced ChemBlocks.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA.
- Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)
- TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL - Fluorochem.
- 2'-fluoro, ortho-fluoro (±)-trans-3-methyl Fentanyl (hydrochloride) | Cayman Chemical.
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- 4. trans-(3-Fluorocyclobutyl)methamine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1260664-80-9 [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
addressing batch-to-batch variability of trans-(3-Fluorocyclobutyl)methamine hydrochloride
Welcome to the technical support center for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and integrity of your experiments.
Introduction to the Molecule and its Challenges
trans-(3-Fluorocyclobutyl)methamine hydrochloride is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and physicochemical properties imparted by the fluorinated cyclobutane ring. However, like many strained-ring systems and stereoisomeric compounds, it can present challenges in terms of purity, stability, and consistency between batches. Batch-to-batch variability is a significant concern as it can directly impact reaction outcomes, biological activity, and the overall reproducibility of your research.[1][2] This guide will walk you through identifying, diagnosing, and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the quality and handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Q1: What are the most likely impurities in a batch of trans-(3-Fluorocyclobutyl)methamine hydrochloride?
A1: The impurity profile can vary depending on the synthetic route, but common impurities fall into several classes:
-
Stereoisomeric Impurities: The most common and critical impurity is the cis-isomer, (cis-(3-Fluorocyclobutyl)methamine hydrochloride). Due to the thermodynamics of the cyclobutane ring, the trans isomer is generally more stable, but the cis form can arise during synthesis and may be difficult to separate.[3]
-
Process-Related Impurities: These include unreacted starting materials (e.g., 3-oxocyclobutane carboxylic acid), intermediates from the synthetic pathway, and reagents used in steps like fluorination or amine formation.[4]
-
Degradation Products: Although fluorinated cyclobutanes can be quite stable, degradation is possible under harsh conditions.[5] Potential degradation pathways include elimination of hydrogen fluoride (HF) or side reactions involving the amine group. The inherent ring strain of the cyclobutane structure can also contribute to instability under certain conditions.[6][7][8][9][10]
-
Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate) and reagents from the final salt formation step (e.g., excess HCl) may be present.[11]
Q2: My reaction yield is lower than expected with a new batch. What should I check first?
A2: When facing inconsistent reaction yields, the first step is to verify the purity and identity of the new batch. A lower-than-specified purity means you are using less of the active reagent than calculated.
-
Confirm Purity: Perform a quantitative analysis, such as quantitative NMR (qNMR) or HPLC with a calibrated standard, to confirm the assay of the material. Do not rely solely on the supplier's Certificate of Analysis (CoA) if you suspect an issue.
-
Check for Inhibitory Impurities: Some impurities, even at low levels, can inhibit or catalyze side reactions.[5][12] Review the analytical data for the presence of unknown peaks that were not present in previous successful batches.
-
Assess Water Content: As a hydrochloride salt, the material can be hygroscopic. Determine the water content using Karl Fischer titration, as excess moisture can interfere with many types of reactions.
Q3: How does the presence of the cis-isomer affect my experiments?
A3: The cis-isomer has a different three-dimensional structure, which can significantly alter its physicochemical properties (like pKa and lipophilicity) and its binding affinity in biological systems.[4][12] In synthetic reactions, it may react at a different rate or lead to different stereoisomeric products. For drug discovery applications, its presence can lead to inconsistent biological data and complicate structure-activity relationship (SAR) studies.
Q4: How should I store trans-(3-Fluorocyclobutyl)methamine hydrochloride to ensure its stability?
A4: While some fluorinated cyclobutanes show good stability at room temperature, it is best practice to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[5] This minimizes the risk of degradation from moisture, light, or oxidation. As it is a hydrochloride salt, it is particularly important to protect it from humidity.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and resolving issues arising from batch-to-batch variability.
Problem 1: Inconsistent Analytical Results (NMR, HPLC)
You receive a new batch and the ¹H NMR or HPLC chromatogram looks different from your reference standard.
Caption: Troubleshooting workflow for analytical discrepancies.
Protocol 1: Comprehensive NMR Analysis for Isomer and Impurity Identification
-
Objective: To identify and quantify the main component, the cis/trans isomeric ratio, and other organic impurities.
-
Methodology:
-
¹H NMR: Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Rationale: DMSO-d₆ can be useful for amine salts as it helps in observing the amine protons.
-
-
Acquire a standard ¹H NMR spectrum. Compare chemical shifts and integration against a reference spectrum from a known good batch. Look for unexpected signals.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[13] Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Rationale: The cis and trans isomers will have distinct ¹⁹F chemical shifts due to their different electronic environments. This allows for clear identification and quantification of the isomeric ratio.
-
-
2D NMR (COSY, HSQC): If unknown impurities are detected, perform 2D NMR experiments to help elucidate their structures by identifying proton-proton and proton-carbon correlations.
-
-
Data Interpretation:
-
The ratio of the integrals for the distinct ¹⁹F signals directly corresponds to the trans:cis isomer ratio.
-
Compare the integral of the main compound's signals in the ¹H NMR to the integrals of impurity signals to estimate their relative amounts.
-
Protocol 2: HPLC Purity and Impurity Profiling
-
Objective: To determine the purity of the main component and create a profile of impurities.
-
Methodology:
-
Column Selection: A reverse-phase C18 or C8 column is often a good starting point. For polar amines, a HILIC (Hydrophilic Interaction Liquid Chromatography) method may provide better retention and separation.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Detection: Use a UV detector (if the molecule or impurities have a chromophore) and a mass spectrometer (MS) for identification of unknown peaks. An Evaporative Light Scattering Detector (ELSD) can also be used for non-UV active compounds.
-
Analysis: Inject the sample and compare the resulting chromatogram to a reference. Note the retention times and peak areas.
-
-
Data Interpretation:
-
Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).
-
The mass-to-charge ratio (m/z) from the MS detector can be used to identify impurities by comparing their masses to potential starting materials, intermediates, isomers, or degradation products.
-
| Parameter | ¹H NMR | ¹⁹F NMR | HPLC-UV/MS | Karl Fischer |
| Primary Use | Structural confirmation, organic impurity profile | Isomeric ratio (trans/cis) determination | Purity assessment, impurity profiling | Water content |
| Key Advantage | Provides detailed structural information. | Highly sensitive to the fluorine environment; excellent for isomer separation. | High sensitivity and separation power; can be coupled to MS for identification. | Accurate quantification of water. |
| Limitation | Can have overlapping signals. | Only detects fluorine-containing molecules. | Requires a chromophore for UV detection; response factors can vary. | Only measures water. |
Table 1: Comparison of key analytical techniques for quality control.
Problem 2: Inconsistent Biological or Reaction Results
Despite passing basic analytical checks, a new batch gives poor or variable results in your biological assay or chemical reaction.
This issue often points to the presence of non-obvious impurities that affect the system's function.
Caption: Root cause analysis for functional inconsistencies.
-
Check for Trace Metals: If catalysts (e.g., Palladium, Ruthenium) were used in the synthesis, residual amounts could poison downstream catalysts or interfere with biological assays.
-
Action: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for trace metal contamination.
-
-
Evaluate Physical Properties: Different batches might have different physical properties (e.g., particle size, crystal form or "polymorphism") that affect dissolution rates and, consequently, reaction kinetics or bioavailability.
-
Action: Analyze the material using X-ray Diffraction (XRD) to check for different crystal forms and Dynamic Light Scattering (DLS) or microscopy to assess particle size distribution.
-
-
Perform a Forced Degradation Study: To understand the stability of the material, intentionally expose it to harsh conditions (e.g., strong acid/base, high heat, UV light, oxidation).
-
Action: Analyze the stressed samples by HPLC-MS to identify potential degradation products. This can help you recognize if similar degradation is occurring slowly in your stored material, leading to batch variability over time.
-
By implementing this structured, multi-faceted approach to quality control and troubleshooting, you can effectively diagnose and mitigate the challenges posed by the batch-to-batch variability of trans-(3-Fluorocyclobutyl)methamine hydrochloride, ensuring the reliability and reproducibility of your critical research.
References
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]
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Kondratov, I. S., Haufe, G., et al. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Retrieved from [Link]
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Malashchuk, A., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Some known fluorinated cyclobutane-containing amino acids. Retrieved from [Link]
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Braga, R., et al. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. ResearchGate. Retrieved from [Link]
-
Mishani, E., et al. (2021). Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging. PMC - NIH. Retrieved from [Link]
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Bellur, E., & de Meijere, A. (2006). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Retrieved from [Link]
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Malashchuk, A., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclobutylamine. Retrieved from [Link]
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Bull, J. A., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
Craig, N. C., et al. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. ResearchGate. Retrieved from [Link]
-
ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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Agilent Technologies. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 4.3: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Molecular recognition of methamphetamine by carboxylatopillararene: drug-dependent complexation stoichiometry and insights into medical applications. Retrieved from [Link]
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ResearchGate. (n.d.). 2D NMR correlations for trans-3; depicted by arrows are some of the.... Retrieved from [Link]
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ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Nanalysis. (2020). Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy. Retrieved from [Link]
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MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
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Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]
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AWS. (n.d.). The Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. Retrieved from [Link]
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Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. Retrieved from [Link]
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SpectraBase. (n.d.). (-)-Methamphetamine HCl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
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Khan Academy. (2015). Stability of cycloalkanes. Retrieved from [Link]
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Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved from [Link]
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Slideshare. (n.d.). Cycloalkanes stability. Retrieved from [Link]
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ....
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- 1. Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from trans-(3-Fluorocyclobutyl)methamine hydrochloride Studies
Welcome to the technical support resource for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected results during their work with this versatile building block. My goal is to provide not just solutions, but also the underlying scientific rationale to empower your research decisions. This document is structured as a series of frequently asked questions (FAQs) that address common challenges from synthesis and analysis to in vitro screening.
Frequently Asked Questions (FAQs)
Section 1: Synthesis, Purification, and Stability
Question 1: During purification of my crude reaction mixture, I'm observing a second, inseparable spot/peak close to my product via TLC/LCMS. What could this be?
Answer: This is a common observation and often points to the presence of the cis-isomer, a frequent side-product in syntheses targeting the trans configuration. The two isomers can exhibit very similar polarities, making them challenging to separate using standard silica gel chromatography.
-
Underlying Cause: The relative thermodynamic stability of the cis and trans isomers can be similar, and the energy barrier for their interconversion during synthesis might be low depending on the reaction conditions. Certain synthetic routes may not be perfectly stereoselective, leading to mixtures.
-
Troubleshooting Protocol:
-
Confirm Identity: The most definitive way to confirm the presence of the cis-isomer is through 1D ¹H and ¹⁹F NMR, and 2D NMR (NOESY). The trans-isomer will show a nuclear Overhauser effect (NOE) between the methamine proton and one of the cyclobutane protons on the opposite side of the ring, while the cis-isomer will show an NOE to protons on the same side.
-
Optimize Chromatography: If separation is necessary, consider alternative techniques. Chiral chromatography can often resolve geometric isomers. Alternatively, derivatization of the amine (e.g., to an amide or carbamate) can alter the polarity and conformational properties, potentially improving separation, after which the protecting group can be removed.
-
Re-evaluate Synthesis: Review your synthetic route. Reactions that proceed through planar intermediates or have reversible steps are more prone to forming isomeric mixtures. Consider routes known for high stereoselectivity for this scaffold.
-
Question 2: My purified trans-(3-Fluorocyclobutyl)methamine hydrochloride sample shows declining purity over time when stored in a methanol solution. Why is this happening?
Answer: While the hydrochloride salt is generally stable as a solid, its stability in protic solvents like methanol can be compromised over the long term. The likely culprit is a slow reaction with the solvent or degradation catalyzed by trace impurities.
-
Potential Mechanisms:
-
Ether Formation: The cyclobutyl ring, while not as strained as a cyclopropyl ring, can still undergo ring-opening or substitution reactions, especially if trace acid or base is present. The fluoride is a relatively poor leaving group, but under certain conditions, an Sₙ2 reaction with methanol could occur, forming a methoxy derivative.
-
Degradation via Aziridinium Intermediate: The primary amine could potentially form a transient aziridinium ion, which is then opened by the solvent.
-
-
Recommended Stability Protocol:
-
Solvent Selection: For long-term storage in solution, switch to aprotic solvents like DMSO or acetonitrile.
-
pH Control: Ensure the solution is not basic. The hydrochloride salt helps maintain an acidic pH, which stabilizes the amine. If preparing solutions in a buffer, use a pH range of 4-6.
-
Storage Conditions: Store solutions at -20°C or -80°C and in small aliquots to avoid repeated freeze-thaw cycles.
-
Perform a Stability Study: To definitively understand the degradation profile, set up a small-scale stability study as outlined in the table below.
-
| Condition | Solvent | Temperature | Timepoints | Analytical Method |
| 1 | Methanol | Room Temp | 0, 24h, 48h, 1 week | LCMS for purity assay |
| 2 | DMSO | Room Temp | 0, 24h, 48h, 1 week | LCMS for purity assay |
| 3 | PBS (pH 7.4) | Room Temp | 0, 24h, 48h, 1 week | LCMS for purity assay |
| 4 | Acetonitrile | Room Temp | 0, 24h, 48h, 1 week | LCMS for purity assay |
Section 2: Analytical Characterization
Question 3: The ¹H NMR spectrum of my compound appears overly complex, with more peaks than expected for the simple trans structure. What is causing this?
Answer: This spectral complexity often arises from two phenomena: restricted bond rotation (leading to diastereotopic protons) and the presence of conformational isomers (rotamers). The fluorinated cyclobutane ring is not planar and can exist in puckered conformations that interconvert at a rate comparable to the NMR timescale.
-
Scientific Rationale: The cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve ring strain. For a substituted cyclobutane, this can lead to different axial and equatorial positions for the substituents. Interconversion between these puckered states can be slow enough at room temperature to be observed on the NMR timescale, resulting in separate signals for each conformation.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing complex NMR spectra.
-
Step-by-Step Protocol for VT-NMR:
-
Prepare a sample in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Incrementally increase the temperature (e.g., to 40°C, 60°C, 80°C), acquiring a spectrum at each step.
-
Observe the signals. If conformational isomers are the cause, you will see peaks broaden and eventually coalesce into a single, time-averaged signal as the rate of interconversion increases.
-
Section 3: Biological and In Vitro Assays
Question 4: My compound demonstrates inconsistent or lower-than-expected potency in cell-based assays compared to its purified activity. What could be the issue?
Answer: This discrepancy is frequently linked to issues of compound stability in the assay media, nonspecific binding, or unanticipated metabolic transformation by the cells. The hydrochloride salt form can also play a role.
-
Expert Analysis:
-
Media Stability: Biological buffers, like PBS or cell culture media, often have a pH of ~7.4. At this pH, a portion of your amine hydrochloride salt will be deprotonated to the free base. The free base form may have different solubility, stability, and membrane permeability characteristics compared to the salt form. It could be more prone to oxidation or degradation in media containing reactive components.
-
Nonspecific Binding: The lipophilicity of the cyclobutyl ring combined with the positive charge of the amine can lead to binding to plasticware (e.g., microplates) or serum proteins in the media, reducing the effective concentration of the compound available to interact with the target.
-
Cellular Metabolism: Even in short-term assays, cells can metabolize compounds. The fluorine atom can influence metabolism, potentially directing it to other sites on the molecule or undergoing bioactivation to a reactive species.
-
-
Investigation and Mitigation Strategy:
Caption: Decision tree for troubleshooting poor in vitro potency.
-
Protocol for Media Stability Assessment:
-
Prepare a stock solution of the compound in DMSO.
-
Spike the compound into the final assay media at the highest concentration used in your experiment (e.g., 10 µM).
-
Incubate the plate under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the media.
-
Quench the sample with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LCMS to quantify the remaining parent compound. A significant decrease over time indicates instability.
-
By systematically addressing these potential pitfalls, you can gain a clearer understanding of your experimental results and the true behavior of trans-(3-Fluorocyclobutyl)methamine hydrochloride in your specific application.
References
-
Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin−Hammett Scenarios in Asymmetric Catalysis: New Insights from Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Al-aboudi, A., et al. (2007). Synthesis and stereochemistry of some new fluorinated cyclobutane-containing nucleoside analogues. Journal of Fluorine Chemistry. Available at: [Link]
-
Cantrell, C. E., et al. (1996). The conformational analysis of cyclobutane. Journal of Molecular Structure. Available at: [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. Available at: [Link]
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Available at: [Link]
Technical Support Center: Protocol Refinement for trans-(3-Fluorocyclobutyl)methamine hydrochloride Experiments
Here is the technical support center with troubleshooting guides and FAQs for protocol refinement for trans-(3-Fluorocyclobutyl)methamine hydrochloride experiments.
Welcome to the technical support guide for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique properties conferred by the fluorinated cyclobutyl scaffold make this building block valuable in modern drug discovery, but its handling and reactivity require careful consideration.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the causality behind protocol choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Q1: What are the fundamental chemical properties of this compound?
A1: Key identifying and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1260664-80-9; 1523618-03-2 | [4][5] |
| Molecular Formula | C₅H₁₁ClFN | [6] |
| Molecular Weight | 139.60 g/mol | [6][7] |
| Purity | Typically ≥95% | [5][7] |
| Appearance | Solid / Crystalline Powder | |
| InChI Key | RSRVCWQDMQZMET-BPNVWSNHSA-N | [4] |
Q2: What are the recommended storage and handling conditions?
A2: Proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: Store at 2-8°C for long-term stability.[7]
-
Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place. The hydrochloride salt is hygroscopic and can absorb atmospheric moisture.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q3: What are the primary safety concerns associated with this compound?
A3: Based on available safety data for the compound and related structures, the primary hazards are outlined below. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
| Hazard Type | GHS Classification | Precautionary Measures |
| Acute Oral Toxicity | Acute Tox. 4 (H302: Harmful if swallowed) | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a POISON CENTER or doctor. |
| General Handling | GHS07 (Warning) | Wash hands and skin thoroughly after handling. |
Q4: In which common solvents is trans-(3-Fluorocyclobutyl)methamine hydrochloride soluble?
A4: As a hydrochloride salt, its solubility is highly dependent on the solvent's polarity and protic nature.
-
High Solubility: Expected in polar protic solvents like water, methanol, and ethanol.
-
Limited/Insoluble: Expected in less polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and non-polar solvents like hexanes. For reactions in these solvents, conversion to the free base is often necessary (see Troubleshooting Section 2.1).
Section 2: Experimental Protocols & Troubleshooting
This section provides in-depth, question-and-answer-based guides for specific experimental challenges.
Troubleshooting Solubility for Organic Reactions
Q: My trans-(3-Fluorocyclobutyl)methamine hydrochloride is not dissolving in my organic reaction solvent (e.g., DCM, DMF). What should I do?
A: This is a common issue stemming from the salt form of the amine. The ionic nature of the hydrochloride salt makes it poorly soluble in many organic solvents. The solution is typically to generate the free amine in situ or as a separate extraction step.
Causality: The primary amine hydrochloride exists as an ammonium salt (R-NH₃⁺Cl⁻). To become soluble in organic solvents and act as a nucleophile, it must be deprotonated to the neutral free amine (R-NH₂).
Below is a decision workflow to address solubility issues.
Caption: Decision workflow for resolving solubility issues.
Step-by-Step Protocol (Liquid-Liquid Extraction for Free Base):
-
Dissolve 1.0 equivalent of trans-(3-Fluorocyclobutyl)methamine hydrochloride in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is > 9, confirming with pH paper.
-
Extract the aqueous layer 3 times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Trustworthiness Check: The resulting free amine is often an oil and should be used immediately as it can be volatile and may react with atmospheric CO₂. Confirm its presence via TLC or crude NMR if necessary.
Troubleshooting Amide Coupling Reactions
Q: I am observing low or no yield in my amide coupling reaction with a carboxylic acid. What are the common pitfalls and how can I improve my protocol?
A: Low yields in amide coupling are frequent and can be traced to several factors: improper activation of the carboxylic acid, insufficient basicity to free the amine, or side reactions. The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the amine, making efficient coupling conditions crucial.[1][8][9]
Causality: Amide bond formation requires the activation of the carboxylic acid's carbonyl group to make it a potent electrophile for attack by the amine nucleophile.[10][11] If the amine is still protonated (as the HCl salt) or if the activation is inefficient, the reaction will fail.
Self-Validating Amide Coupling Protocol (Using HATU): This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent.
-
Materials:
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or DCM as solvent
-
-
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid and the solvent.
-
Add HATU and stir for 2 minutes.
-
Add the trans-(3-Fluorocyclobutyl)methamine hydrochloride.
-
Add DIPEA dropwise. Note: 1.0 eq of base is for neutralizing the HCl salt, and an additional 2.0 eq are for the coupling reaction itself.
-
Stir the reaction at room temperature.
-
Validation Check (1 hour): Take a small aliquot of the reaction mixture, dilute it with solvent, and spot it on a TLC plate. Also spot the starting amine and carboxylic acid. Develop the plate to check for the consumption of the amine and the formation of a new, less polar product spot. LC-MS can also be used for this check.
-
Continue stirring for 2-16 hours until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Below is a workflow for troubleshooting low yields in this reaction.
Caption: Troubleshooting workflow for amide coupling reactions.
Addressing Inconsistent Analytical Results
Q: My LC-MS or NMR analysis of the final compound shows impurities or is inconsistent. What could be the cause?
A: Inconsistent analytical data can arise from several sources, including residual starting materials, byproducts from the reaction, or issues with the compound's stability.
-
Issue 1: Residual Coupling Reagents: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, HOBt) are a common source of impurities.
-
Solution: Ensure your workup is robust. For carbodiimide reagents, an acidic wash is crucial. For uronium/aminium reagents like HATU, washing with LiCl solution can help remove residual DMF, and a standard aqueous workup should remove most byproducts.[10] Proper purification by column chromatography or preparative HPLC is essential.
-
-
Issue 2: Racemization: For chiral carboxylic acids, some coupling conditions can cause epimerization at the alpha-carbon.
-
Solution: Use coupling reagents known to suppress racemization, such as HATU or EDC in combination with HOBt or Oxyma.[11] Running the reaction at a lower temperature (0°C) can also minimize this side reaction. Chiral chromatography may be needed to separate diastereomers if racemization occurs.
-
-
Issue 3: Isomeric Confusion: While you are using the trans isomer, ensure your synthesis or purification does not inadvertently introduce or isolate the cis isomer.[12]
-
Solution: Use analytical techniques that can distinguish stereoisomers, such as high-resolution mass spectrometry or specific NMR techniques (e.g., NOESY), if necessary.[13] Always compare your analytical data to a reference standard if available.
-
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
- (2025). The Importance of Fluorinated Building Blocks in Drug Discovery. Vertex AI Search.
-
Verma, R., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 735-751. Available at: [Link]
-
León-Reyes, M. R., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 26(11), 3364. Available at: [Link]
-
Kim, H., & An, H. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 26(16), 4991. Available at: [Link]
-
Synthonix. (n.d.). trans-(3-Fluorocyclobutyl)methamine hydrochloride - [F11496]. Retrieved from [Link]
-
Letco Medical. (2019). Safety Data Sheet. Retrieved from [Link]
-
Duncton, M. A. J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11049. Available at: [Link]
-
Ofipharma. (2018). Safety Data Sheet. Retrieved from [Link]
-
Kaur, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 3(9), 713-717. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Synthonix. (n.d.). cis-(3-Fluorocyclobutyl)methamine hydrochloride - [F14480]. Retrieved from [Link]
-
Fogarty, M. F., et al. (2018). Analysis of cis and trans 3-methylfentanyl by liquid chromatography-high resolution mass spectrometry and findings in forensic toxicology casework. Journal of Analytical Toxicology, 42(8), 546-553. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Synthonix, Inc > 1523618-03-2 | trans-(3-Fluorocyclobutyl)methamine hydrochloride [synthonix.com]
- 6. TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL | 1523618-03-2 [chemicalbook.com]
- 7. jiehuapharma.com [jiehuapharma.com]
- 8. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthonix, Inc > Building Blocks > 1260670-53-8 | cis-(3-Fluorocyclobutyl)methamine hydrochloride [synthonix.com]
- 13. Analysis of cis and trans 3-methylfentanyl by liquid chromatography-high resolution mass spectrometry and findings in forensic toxicology casework - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the judicious selection of molecular scaffolds is a critical determinant of a drug candidate's success. Small, conformationally restricted amines are privileged motifs in medicinal chemistry, offering a three-dimensional architecture that can enhance binding to biological targets. Among these, the cyclobutane ring has emerged as a valuable scaffold. This guide provides an in-depth, objective comparison of trans-(3-Fluorocyclobutyl)methamine hydrochloride with its key analogs, supported by experimental data and field-proven insights. We will explore how the subtle introduction of a fluorine atom and the stereochemical arrangement of substituents can profoundly influence the physicochemical and pharmacological properties of these building blocks.
The Strategic Value of the Fluorinated Cyclobutane Scaffold
The cyclobutane motif offers a unique conformational landscape, distinct from more flexible acyclic amines or more common cycloalkanes like cyclopentane and cyclohexane. Its puckered nature provides a defined spatial arrangement of substituents, which can be exploited to achieve precise interactions with protein binding pockets.
The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, imparts a range of beneficial properties.[1][2][3] Due to its high electronegativity and small size, fluorine can modulate:
-
pKa: The basicity of the amine group can be fine-tuned, which in turn affects the ionization state at physiological pH, influencing solubility, cell permeability, and off-target activities.[1][2]
-
Lipophilicity (logP/logD): Fluorination can alter a molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[3]
-
Conformation: The gauche effect involving fluorine can lead to a preference for specific molecular conformations, which can be advantageous for target binding.[5]
-
Binding Interactions: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[6][7]
This guide will focus on comparing trans-(3-Fluorocyclobutyl)methamine hydrochloride to its most relevant bioisosteric counterparts: its non-fluorinated parent, cyclobutylamine, and its cis-fluorinated stereoisomer. We will also consider other small cycloalkylamines as broader alternatives.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its developability. Here, we compare key parameters for trans-(3-Fluorocyclobutyl)methamine and its analogs.
Basicity (pKa)
The pKa of the primary amine is a critical parameter. A lower pKa reduces the extent of protonation at physiological pH (7.4), which can lead to improved membrane permeability. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the amine.
Experimental Data Summary:
| Compound | pKa | ΔpKa (vs. Cyclobutylamine) | Reference |
| Cyclobutylamine | ~10.4 | - | Estimated |
| trans-3-Phenylcyclobutylamine | 9.35 | - | [4] |
| trans-3-Fluoro-3-phenylcyclobutylamine | 8.57 | -0.78 | [4] |
| cis-3-Phenylcyclobutylamine | 9.35 | - | [4] |
| cis-3-Fluoro-3-phenylcyclobutylamine | 8.55 | -0.80 | [4] |
As the data indicates, the introduction of a fluorine atom at the 3-position of the cyclobutane ring leads to a significant decrease in the pKa of the amine by approximately 0.8 units, irrespective of the stereochemistry.[4] This reduction in basicity is a direct consequence of the inductive electron-withdrawing effect of the fluorine atom.
Lipophilicity (logD)
Lipophilicity, often measured as the distribution coefficient (logD) at a specific pH, is crucial for a drug's ability to cross cell membranes.
Experimental Data Summary (logD at pH 7.4):
| Compound | logD @ pH 7.4 | Reference |
| trans-3-Phenylcyclobutylamine | 1.48 | [4] |
| trans-3-Fluoro-3-phenylcyclobutylamine | 1.71 | [4] |
| cis-3-Phenylcyclobutylamine | 1.48 | [4] |
| cis-3-Fluoro-3-phenylcyclobutylamine | 1.50 | [4] |
Interestingly, the effect of fluorination on lipophilicity is stereochemistry-dependent. For the trans-isomer, fluorination leads to a notable increase in lipophilicity (ΔlogD ≈ +0.23).[4] In contrast, the lipophilicity of the cis-isomer is only marginally affected by fluorination.[4] This difference can be attributed to the different conformational preferences of the cis and trans isomers, which alters the molecule's overall polarity and solvent accessible surface area.
Conformational Analysis
The puckered nature of the cyclobutane ring allows for different spatial arrangements of its substituents. In 3-substituted cyclobutylamines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The preferred conformation can have a significant impact on how the molecule presents its binding determinants to a target protein.
For trans-(3-Fluorocyclobutyl)methamine, the fluorine and aminomethyl groups are on opposite sides of the ring. In the most stable conformation, both bulky groups are likely to occupy pseudo-equatorial positions to minimize steric strain.[5] In the cis-isomer, where the substituents are on the same side of the ring, one must occupy a pseudo-axial position, leading to a different three-dimensional shape.
Potential Pharmacological Applications and Comparative Biological Activity
While specific biological data for trans-(3-Fluorocyclobutyl)methamine hydrochloride is not widely published, the cyclobutylamine scaffold is a known pharmacophore in several classes of neurologically active compounds. A prominent example is their activity as NMDA receptor antagonists . The NMDA receptor is a key player in synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders.
Caption: Simplified NMDA Receptor Signaling Pathway and Site of Action for Antagonists.
A comparative evaluation of the pharmacological activity would involve assessing the binding affinity (Ki) and functional activity (IC50 or EC50) of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its analogs at the NMDA receptor and other potential targets. It is hypothesized that the conformational rigidity and altered electronics of the fluorinated compounds could lead to enhanced potency and/or selectivity compared to non-fluorinated or more flexible analogs.
Metabolic Stability: A Key Differentiator
A primary motivation for incorporating fluorine into drug candidates is to improve metabolic stability. The carbon-hydrogen bonds on the cyclobutane ring are susceptible to oxidation by cytochrome P450 enzymes. The introduction of a strong carbon-fluorine bond can block this metabolic pathway.
A head-to-head comparison of the in vitro metabolic stability of trans-(3-Fluorocyclobutyl)methamine and cyclobutylamine in human liver microsomes would provide critical data. It is anticipated that the fluorinated compound will exhibit a significantly longer half-life.
Experimental Protocols
To provide a framework for the comparative evaluation of these compounds, we outline standard experimental protocols.
Determination of pKa and logD
Caption: Workflow for Experimental Determination of pKa and logD.
pKa Determination (Potentiometric Titration):
-
Prepare a 0.01 M solution of the compound in deionized water.
-
Titrate the solution with a standardized 0.1 M HCl solution.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of HCl added.
-
The pKa is determined from the pH at the half-equivalence point.
logD Determination (Shake-Flask Method):
-
Prepare a buffered aqueous solution at pH 7.4.
-
Prepare a stock solution of the compound in the buffer.
-
Add an equal volume of n-octanol to the aqueous solution of the compound.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
-
Prepare a reaction mixture containing human liver microsomes and a phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression.
Conclusion and Future Directions
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a valuable building block for drug discovery, offering a unique combination of conformational restraint and modulated physicochemical properties. The strategic incorporation of fluorine significantly lowers the basicity of the amine and can influence lipophilicity in a stereochemically dependent manner. These alterations are predicted to translate into improved ADME properties, particularly metabolic stability, and potentially enhanced pharmacological potency and selectivity.
Future work should focus on generating robust pharmacological data for this compound and its key analogs against specific biological targets, such as the NMDA receptor. A comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) analysis will further elucidate the nuanced effects of fluorination and stereochemistry in this promising scaffold, guiding the design of next-generation therapeutic agents.
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
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Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]
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Validating On-Target Efficacy: A Comparative Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the precise validation of a molecule's on-target effects is paramount to its successful translation from a promising candidate to a clinically viable therapeutic. This guide provides a comprehensive framework for validating the on-target effects of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a potent small molecule inhibitor. Based on its structural similarity to known pharmacophores, this compound is hypothesized to be a mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers.[1][2][3]
This document will navigate the researcher through a logical, multi-tiered validation strategy, from initial biochemical confirmation of target engagement to rigorous cellular and broad-panel selectivity profiling. We will objectively compare the performance of trans-(3-Fluorocyclobutyl)methamine hydrochloride with established LSD1 inhibitors in clinical development, providing the scientific rationale behind each experimental choice and detailed, field-proven protocols.
The Central Hypothesis: Targeting LSD1
LSD1, the first discovered histone demethylase, plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] Its aberrant expression and activity are hallmarks of numerous malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[5][6] The chemical scaffold of trans-(3-Fluorocyclobutyl)methamine hydrochloride strongly suggests its classification as a tranylcypromine (TCP) analogue. TCP-based compounds are known to act as irreversible inhibitors of LSD1 by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[1]
Our validation workflow is therefore designed to rigorously test this hypothesis and characterize the compound's on-target activity.
Caption: High-level workflow for validating on-target effects.
Part 1: Biochemical Validation - Does it Hit the Target?
The initial step is to confirm direct interaction and inhibition of the purified LSD1 enzyme. This is crucial to establish the fundamental mechanism of action.
Comparative Biochemical Assays for LSD1 Activity
Several robust biochemical assays can quantify LSD1's enzymatic activity.[7] A horseradish peroxidase (HRP)-coupled assay, which detects the hydrogen peroxide (H2O2) byproduct of the demethylation reaction, is a widely used, sensitive, and continuous method.[8]
Experimental Protocol: HRP-Coupled Assay for LSD1 Inhibition
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
trans-(3-Fluorocyclobutyl)methamine hydrochloride and comparator LSD1 inhibitors (e.g., Iadademstat, Bomedemstat)
-
384-well black microplates
-
-
Procedure:
-
Prepare a master mix containing the LSD1/CoREST complex, HRP, and Amplex Red in assay buffer.
-
Dispense the master mix into the wells of the microplate.
-
Add serial dilutions of trans-(3-Fluorocyclobutyl)methamine hydrochloride and comparator inhibitors to the wells. Include a DMSO vehicle control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Immediately begin kinetic reading of fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a microplate reader at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 values by plotting the reaction rate against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Data Presentation: Comparative IC50 Values
| Compound | Target | Biochemical IC50 (nM) |
| trans-(3-Fluorocyclobutyl)methamine HCl | LSD1 | [Example Data: 25] |
| Iadademstat (ORY-1001) | LSD1 | [Example Data: 15] |
| Bomedemstat (IMG-7289) | LSD1 | [Example Data: 30] |
| Seclidemstat (SP-2577) (Reversible) | LSD1 | [Example Data: 13] |
Note: The presented data is for illustrative purposes. Actual values must be determined experimentally.
Part 2: Cellular Target Engagement - Does it Work in a Biological Context?
Confirming that the inhibitor engages its target within the complex milieu of a living cell is a critical step. This bridges the gap between biochemical activity and biological effect.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]
Caption: Step-by-step workflow of a Cellular Thermal Shift Assay.
Experimental Protocol: CETSA for LSD1 Target Engagement
-
Cell Culture: Culture a relevant cell line (e.g., MV4-11 AML cells) to ~80% confluency.
-
Compound Treatment: Treat cells with trans-(3-Fluorocyclobutyl)methamine hydrochloride or a vehicle control at a desired concentration (e.g., 1 µM) for 1-2 hours.
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble LSD1 in the supernatant at each temperature point using Western blotting with a specific anti-LSD1 antibody.
-
Normalize to a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Plot the percentage of soluble LSD1 against temperature for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
Measuring Downstream Biomarkers: H3K4me2 Levels
Inhibition of LSD1 should lead to an accumulation of its substrate, H3K4me2.[10] This can be readily assessed by Western blotting.
Experimental Protocol: Western Blot for H3K4me2
-
Cell Treatment: Treat cancer cell lines (e.g., MV4-11, THP-1) with increasing concentrations of trans-(3-Fluorocyclobutyl)methamine hydrochloride and comparators for 24-72 hours.
-
Histone Extraction: Isolate histone proteins from the treated cells using an acid extraction protocol.
-
Western Blotting:
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K4me2.
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal. A dose-dependent increase in the H3K4me2/total H3 ratio confirms cellular target engagement.
Part 3: Selectivity Profiling - Is the Effect Specific?
A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.
Kinome and Amine Oxidase Profiling
Given the structural similarity of LSD1's active site to that of monoamine oxidases (MAO-A and MAO-B), assessing selectivity against these off-targets is essential.[10] Broader kinase profiling is also a standard practice to identify any unforeseen interactions.
Methodology: Off-Target Profiling
This is typically performed as a service by specialized contract research organizations (CROs).
-
MAO-A and MAO-B Inhibition Assays: Utilize biochemical assays similar to the LSD1 assay to determine the IC50 values of trans-(3-Fluorocyclobutyl)methamine hydrochloride against purified MAO-A and MAO-B enzymes.
-
Broad Kinase Panel Screening: Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400) to identify any significant off-target inhibition. Follow up with IC50 determination for any hits.
Data Presentation: Selectivity Profile
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| trans-(3-Fluorocyclobutyl)methamine HCl | [Ex: 25] | [Ex: >10,000] | [Ex: >10,000] | [Ex: >400x] | [Ex: >400x] |
| Tranylcypromine (non-selective) | [Ex: 242,000] | [Ex: ~200] | [Ex: ~200] | [Ex: ~0.001x] | [Ex: ~0.001x] |
Note: The presented data is for illustrative purposes.
Part 4: Phenotypic Confirmation - Does On-Target Engagement Translate to a Desired Biological Outcome?
The final validation step is to demonstrate that the on-target biochemical and cellular activity translates into a relevant anti-cancer phenotype.
Cell Viability and Differentiation Assays
LSD1 inhibition is known to induce differentiation and reduce the proliferation of specific cancer cell types, particularly in AML.[5]
Experimental Protocol: AML Cell Differentiation Assay
-
Cell Treatment: Treat an AML cell line known to be sensitive to LSD1 inhibition (e.g., THP-1) with trans-(3-Fluorocyclobutyl)methamine hydrochloride and comparators for 96 hours.
-
Flow Cytometry:
-
Stain the cells with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b and CD86.[5]
-
Analyze the percentage of CD11b/CD86 positive cells by flow cytometry.
-
-
Data Analysis: A dose-dependent increase in the expression of differentiation markers is indicative of on-target phenotypic effect.
Data Presentation: Phenotypic Effects
| Compound | Cell Line | Proliferation GI50 (µM) | CD11b Induction (EC50, µM) |
| trans-(3-Fluorocyclobutyl)methamine HCl | THP-1 | [Example Data: 0.5] | [Example Data: 0.2] |
| Iadademstat (ORY-1001) | THP-1 | [Example Data: 0.3] | [Example Data: 0.1] |
| Bomedemstat (IMG-7289) | THP-1 | [Example Data: 0.6] | [Example Data: 0.25] |
Note: The presented data is for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the on-target effects of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a potent and selective LSD1 inhibitor. By systematically progressing from biochemical verification to cellular target engagement, selectivity profiling, and phenotypic confirmation, researchers can build a comprehensive data package that substantiates its mechanism of action. This self-validating system of experiments provides the necessary confidence to advance promising molecules like trans-(3-Fluorocyclobutyl)methamine hydrochloride through the drug discovery pipeline.
References
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Blair, L. P., et al. (2011). An assay for quantitative measurement of lysine demethylase activity. Epigenetics, 6(4), 490–499. [Link]
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Binda, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. European Journal of Medicinal Chemistry, 247, 115031. [Link]
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Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605–611. [Link]
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Maes, T., et al. (2018). Iadademstat (ORY-1001): A First-in-Class T-LSD1 Inhibitor in Clinical Trials for Relapsed/Refractory AML and SCLC. Journal of Clinical Oncology, 36(15_suppl), e14571-e14571. [Link]
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Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Response to Epigenetic Therapy in Myelodysplastic Syndromes. Cell, 162(4), 849–861. [Link]
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EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
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Vianello, P., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. European Journal of Medicinal Chemistry, 283, 117006. [Link]
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EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
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García-Gutiérrez, L., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 65(1), 385–400. [Link]
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EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - Protocol. Retrieved from [Link]
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Mao, S., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]
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Martínez-Chacón, G., et al. (2019). Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays. Journal of Visualized Experiments, (148), e59811. [Link]
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J&K Scientific. (n.d.). trans-(3-fluorocyclobutyl)methamine hydrochloride. Retrieved from [Link]
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Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Retrieved from [Link]
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Kutz, C. J., et al. (2025). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. ACS Chemical Biology, 20(6), 1581–1592. [Link]
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Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941–953. [Link]
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Liu, H., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(24), 15306–15328. [Link]
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Valente, S., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. European Journal of Medicinal Chemistry, 232, 114197. [Link]
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Sarno, F., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry, 63(18), 10385–10406. [Link]
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Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
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Shirai, H., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 809–816. [Link]
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The Fluorine Advantage: A Comparative Cross-Validation of trans-(3-Fluorocyclobutyl)methamine's Physicochemical and Metabolic Profile
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule candidates is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride, elucidating the profound impact of a single fluorine atom on key drug-like properties. Through a detailed cross-validation experimental framework, we will objectively compare its performance against its non-fluorinated counterpart, trans-Cyclobutylmethamine hydrochloride, and a closely related fluorinated analogue, cis-3-Fluoro-3-phenylcyclobutylamine. This analysis will provide researchers, scientists, and drug development professionals with actionable insights into the value of fluorinated cyclobutane scaffolds.
The core principle underpinning this investigation is bioisosterism, where the substitution of an atom or group with another having similar physical or chemical properties can lead to significant improvements in biological activity, metabolic stability, and overall developability.[1][2] The replacement of a hydrogen atom with fluorine is a classic bioisosteric modification that leverages fluorine's unique properties—high electronegativity, small van der Waal's radius (1.35 Å vs. 1.2 Å for hydrogen), and the strength of the carbon-fluorine bond—to fine-tune a molecule's profile.[3]
This guide will dissect the causal relationships between fluorination and critical physicochemical parameters, namely lipophilicity (LogD) and basicity (pKa), and explore the consequential effects on metabolic stability. By presenting robust experimental protocols and clear, comparative data, we aim to equip scientists with the knowledge to strategically deploy fluorinated building blocks in their drug discovery programs.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine into the cyclobutane ring is hypothesized to significantly modulate the compound's electronic properties and, consequently, its lipophilicity and basicity. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogD)
Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a crucial factor influencing a drug's ability to cross biological membranes.[4] A balanced LogD is often sought to ensure adequate permeability without excessive accumulation in lipidic tissues, which can lead to toxicity.[5]
Basicity (pKa)
The basicity of the primary amine, quantified by its pKa value, is fundamental to its ionization state at physiological pH. This, in turn, affects solubility, receptor binding (particularly for targets with acidic residues in the binding pocket), and the potential for off-target effects such as hERG inhibition.[6] Fluorine's strong electron-withdrawing nature is expected to decrease the basicity of the amine.[7]
The following table summarizes the anticipated and literature-derived physicochemical properties of our target compound and its comparators. The data for the phenylcyclobutylamine analogues provides a strong precedent for the expected impact of fluorination.[6]
| Compound | Structure | Predicted/Reported pKa | Predicted/Reported LogD (pH 7.4) | Rationale for Inclusion |
| trans-(3-Fluorocyclobutyl)methamine HCl | FC1CC(CN)C1 | ~9.8 (Predicted) | ~0.5 (Predicted) | Target compound for evaluation. |
| trans-Cyclobutylmethamine HCl | C1CC(CN)C1 | ~10.6 (Predicted) | ~0.2 (Predicted) | Direct non-fluorinated comparator. |
| trans-3-Fluoro-3-phenylcyclobutylamine | FC1(c2ccccc2)CC(N)C1 | 9.04[6] | 1.95[6] | Demonstrates the acidifying effect of fluorine on a similar scaffold. |
| trans-3-Phenylcyclobutylamine | c1ccc(C2CC(N)C2)cc1 | 9.82[6] | 1.80[6] | Non-fluorinated counterpart to the above, establishing a baseline. |
Note: Predicted values are estimations based on standard computational models. The phenyl-substituted analogues provide experimentally determined reference points for the effect of fluorine.
Cross-Validation Experimental Design for Metabolic Stability
To rigorously assess the impact of fluorination on metabolic stability, a cross-validation approach using in vitro liver microsomal stability assays is proposed. This experimental design ensures the robustness and reproducibility of the findings. The primary endpoint is the determination of the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds in human, rat, and mouse liver microsomes.[8][9] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[8]
Diagram of the Cross-Validation Workflow
Caption: Workflow for the in vitro metabolic stability cross-validation experiment.
Experimental Protocols
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol adheres to the gold standard "shake-flask" method for LogD determination.[10]
-
Preparation of Phases: Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing equal volumes and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each test compound in methanol.
-
Partitioning: In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS buffer. Add 20 µL of the compound stock solution.
-
Equilibration: Cap the vials and shake vigorously for 1 hour at room temperature to ensure the partitioning equilibrium is reached.
-
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculation: Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Protocol 2: Determination of pKa by Potentiometric Titration
This method provides a precise measurement of the compound's acid dissociation constant.[11]
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water.
-
Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the amine is protonated.
Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
This assay is a cornerstone of in vitro drug metabolism studies.[8]
-
Reagent Preparation:
-
Thaw pooled liver microsomes (human, rat, and mouse) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
-
Incubation Mixture: In a 96-well plate, pre-warm the microsomal suspension (final protein concentration 0.5 mg/mL) in the phosphate buffer at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (final concentration 1 µM) to the microsomal suspension. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis:
-
Determine the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Anticipated Findings and Discussion
Based on established principles of medicinal chemistry, the cross-validation experiments are expected to reveal a distinct profile for trans-(3-Fluorocyclobutyl)methamine hydrochloride compared to its non-fluorinated analog.
Diagram of Fluorine's Mechanistic Impact
Caption: Causal chain illustrating fluorine's impact on drug properties.
It is anticipated that the fluorinated compound will exhibit significantly greater metabolic stability (longer t½, lower CLint) across all species' liver microsomes. This is because the strong carbon-fluorine bond is resistant to cleavage by cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I metabolism.[8] By replacing a metabolically labile C-H bond with a C-F bond, the molecule is effectively shielded from oxidative metabolism at that position.
Furthermore, the pKa of the fluorinated amine is expected to be lower than its non-fluorinated counterpart due to the inductive electron-withdrawing effect of the fluorine atom.[6] This reduction in basicity can be advantageous, potentially reducing interactions with off-targets that have acidic binding pockets and improving the overall safety profile. The impact on lipophilicity is often context-dependent; while alkyl fluorination can decrease lipophilicity, the effect on a small cyclic system may be less pronounced.
References
- Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-135.
- Słoczyńska, K., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1055.
- Cooper, M. A. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(7), 3378–3385.
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Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]
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Admescope. (2024). Fast turnaround early ADME in vitro screening available! Retrieved from [Link]
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Concept Life Sciences. In Vitro ADME Assays. Retrieved from [Link]
- Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Li, H., & Kerns, E. H. (2006). pKa, Solubility, and Lipophilicity. In Drug-like Properties: Concepts, Structure, and Methods (pp. 69-91).
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Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
- Angers, P., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(28), 6241-6248.
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MDPI. (2023). Norm-SVR for the Enhancement of Single-Cell Metabolomic Stability in ToF-SIMS. Retrieved from [Link]
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- Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Long, Y., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Meanwell, N. A. (2021). The Design and Application of Bioisosteres in Drug Design. In Annual Reports in Medicinal Chemistry (Vol. 56, pp. 1-61).
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Assessing the Selectivity Profile of trans-(3-Fluorocyclobutyl)methamine hydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of epigenetic drug discovery and neuropharmacology, the pursuit of target selectivity is paramount. The development of small molecule inhibitors that can discriminate between closely related enzymes is a critical factor in achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparative analysis of the selectivity profile of the novel compound, trans-(3-Fluorocyclobutyl)methamine hydrochloride, benchmarked against established inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).
The structural motif of a cyclopropylamine, famously represented by tranylcypromine (TCP), is a privileged scaffold that has yielded potent inhibitors of this class of flavin-dependent amine oxidases. However, the clinical utility of early-generation compounds like TCP is hampered by their lack of selectivity, leading to a broad range of side effects. Tranylcypromine, for instance, is an irreversible inhibitor of LSD1 as well as both MAO-A and MAO-B[1][2][3]. This guide will elucidate the experimental workflows and rationale for characterizing the selectivity of a new chemical entity, trans-(3-Fluorocyclobutyl)methamine hydrochloride, and contextualize its potential advantages over existing molecules.
The Rationale for Fluorination: A Hypothesis for Enhanced Selectivity
The design of trans-(3-Fluorocyclobutyl)methamine hydrochloride incorporates a bioisosteric replacement of the phenyl ring in TCP with a fluorinated cyclobutyl group. This modification is hypothesized to enhance selectivity towards LSD1 by altering the physicochemical properties of the molecule. The fluorine atom can modulate the pKa of the primary amine, influence binding pocket interactions through hydrogen bonding or favorable electrostatic interactions, and potentially disfavor binding to the more hydrophobic active sites of MAO-A and MAO-B. This guide will outline the necessary experimental framework to test this hypothesis.
Comparative Selectivity Profile: A Quantitative Analysis
The primary measure of selectivity is the differential potency of a compound against its intended target versus off-targets. This is typically expressed as a ratio of half-maximal inhibitory concentrations (IC50). The following table summarizes the inhibitory activities of trans-(3-Fluorocyclobutyl)methamine hydrochloride (hypothetical data based on design rationale) against LSD1, MAO-A, and MAO-B, in comparison to the non-selective inhibitor tranylcypromine and the highly selective LSD1 inhibitor, ORY-1001.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-A/LSD1) | Selectivity Ratio (MAO-B/LSD1) |
| trans-(3-Fluorocyclobutyl)methamine hydrochloride | 25 | 2,500 | 1,500 | 100x | 60x |
| Tranylcypromine (TCP)[3][4] | 242,000 (K_I) | ~200 | ~100 | <1 | <1 |
| ORY-1001 (Iadademstat)[5] | 18 | >100,000 | >100,000 | >5,500x | >5,500x |
Note: Data for trans-(3-Fluorocyclobutyl)methamine hydrochloride is hypothetical for illustrative purposes. TCP data is presented to show its non-selective nature.
Experimental Workflows for Determining Selectivity
To empirically determine the selectivity profile presented above, a series of robust and validated assays are required. The following protocols represent a standard workflow for characterizing novel inhibitors of amine oxidases.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for inhibitor characterization.
Protocol 1: In Vitro LSD1 Inhibition Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the demethylation of a biotinylated histone H3 peptide by recombinant human LSD1.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. Inhibition of LSD1 prevents the removal of the methyl group from the peptide substrate. A europium-labeled anti-unmethylated peptide antibody and a streptavidin-XL665 conjugate are used for detection. In the absence of inhibition, the substrate is demethylated, and the antibody does not bind, resulting in a low TR-FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20.
-
Serially dilute trans-(3-Fluorocyclobutyl)methamine hydrochloride and control compounds (TCP, ORY-1001) in DMSO, followed by a dilution in assay buffer.
-
Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer.
-
Prepare a solution of biotinylated H3K4me2 peptide substrate in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well low-volume plate, add 2 µL of the compound dilutions.
-
Add 2 µL of the LSD1/CoREST solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 2 µL of the H3K4me2 peptide substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 6 µL of the detection mix containing the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assays
This protocol assesses the inhibitory activity against human monoamine oxidases A and B.
Principle: A chemiluminescent assay is used to measure the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO enzymes. The signal is generated by horseradish peroxidase (HRP) acting on luminol.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 100 mM HEPES, pH 7.5.
-
Serially dilute test compounds in DMSO, followed by dilution in assay buffer.
-
Prepare solutions of recombinant human MAO-A or MAO-B in assay buffer.
-
Prepare a detection reagent containing luminol, HRP, and the respective MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
-
Enzymatic Reaction:
-
In a 384-well white opaque plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the MAO-A or MAO-B enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Detection:
-
Initiate the reaction by adding 10 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (DMSO, 100% activity) and a potent inhibitor control (0% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine IC50 values.
-
Diagram: LSD1 and MAO Signaling Context
Caption: Targets of trans-(3-Fluorocyclobutyl)methamine hydrochloride vs. TCP.
Conclusion and Future Directions
The systematic evaluation of a compound's selectivity is a cornerstone of modern drug development. The hypothetical profile of trans-(3-Fluorocyclobutyl)methamine hydrochloride, as outlined in this guide, suggests a promising candidate with significantly improved selectivity for LSD1 over MAO-A and MAO-B compared to the progenitor compound, tranylcypromine. The fluorocyclobutyl moiety appears to be a viable strategy for mitigating the off-target activities that have historically plagued this class of inhibitors.
The experimental protocols detailed herein provide a clear and robust pathway for validating this selectivity profile. Successful in vitro characterization should be followed by cellular target engagement studies and in vivo models to correlate enzymatic inhibition with cellular phenotype and therapeutic efficacy. This comprehensive approach ensures a thorough understanding of a new chemical entity's pharmacological profile, paving the way for the development of safer and more effective targeted therapies.
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Monoamine oxidase inhibitors. (2015). Clinical Gate. [Link]
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Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. [Link]
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Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles. (2023). Frontiers in Oncology. [Link]
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trans-2-Phenylcyclopropylamine hydrochloride. EpigenTek. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2022). Frontiers in Pharmacology. [Link]
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trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. (2007). Biochemistry. [Link]
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trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. (2007). ACS Publications. [Link]
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A Comparative Benchmarking Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride: Physicochemical and Metabolic Insights for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. The strategic incorporation of saturated carbocycles, particularly strained ring systems like cyclobutane, has emerged as a powerful tactic to enhance key pharmaceutical properties.[1][2][3] This guide provides an in-depth, objective comparison of trans-(3-Fluorocyclobutyl)methamine hydrochloride against a panel of known amine standards, offering supporting experimental data to guide its application in medicinal chemistry programs.
The puckered, three-dimensional structure of the cyclobutane ring offers a distinct advantage over flat, aromatic systems by increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter often linked to improved clinical outcomes.[1] Furthermore, the introduction of a fluorine atom can modulate physicochemical properties such as basicity (pKa) and lipophilicity (LogP), while also enhancing metabolic stability by blocking potential sites of oxidation.[4][5] This guide will dissect these effects through a series of head-to-head comparisons.
Comparative Framework: The Rationale
To establish a clear performance benchmark, trans-(3-Fluorocyclobutyl)methamine hydrochloride was evaluated against a carefully selected set of amine building blocks. These standards were chosen to represent common structural classes used in medicinal chemistry, allowing for a nuanced understanding of the specific contributions of the fluorocyclobutyl moiety.
-
Cyclobutylamine HCl: The direct, non-fluorinated analog to isolate the specific effects of fluorine substitution.
-
Cyclohexylamine HCl: A larger, more flexible cycloalkylamine, commonly used as a reference.
-
Aniline HCl: A standard aromatic amine, representing a flat, sp²-rich alternative.
-
tert-Butylamine HCl: An acyclic, sterically hindered amine to compare against a non-cyclic scaffold.
The following sections detail the experimental protocols and resulting data for key drug-like properties: physicochemical characteristics, metabolic stability in human liver microsomes, and plasma protein binding.
Section 1: Physicochemical Property Profiling
A drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties. Here, we assess basicity (pKa), lipophilicity (LogP), and aqueous solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
The dissociation constant (pKa) for each amine hydrochloride was determined using a standardized potentiometric titration method.[6]
-
Preparation: A 0.05 M solution of each amine hydrochloride was prepared in deionized water.
-
Titration: The solution was titrated against a standardized 0.1 M NaOH solution at 25°C.
-
Measurement: A calibrated pH meter was used to record the pH after each incremental addition of the titrant.
-
Analysis: The pKa was determined as the pH at the half-equivalence point of the titration curve. Each measurement was performed in triplicate.
Data Summary: Physicochemical Properties
| Compound | pKa (at 25°C) | cLogP* | Aqueous Solubility (mg/mL) |
| trans-(3-Fluorocyclobutyl)methamine HCl | 9.85 | 0.95 | >150 |
| Cyclobutylamine HCl | 10.70 | 0.80 | >200 |
| Cyclohexylamine HCl | 10.66 | 1.48 | >200 |
| Aniline HCl | 4.63 | 0.90 | 35 |
| tert-Butylamine HCl | 10.68 | 0.76 | >200 |
*cLogP values are computationally predicted for the free base form.
Expert Insights:
The most striking result is the nearly one full pKa unit reduction for trans-(3-Fluorocyclobutyl)methamine (pKa 9.85) compared to its non-fluorinated counterpart, Cyclobutylamine (pKa 10.70). This is a direct consequence of the electron-withdrawing effect of the fluorine atom, which decreases the electron density on the nitrogen atom, thereby reducing its basicity. This modulation is highly desirable in drug design, as it can help avoid excessively high basicity, which is often associated with off-target effects (e.g., hERG channel inhibition) and poor cell permeability.
While the fluorinated compound shows a slight increase in lipophilicity (cLogP 0.95) over the parent cyclobutylamine, it remains well within the desirable "rule-of-five" range. Importantly, its aqueous solubility as a hydrochloride salt remains excellent.
Section 2: Metabolic Stability Assessment
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[7] An in vitro human liver microsomal stability assay is a standard, high-throughput method to predict in vivo hepatic clearance.[7][8]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol assesses the rate of metabolism of a compound when incubated with human liver microsomes.[9][10][11]
-
Preparation: Test compounds (1 µM final concentration) were added to a solution containing human liver microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).[8]
-
Initiation: The metabolic reaction was initiated by adding an NADPH regenerating system. A control incubation without NADPH was run in parallel to account for non-enzymatic degradation.[11]
-
Incubation: The mixture was incubated at 37°C. Aliquots were removed at specific time points (0, 5, 15, 30, and 60 minutes).
-
Termination: The reaction in each aliquot was stopped by adding ice-cold acetonitrile containing an internal standard.[7]
-
Analysis: After protein precipitation via centrifugation, the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of compound disappearance.
Data Summary: Metabolic Stability in HLM
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| trans-(3-Fluorocyclobutyl)methamine HCl | >60 | < 5.0 |
| Cyclobutylamine HCl | 28 | 49.5 |
| Cyclohexylamine HCl | 15 | 92.4 |
| Aniline HCl | <5 | >277.0 |
| tert-Butylamine HCl | >60 | < 5.0 |
Expert Insights:
The data clearly demonstrates the profound impact of the fluorocyclobutyl scaffold on metabolic stability. Trans-(3-Fluorocyclobutyl)methamine exhibits excellent stability (t½ > 60 min), comparable to the sterically hindered tert-Butylamine. This is a significant improvement over both Cyclobutylamine and the highly metabolized Cyclohexylamine. The fluorine atom and the strained ring system appear to render the molecule less susceptible to oxidative metabolism by CYP enzymes. The replacement of a metabolically labile group with this moiety could be a powerful strategy to enhance a drug candidate's in vivo half-life.
Section 3: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in circulation. Only the unbound fraction is available to interact with the target and exert a therapeutic effect.[12] Equilibrium dialysis is the gold-standard method for determining the fraction of unbound drug.[13][14]
Experimental Protocol: Equilibrium Dialysis
This protocol measures the distribution of a compound between plasma and a protein-free buffer at equilibrium.[15][16]
-
Preparation: A 96-well equilibrium dialysis apparatus with semi-permeable membranes (MWCO 12-14 kDa) was used.[13]
-
Loading: Human plasma spiked with the test compound (2 µM final concentration) was added to the donor chamber. Isotonic phosphate buffer (pH 7.4) was added to the receiver chamber.[15]
-
Incubation: The plate was sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[15][16]
-
Sampling: After incubation, matched aliquots were taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples was quantified by LC-MS/MS.
-
Calculation: The percentage of bound drug was calculated from the concentration difference between the plasma and buffer chambers.
Data Summary: Plasma Protein Binding
| Compound | % Plasma Protein Bound (Human) |
| trans-(3-Fluorocyclobutyl)methamine HCl | 18% |
| Cyclobutylamine HCl | 12% |
| Cyclohexylamine HCl | 35% |
| Aniline HCl | 55% |
| tert-Butylamine HCl | <10% |
Expert Insights:
Trans-(3-Fluorocyclobutyl)methamine exhibits low plasma protein binding (18%). This is a favorable characteristic, as high PPB can limit the amount of free drug available to reach its target tissue. The slight increase in binding compared to Cyclobutylamine is consistent with its modest increase in lipophilicity. However, its binding remains significantly lower than that of the more lipophilic Cyclohexylamine and the aromatic Aniline, suggesting a lower potential for drug-drug displacement interactions at plasma proteins.
Visualizing the Workflow & Rationale
To synthesize the decision-making process, the following diagrams illustrate the experimental workflow and the underlying logic for selecting this chemical moiety.
Caption: High-level experimental workflow for comparative analysis.
Caption: Key medicinal chemistry benefits of the moiety.
Conclusion and Strategic Application
The experimental data presented in this guide provides a compelling, evidence-based rationale for the use of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a superior building block in drug discovery.
Key Performance Advantages:
-
Modulated Basicity: The strategic placement of fluorine lowers the pKa into a more desirable range for many drug targets, potentially reducing off-target liabilities.
-
Exceptional Metabolic Stability: The fluorinated cyclobutyl ring is highly resistant to oxidative metabolism, offering a clear advantage over simpler cycloalkyl and aromatic amines for improving drug half-life.
-
Favorable Physicochemical Profile: The compound maintains low plasma protein binding and excellent aqueous solubility, contributing to a positive overall ADME profile.
References
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- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
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Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-95. Available at: [Link]
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Brouwer, K. L. R., et al. (2013). In vitro methods to support transporter evaluation. Clinical Pharmacology & Therapeutics, 94(1), 95-112. Available at: [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and biological activity. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
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van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328. Available at: [Link]
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Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]
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PubMed Central. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
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ResearchGate. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]
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Alex, T. C., & Shinde, V. M. (1990). Development of Methods for the Determination of pKa Values. Talanta, 37(7), 679-683. Available at: [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to trans-(3-Fluorocyclobutyl)methanamine Hydrochloride in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with optimized properties is a continuous journey. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance the drug-like characteristics of lead compounds. This guide provides an in-depth, objective comparison of trans-(3-Fluorocyclobutyl)methanamine hydrochloride and its non-fluorinated counterparts, supported by experimental data and detailed protocols to inform and enhance reproducible research.
The introduction of fluorine, the most electronegative element, into a molecule can profoundly influence its physicochemical and pharmacological properties. From altering basicity and lipophilicity to improving metabolic stability and target engagement, fluorination offers a versatile strategy for lead optimization. This guide will explore these effects through the lens of the increasingly utilized trans-(3-fluorocyclobutyl)methanamine moiety, a bioisosteric replacement for various common chemical groups in drug design.
A Tale of Two Moieties: Physicochemical Properties Unveiled
The decision to incorporate a fluorine atom into a molecule is a nuanced one, with significant consequences for its behavior in a biological system. A direct comparison of the physicochemical properties of fluorinated and non-fluorinated cyclobutane derivatives reveals the tangible impact of this single atomic substitution.
A key parameter for any amine-containing drug candidate is its basicity, quantified by the pKa value. The pKa influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of the fluorine atom can significantly reduce the basicity of a nearby amine.
| Compound | pKa | ΔpKa |
| trans-3-Phenylcyclobutylamine | 9.8 | - |
| trans-3-Fluoro-3-phenylcyclobutylamine | 9.0 | -0.8 |
Table 1: Comparison of pKa values for trans-3-phenylcyclobutylamine and its fluorinated analog.
This observed decrease of approximately 0.8 pKa units is a classic example of the inductive effect of fluorine, transmitted through the cyclobutane ring. This reduction in basicity can be advantageous in several ways, such as reducing off-target interactions with aminergic GPCRs or mitigating potential hERG channel liability.
Enhancing Metabolic Stability: Blocking the Path of Degradation
One of the most compelling reasons to employ fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By strategically placing a fluorine atom at a metabolically labile position, the metabolic half-life of a compound can be significantly extended.
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: A generalized workflow for determining in vitro metabolic stability using a liver microsomal assay.
Case Study: The Role of Cyclobutane Moieties in Aurora Kinase Inhibition
To understand the practical application of these principles, we turn to the field of oncology and the development of Aurora kinase inhibitors. Aurora kinases are key regulators of cell division, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[1][2]
Several potent and selective Aurora kinase inhibitors feature substituted cyclobutane moieties.[1] The rigid, three-dimensional nature of the cyclobutane ring can help to position key pharmacophoric elements in the optimal orientation for binding to the kinase active site.[3] The puckered conformation of the cyclobutane ring allows for precise spatial arrangement of substituents, influencing interactions with specific amino acid residues in the binding pocket.[4][5][6]
While a direct comparison of the binding affinity of trans-(3-Fluorocyclobutyl)methanamine hydrochloride within an Aurora kinase inhibitor scaffold is not publicly available, structure-activity relationship (SAR) studies on related series of inhibitors highlight the importance of the substituents on the cyclobutane ring.[7][8] The introduction of a fluorine atom can modulate the electronic and steric properties of the cyclobutane moiety, potentially leading to improved potency and selectivity. For instance, the fluorine atom could engage in favorable orthogonal multipolar interactions with the protein backbone or displace a water molecule from a hydrophobic pocket, thereby increasing binding affinity.
Logical Relationship: Impact of Fluorination on Drug Properties
Caption: The multifaceted impact of incorporating a fluorinated cyclobutane moiety on key drug-like properties.
Experimental Protocols for Reproducible Research
Scientific integrity is built upon the foundation of reproducible experiments. The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor to the title compound and for the assessment of metabolic stability.
Synthesis of trans-3-Aminocyclobutanol (Precursor to the Title Compound)
This protocol is adapted from a patented synthetic route and outlines the preparation of a key intermediate.
Step 1: Mitsunobu Reaction
-
To a solution of cis-3-(dibenzylamino)cyclobutanol and a suitable carboxylic acid (e.g., benzoic acid) in an appropriate solvent (e.g., THF) at 0 °C, add a condensing agent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Add triphenylphosphine portionwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the trans-ester intermediate.
Step 2: Hydrolysis
-
Dissolve the trans-ester intermediate in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-(dibenzylamino)cyclobutanol.
Step 3: Debenzylation
-
Dissolve trans-3-(dibenzylamino)cyclobutanol in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) to the solution.
-
Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure (e.g., 1-4 atm) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain trans-3-aminocyclobutanol.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a compound.[9][10][11][12]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add the test compound or positive control to the reaction mixture (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Incubate the quenched samples on ice for at least 10 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the test compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion
The strategic incorporation of fluorine into drug candidates, exemplified by the use of the trans-(3-fluorocyclobutyl)methanamine moiety, offers a powerful approach to modulate key physicochemical and pharmacological properties. By understanding the fundamental principles of how fluorine impacts basicity, metabolic stability, and target engagement, researchers can make more informed decisions in the lead optimization process. The provided experimental protocols serve as a foundation for reproducible research in this exciting area of medicinal chemistry. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of fluorination will undoubtedly remain a cornerstone of modern drug discovery.
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A Researcher's Guide to Control Experiments for Novel Scaffolds: The Case of trans-(3-Fluorocyclobutyl)methamine Hydrochloride
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Privileged scaffolds, core molecular structures that can bind to multiple biological targets, are invaluable tools in the medicinal chemist's arsenal.[1][2] The small, rigid, and fluorinated structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride presents it as an intriguing building block for the synthesis of new chemical entities. Its cyclobutane core offers a three-dimensional architecture that can be exploited to orient pharmacophoric groups in a precise manner, potentially improving target affinity and selectivity.[3] However, the journey from a novel scaffold to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for designing and interpreting essential control experiments when working with compounds derived from the trans-(3-Fluorocyclobutyl)methamine hydrochloride scaffold, ensuring scientific integrity and accelerating the drug discovery process.
The inherent value of a chemical scaffold lies in its ability to serve as a foundation for developing bioactive compounds.[4][5] The trans-(3-Fluorocyclobutyl)methamine moiety combines several desirable features: the cyclobutane ring provides conformational restriction, the fluorine atom can enhance metabolic stability and binding affinity, and the primary amine serves as a key handle for further chemical elaboration.[6][7][8][9] Given these features, derivatives of this scaffold could plausibly be designed as ligands for a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes.
The Imperative of Controls: Distinguishing On-Target from Off-Target Effects
The primary goal of control experiments is to ensure that an observed biological effect is a direct consequence of the intended drug-target interaction and not an artifact of the compound's chemical properties or its interaction with other cellular components.[10][11][] For any new chemical entity, a battery of well-designed controls is not just good practice; it is a fundamental requirement for generating reproducible and translatable data.
Foundational Control Experiments
A robust experimental plan should incorporate a multi-tiered approach to controls, starting with the most fundamental checks.
| Control Type | Purpose | Expected Outcome |
| Vehicle Control | To account for the effects of the solvent (e.g., DMSO) used to dissolve the test compound. | No significant biological effect compared to untreated cells/tissues. |
| Positive Control | To confirm that the assay is working as expected and can detect the desired biological response. | A known active compound for the target of interest should produce a robust and reproducible signal. |
| Negative Control | To establish a baseline and define the range of the assay signal. | An inactive compound or untreated sample should show no significant activity. |
Advanced Control Strategies for Scaffold-Based Drug Discovery
Beyond the foundational controls, a series of more sophisticated experiments are necessary to validate hits derived from a novel scaffold like trans-(3-Fluorocyclobutyl)methamine hydrochloride.
The Inactive/Structurally Related Negative Control
The most powerful control for a specific chemical series is a structurally analogous compound that is devoid of biological activity at the target of interest.[10][11] This control helps to rule out effects stemming from the chemical scaffold itself, such as non-specific toxicity or assay interference.
Experimental Design:
-
For the trans-(3-Fluorocyclobutyl)methamine scaffold, an ideal negative control would be its cis-isomer. The different spatial arrangement of the substituents in the cis-isomer would likely alter its binding affinity for the target, while maintaining similar physicochemical properties.[13][14][15]
-
Alternatively, a derivative where the primary amine is replaced with a group that is known to abolish activity (e.g., a methyl group if a primary amine is essential for a key hydrogen bond) can be synthesized.
Protocol: Comparative Activity Assay
-
Synthesize the active compound (derived from trans-(3-Fluorocyclobutyl)methamine) and the inactive cis-isomer.
-
Prepare stock solutions of both compounds and a vehicle control (e.g., DMSO).
-
In a multi-well plate format, treat cells or the biochemical target with serial dilutions of the active compound, the inactive control, and the vehicle.
-
Incubate for a predetermined time.
-
Measure the biological response using a validated assay (e.g., a fluorescence-based readout for enzymatic activity or a second messenger assay for GPCR activation).
-
Analysis: The active compound should exhibit a dose-dependent effect, while the inactive cis-isomer and the vehicle control should show no significant activity at the same concentrations.
Orthogonal Assays
To confirm that the observed activity is not an artifact of the primary assay technology, it is crucial to employ an orthogonal assay that measures the same biological endpoint through a different method.[16]
Experimental Design:
-
If the primary screen is a biochemical assay (e.g., an enzyme inhibition assay), the orthogonal assay should be a cell-based assay that measures the downstream consequences of target engagement.
-
Conversely, if the primary screen is cell-based, a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) can confirm physical interaction with the target protein.
Workflow for Orthogonal Assay Validation
Caption: Orthogonal assay workflow for hit validation.
Addressing Compound Liabilities: The Case of Lysosomotropism
The primary amine in the trans-(3-Fluorocyclobutyl)methamine scaffold introduces the possibility of lysosomotropism.[7] Basic, lipophilic compounds can accumulate in the acidic environment of lysosomes, leading to lysosomal dysfunction and potential off-target cytotoxicity.[17][18][19]
Experimental Design:
-
Acridine Orange or LysoTracker Staining: These fluorescent dyes accumulate in acidic organelles. A lysosomotropic compound will cause a redistribution of the dye, which can be quantified by high-content imaging.
-
Cytotoxicity Assays: Compare the cytotoxicity of the compound in normal versus lysosome-defective cells.
Protocol: Lysosomotropism Assessment with Acridine Orange
-
Culture cells (e.g., HeLa or HepG2) in a 96-well imaging plate.
-
Treat cells with the test compound at various concentrations for 24 hours. Include a known lysosomotropic agent (e.g., chloroquine) as a positive control and a vehicle control.
-
Incubate the cells with Acridine Orange (5 µg/mL) for 15 minutes.
-
Wash the cells with PBS and acquire images using a high-content imaging system with appropriate filters to detect both green (cytoplasmic) and red (lysosomal) fluorescence.
-
Analysis: Quantify the red-to-green fluorescence intensity ratio. A significant increase in this ratio indicates lysosomal accumulation.
Case Study: Hypothetical Development of a GPCR Antagonist
Let's consider a hypothetical scenario where a derivative of trans-(3-Fluorocyclobutyl)methamine hydrochloride is identified as a potent antagonist of a specific GPCR. The following control experiments would be essential for its validation.
Decision Tree for Validating a Novel GPCR Antagonist
Caption: A stepwise approach to validating a GPCR antagonist.
Comparative Data Summary (Hypothetical)
| Compound | Primary Assay (IC50, nM) | Orthogonal Assay (IC50, nM) | cis-Isomer (IC50, nM) | Lysosomotropism (Fold Increase in Red/Green Fluorescence) |
| Lead Compound | 10 | 15 | >10,000 | 1.2 |
| Chloroquine | N/A | N/A | N/A | 8.5 |
| Vehicle | >10,000 | >10,000 | N/A | 1.0 |
Conclusion
The path from a promising chemical scaffold to a viable drug candidate is one of meticulous validation. For novel entities derived from scaffolds like trans-(3-Fluorocyclobutyl)methamine hydrochloride, a comprehensive suite of control experiments is not merely a formality but the very bedrock of scientific rigor. By systematically employing inactive stereoisomers, orthogonal assays, and specific counter-screens for known liabilities such as lysosomotropism, researchers can build a robust data package that instills confidence in their findings. This structured approach, grounded in the principles of causality and self-validation, is essential for making sound decisions in the complex and resource-intensive process of drug discovery.
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A Comparative Analysis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into small molecules has become a cornerstone of rational drug design. The cyclobutane motif, in particular, offers a unique conformational rigidity that can pre-organize substituents for optimal target engagement. When combined with the profound electronic effects of fluorine, this scaffold presents a compelling platform for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its analogs, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR). The experimental data and protocols herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.
Introduction: The Significance of Fluorinated Cyclobutylamines
The introduction of fluorine into drug candidates can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring, a strained four-membered carbocycle, serves as a versatile scaffold, providing a three-dimensional arrangement of substituents that can be finely tuned for specific biological targets.[3] The combination of these two features in trans-(3-Fluorocyclobutyl)methamine hydrochloride and its analogs presents a unique opportunity to modulate key pharmacological properties. This guide will delve into a series of analogs where the substituent on the cyclobutane ring is varied, providing a systematic analysis of how these modifications impact the molecule's overall profile.
Synthesis of trans-(3-Fluorocyclobutyl)methamine Analogs
A general synthetic route to access a variety of trans-3-substituted-3-fluorocyclobutylamines has been established, starting from 3-oxocyclobutane carboxylic acid.[4] This multi-step synthesis allows for the introduction of diverse substituents at the 3-position of the cyclobutane ring, providing a platform for systematic SAR studies.
Experimental Protocol: General Synthesis of trans-3-Aryl-3-fluorocyclobutylamines[4]
A representative synthetic scheme is outlined below. This protocol describes the key steps to introduce an aryl group at the 3-position, followed by the formation of the aminomethyl group.
Caption: General synthetic route for trans-3-aryl-3-fluorocyclobutylamine analogs.
Step-by-Step Methodology:
-
Esterification: 3-Oxocyclobutane carboxylic acid is converted to its corresponding methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of sulfuric acid).
-
Grignard Reaction: The ketone of methyl 3-oxocyclobutanecarboxylate is reacted with an appropriate aryl magnesium bromide (ArMgBr) to yield the tertiary alcohol, methyl 3-aryl-3-hydroxycyclobutanecarboxylate.
-
Deoxyfluorination: The hydroxyl group is replaced with fluorine using a deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST). This step selectively produces the trans-fluorinated isomer.[4]
-
Amidation: The methyl ester of trans-3-aryl-3-fluorocyclobutanecarboxylate is converted to the corresponding primary amide via aminolysis.
-
Hofmann or Curtius Rearrangement: The primary amide is subjected to a Hofmann or Curtius rearrangement to yield the desired primary amine, trans-3-aryl-3-fluorocyclobutylamine.
-
Salt Formation: The final amine is treated with hydrochloric acid to form the stable hydrochloride salt.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP or logD), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine and the variation of substituents on the cyclobutane ring significantly impact these properties.
Basicity (pKa)
The basicity of the primary amine is a key factor influencing its ionization state at physiological pH, which in turn affects its interaction with biological targets and its membrane permeability. The presence of the electronegative fluorine atom is expected to decrease the basicity of the amine through an inductive effect.
Table 1: Comparative pKa Values of trans-(3-Fluorocyclobutyl)methamine Analogs
| Analog (R) | pKa[4] |
| H | 9.6 |
| Phenyl | 9.5 |
| 4-Fluorophenyl | 9.4 |
| 4-Chlorophenyl | 9.4 |
| 4-Methoxyphenyl | 9.5 |
Note: The pKa values are for the corresponding amine hydrochlorides.
As shown in Table 1, the introduction of a fluorine atom on the cyclobutane ring generally leads to a decrease in the pKa of the amine compared to non-fluorinated analogs (typically around 10.4).[4] The electronic nature of the substituent at the 3-position has a modest but discernible effect on the basicity.
Lipophilicity (logD)
Lipophilicity, often measured as the distribution coefficient (logD) at a specific pH, is a crucial parameter for predicting a compound's ability to cross cell membranes.
Table 2: Comparative logD Values of trans-(3-Fluorocyclobutyl)methamine Analogs at pH 7.4
| Analog (R) | logD (pH 7.4)[4] |
| H | 0.8 |
| Phenyl | 2.1 |
| 4-Fluorophenyl | 2.4 |
| 4-Chlorophenyl | 2.6 |
| 4-Methoxyphenyl | 2.0 |
The data in Table 2 demonstrates that the lipophilicity of the analogs is significantly influenced by the nature of the substituent at the 3-position. Aromatic substituents substantially increase logD compared to the unsubstituted analog. Halogen substitution on the phenyl ring further enhances lipophilicity.
Experimental Protocol: Determination of pKa and logD
Caption: Workflow for the experimental determination of pKa and logD.
pKa Determination (Potentiometric Titration):
-
Prepare a standard solution of the amine hydrochloride analog in water.
-
Titrate the solution with a standardized solution of sodium hydroxide.
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
logD Determination (Shake-Flask Method):
-
Prepare a buffered aqueous solution at pH 7.4.
-
Add a known amount of the analog to a mixture of n-octanol and the buffered aqueous solution.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the analog in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the logD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Comparative Biological Activity: Monoamine Transporter Inhibition
Based on their structural similarity to known monoamine reuptake inhibitors, trans-(3-Fluorocyclobutyl)methamine analogs are hypothesized to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6] To provide a framework for understanding the potential SAR of this series, the following section presents a representative dataset of in vitro binding affinities (Ki).
Disclaimer: The following biological data is a representative example generated for illustrative purposes to demonstrate the principles of SAR in this chemical series. It is based on established trends in medicinal chemistry but is not experimentally derived for this specific set of analogs.
Table 3: Representative Monoamine Transporter Binding Affinities (Ki, nM) of trans-(3-Fluorocyclobutyl)methamine Analogs
| Analog (R) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| H | 250 | 800 | 450 |
| Phenyl | 50 | 350 | 150 |
| 4-Fluorophenyl | 35 | 280 | 120 |
| 4-Chlorophenyl | 30 | 250 | 110 |
| 4-Methoxyphenyl | 75 | 450 | 200 |
Structure-Activity Relationship (SAR) Analysis
-
Effect of the 3-Substituent: The introduction of an aromatic ring at the 3-position generally enhances binding affinity for all three monoamine transporters, with the most significant increase observed for DAT.
-
Electronic Effects of Phenyl Ring Substitution: Electron-withdrawing groups (F, Cl) on the phenyl ring tend to improve potency, particularly at DAT and NET. This may be due to favorable interactions within the transporter binding pocket.
-
Steric and Lipophilic Effects: The increased lipophilicity of the halogenated analogs may also contribute to their enhanced binding affinity by facilitating membrane partitioning and interaction with hydrophobic pockets in the transporters.
-
Selectivity: While none of the analogs in this representative set display high selectivity, the SAR suggests that further optimization of the 3-substituent could lead to compounds with improved selectivity for a specific transporter.
Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
Caption: Workflow for an in vitro monoamine transporter binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test analog.
-
Incubation: Incubate the plates at a controlled temperature to allow for competitive binding between the radioligand and the test analog.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and unbound radioligand.
-
Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The trans-(3-Fluorocyclobutyl)methamine scaffold represents a promising starting point for the development of novel CNS-active agents. This guide has demonstrated that systematic modification of the 3-substituent allows for the fine-tuning of key physicochemical properties, which in turn are expected to influence biological activity. The provided synthetic routes and analytical protocols offer a clear path for the exploration of this chemical space.
Future work should focus on expanding the diversity of the 3-substituent to include a wider range of aromatic and aliphatic groups. A thorough investigation of the cis-isomers would also provide valuable insights into the conformational requirements for target engagement. Ultimately, the integration of in vitro biological data with the physicochemical profiling outlined in this guide will enable the rational design of potent and selective drug candidates based on the fluorinated cyclobutylamine scaffold.
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An In-Depth Technical Guide to the In Vivo Efficacy of Novel Epigenetic Modulators: A Comparative Analysis Focused on LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, the pursuit of novel, potent, and selective inhibitors of key regulatory enzymes is paramount. This guide focuses on the in vivo efficacy of emerging chemical scaffolds, exemplified by structures such as trans-(3-Fluorocyclobutyl)methanamine hydrochloride, within the context of a well-established therapeutic target: Lysine-Specific Demethylase 1 (LSD1). While direct in vivo efficacy data for trans-(3-Fluorocyclobutyl)methanamine hydrochloride is not yet extensively published, its structural motifs suggest potential activity as an LSD1 inhibitor. This guide will, therefore, provide a comparative framework for evaluating the in vivo performance of such novel agents against established LSD1 inhibitors, drawing upon robust preclinical and clinical data.
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis through the demethylation of histone H3 on lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is correlated with poor prognosis in a variety of solid tumors and hematological malignancies, making it a compelling target for therapeutic intervention.[1][2][3] The inhibition of LSD1 can lead to a block in cancer cell differentiation and an increase in proliferation, migration, and invasiveness.[2][3][4]
This guide will delve into the critical aspects of assessing in vivo efficacy for LSD1 inhibitors, providing detailed experimental protocols and comparative data on key compounds that have progressed to clinical trials.
The LSD1 Signaling Pathway and Therapeutic Intervention
LSD1 functions within larger protein complexes to regulate gene expression.[1] By removing methyl groups from H3K4, which is a mark of active transcription, LSD1 generally acts as a transcriptional repressor.[1] Conversely, its demethylation of the repressive H3K9 mark can result in transcriptional co-activation.[1] The therapeutic inhibition of LSD1 aims to reverse these epigenetic modifications, thereby reactivating tumor suppressor genes and promoting anti-tumor immunity.[1][4]
Caption: Simplified signaling pathway of LSD1 and the effect of its inhibition.
Comparative In Vivo Efficacy of Leading LSD1 Inhibitors
A number of small molecule LSD1 inhibitors have entered clinical trials, demonstrating the therapeutic potential of targeting this enzyme.[2] The table below summarizes the in vivo performance of several key covalent and non-covalent LSD1 inhibitors, providing a benchmark for the evaluation of novel compounds.
| Compound Name (Class) | Cancer Type | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| Iadademstat (ORY-1001) (Covalent) | Acute Myeloid Leukemia (AML) | Xenograft | Not Specified | Potent anti-leukemic activity and increased survival in mouse models. | [2] |
| Bomedemstat (IMG-7289) (Covalent) | Hematological Malignancies | Not Specified | Not Specified | Currently in clinical trials. | [2] |
| GSK2879552 (Covalent) | Small Cell Lung Cancer (SCLC) | Xenograft (NCI-H1417) | Orally bioavailable | Inhibited tumor growth without inducing thrombocytopenia. | [4][5] |
| Pulrodemstat (CC-90011) (Non-covalent) | Hematological/Solid Cancers | Not Specified | Not Specified | Currently in clinical trials. | [2] |
| Seclidemstat (SP-2577) (Non-covalent) | Advanced Solid Tumors | Not Specified | Not Specified | Entered clinical trials for advanced solid tumors. | [2][6] |
| Compound [I] (Reversible) | Acute Myeloid Leukemia (AML) | Xenograft (MV4-11) | 10 and 20 mg/kg, oral | Significant, dose-dependent tumor growth suppression (42.11% and 63.25% inhibition, respectively). | [7] |
| Compound 21 | Gastric Cancer | Xenograft (MGC-803) | 20 mg/kg | Reduced tumor weight by 68.5% with no change in body weight. | [5] |
Standardized In Vivo Efficacy Protocol: A Step-by-Step Guide
To ensure robust and reproducible in vivo efficacy data for novel LSD1 inhibitors, a standardized experimental workflow is crucial. The following protocol is a generalized framework based on published preclinical studies.[1]
Caption: Standardized workflow for in vivo efficacy studies of LSD1 inhibitors.
Detailed Experimental Methodology
1. Cell Line and Animal Model Selection:
-
Cell Lines: Utilize human cancer cell lines with well-characterized LSD1 expression levels (e.g., non-small cell lung cancer, breast cancer, or acute myeloid leukemia lines).[1]
-
Animal Models: Employ immunodeficient mice, such as NOD/SCID or nude mice, typically 6-8 weeks of age, to allow for the growth of human tumor xenografts.[1]
2. Tumor Implantation and Growth Monitoring:
-
Inject a suspension of cancer cells subcutaneously or orthotopically into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
3. Dosing and Administration:
-
Vehicle: The choice of vehicle will depend on the solubility of the test compound. Common vehicles include 0.5% methylcellulose in water or a solution containing DMSO, PEG300, and Tween 80.[1]
-
Dosing: The dose and schedule should be informed by prior maximum tolerated dose (MTD) studies. Administration can be performed once or twice daily via oral gavage (PO) or intraperitoneal (IP) injection.[1]
-
Control Groups: A vehicle control group receiving the vehicle solution on the same schedule is essential.[1]
4. Efficacy Assessment and Biomarker Analysis:
-
Measure tumor volume and body weight 2-3 times per week to assess treatment efficacy and toxicity.
-
At the end of the study, collect tumor tissue and plasma for pharmacodynamic and biomarker analysis.[1]
-
Western Blotting: Prepare protein lysates from tumor tissue to analyze the levels of LSD1 target histone marks. A key biomarker for LSD1 inhibition is an increase in H3K4me2.[1]
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to assess the in situ levels of histone methylation and other relevant biomarkers.[1]
Conclusion and Future Directions
The landscape of LSD1 inhibitors is rapidly expanding, with numerous compounds demonstrating promising preclinical and clinical activity. For novel chemical entities like trans-(3-Fluorocyclobutyl)methanamine hydrochloride and its analogs to be positioned as viable drug candidates, a rigorous and comparative in vivo evaluation is indispensable. By adhering to standardized protocols and benchmarking against established inhibitors, researchers can effectively ascertain the therapeutic potential of these next-generation epigenetic modulators. Future studies should also focus on combination therapies, as LSD1 inhibition has shown synergistic effects with other anti-cancer agents, including PD-(L)1 blockade and EZH2 inhibitors.[4]
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A Senior Application Scientist's Guide to Confirming Cellular Target Engagement: A Comparative Analysis Featuring trans-(3-Fluorocyclobutyl)methamine hydrochloride
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical subsequent step is to unequivocally demonstrate that the molecule engages its intended protein target within the complex milieu of a living cell.[1] This process, known as cellular target engagement, provides the mechanistic link between a compound's presence and its observed biological effect, separating true on-target activity from misleading off-target or non-specific effects.[2][3] Without this confirmation, the foundation of a drug discovery program is built on unvalidated assumptions, risking significant time and resources on compounds that may not work as intended.
This guide provides a comparative analysis of leading methodologies to confirm cellular target engagement. We will use the novel compound, trans-(3-Fluorocyclobutyl)methamine hydrochloride , as a hypothetical case study. As this is a molecule without extensive public data, we will posit a plausible, fictional target—Cyclobutylamine-Specific Demethylase (CSD) , an enzyme whose activity is hypothesized to be modulated by our compound. We will explore three distinct, powerful techniques to validate this hypothetical engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method measuring direct ligand binding through changes in protein thermal stability.
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell proximity-based assay quantifying compound affinity and occupancy.
-
In-Cell Western (ICW): An immunodetection method to measure downstream functional consequences of target modulation.
Through detailed protocols, comparative data, and workflow visualizations, this guide will equip researchers to make informed, causality-driven decisions in selecting the optimal target engagement strategy for their specific research needs.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Benchmark
CETSA is founded on the principle of ligand-induced thermal stabilization.[4][5] The binding of a compound, such as our hypothetical trans-(3-Fluorocyclobutyl)methamine hydrochloride, to its target protein (CSD) creates a more stable complex. This increased stability means the protein can withstand higher temperatures before it denatures and aggregates.[6] By heating cell lysates or intact cells to a range of temperatures and quantifying the amount of soluble CSD protein that remains, we can observe a "thermal shift" in the presence of the compound, providing direct evidence of binding.[7][8]
Experimental Rationale & Causality
The choice to use CETSA rests on its label-free nature; it requires no modification to the compound or the target protein, offering a view of engagement in a near-native state.[5][8] This is particularly valuable in early discovery when modified compounds are not yet available. The key experimental control is the comparison between vehicle-treated (e.g., DMSO) and compound-treated cells. A reproducible, dose-dependent shift in the melting temperature (Tagg) of the target protein is a high-confidence indicator of direct physical interaction.[9]
Visualized Workflow: CETSA
Caption: CETSA workflow for confirming target engagement.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T endogenously expressing CSD) in 10 cm dishes. At ~80% confluency, treat cells with varying concentrations of trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 2 hours.[6]
-
Cell Harvesting: Harvest cells by scraping, wash with ice-cold PBS containing protease inhibitors, and pellet by centrifugation.
-
Heating Step: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 10-12 points from 40°C to 70°C). Include a non-heated control at 4°C.[6] Immediately cool the samples for 3 minutes at 4°C.
-
Lysis and Fractionation: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[6] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Analysis: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Quantify the amount of the target protein CSD in each sample using Western blotting or an ELISA.
-
Data Interpretation: For each compound concentration, plot the percentage of soluble CSD protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A positive shift in Tagg (ΔTagg) in compound-treated samples compared to the vehicle control confirms target engagement.
Hypothetical Data Summary: CETSA
| Treatment | Tagg (°C) of CSD | ΔTagg vs. Vehicle (°C) |
| Vehicle (DMSO) | 52.4 | N/A |
| 1 µM Compound | 54.1 | +1.7 |
| 10 µM Compound | 57.8 | +5.4 |
| 30 µM Compound | 58.1 | +5.7 |
| 10 µM Inactive Analog | 52.5 | +0.1 |
Method 2: NanoBRET™ Target Engagement Assay - Quantitative Live-Cell Analysis
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in living cells in real-time.[10][11] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer compound that binds to the same target (the acceptor).[12][13] When an unlabeled test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the quantitative determination of intracellular compound affinity.[14]
Experimental Rationale & Causality
NanoBRET™ is chosen when quantitative binding data (affinity, occupancy, residence time) in a physiological, live-cell context is required.[10][11] The system is self-validating through a series of controls. The assay requires transient expression of a NanoLuc®-CSD fusion protein. A critical first step is developing or identifying a suitable fluorescent tracer that reversibly binds to CSD. The competition binding format directly demonstrates that the test compound and tracer are binding to the same site, providing strong evidence of specific target engagement.
Visualized Workflow: NanoBRET™
Caption: NanoBRET™ workflow for quantifying intracellular target engagement.
Detailed Experimental Protocol: NanoBRET™
-
Vector Construction & Transfection: Clone the gene for CSD into a vector containing NanoLuc® luciferase, creating a CSD-NanoLuc® fusion construct. Transfect HEK293T cells with this plasmid and plate them into white, 96-well assay plates.
-
Tracer and Compound Addition: After 24 hours, add the fluorescent NanoBRET™ tracer specific for CSD to the cells at a pre-determined optimal concentration. Immediately after, add serially diluted trans-(3-Fluorocyclobutyl)methamine hydrochloride.[15] Include "no compound" (tracer only) and "no tracer" (background) controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.[15]
-
Detection: Equilibrate the plate to room temperature. Prepare the detection reagent by diluting the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. Add this reagent to all wells.[15]
-
Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>610nm) sequentially.[16]
-
Data Analysis: Calculate the raw NanoBRET™ ratio (Acceptor/Donor). Correct the ratios by subtracting the background ratio from the "no tracer" control wells. Plot the corrected NanoBRET™ ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.
Hypothetical Data Summary: NanoBRET™
| Compound | Cell Type | Intracellular IC50 (nM) |
| trans-(3-Fluorocyclobutyl)methamine HCl | HEK293T | 185 |
| Known Potent CSD Inhibitor (Control) | HEK293T | 25 |
| Inactive Analog | HEK293T | >50,000 |
Method 3: In-Cell Western (ICW) - A Functional Confirmation
While CETSA and NanoBRET™ confirm direct physical binding, an In-Cell Western (ICW) can provide orthogonal validation by measuring a functional consequence of that binding.[17][18] Let's hypothesize that our target CSD demethylates a substrate protein, Substrate-P, and that this demethylation event can be monitored by a loss of signal from a phospho-specific antibody. The ICW assay allows for the quantitative immunofluorescent detection of protein levels directly in fixed cells within a microplate, enabling higher throughput than traditional Western blotting.[19][20]
Experimental Rationale & Causality
This method is chosen to link target binding to a functional cellular outcome. If trans-(3-Fluorocyclobutyl)methamine hydrochloride engages and inhibits CSD, we expect to see a dose-dependent increase in the levels of Substrate-P. The ICW quantifies this change. The assay is self-validating by normalizing the phospho-protein signal to the total cell number in each well, typically using a DNA stain.[21] This corrects for any variations in cell seeding or compound-induced cytotoxicity, ensuring the observed signal change is due to specific target inhibition.
Visualized Workflow: In-Cell Western
Caption: In-Cell Western workflow for functional target engagement analysis.
Detailed Experimental Protocol: ICW
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of trans-(3-Fluorocyclobutyl)methamine hydrochloride for a duration relevant to the signaling pathway (e.g., 4 hours).
-
Fixation and Permeabilization: Remove the treatment media and wash with PBS. Fix the cells with 4% paraformaldehyde for 20 minutes. Wash again and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[6][22]
-
Immunostaining: Block non-specific sites with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.[6] Incubate with a primary antibody specific for Substrate-P overnight at 4°C.
-
Secondary Antibody and Normalization: Wash the plate multiple times. Incubate for 1 hour with a near-infrared (NIR) fluorescently-labeled secondary antibody (e.g., IRDye® 800CW) and a cell normalization stain (e.g., a DNA stain in the 700nm channel).[19][21]
-
Imaging and Analysis: Wash the plate thoroughly to remove unbound antibody and scan using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the integrated intensity of the target signal (800nm channel) and the normalization stain (700nm channel) for each well.
-
Data Interpretation: Calculate the normalized signal for the target protein (800nm signal / 700nm signal). Plot the normalized signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50, the concentration at which 50% of the maximal functional effect is observed.
Hypothetical Data Summary: ICW
| Compound | Endpoint Measured | Cellular EC50 (nM) |
| trans-(3-Fluorocyclobutyl)methamine HCl | Increase in Substrate-P | 450 |
| Known Potent CSD Inhibitor (Control) | Increase in Substrate-P | 60 |
| Inactive Analog | No change in Substrate-P | >100,000 |
Comparative Summary of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | In-Cell Western (ICW) |
| Principle | Ligand-induced protein thermal stabilization[4] | Bioluminescence Resonance Energy Transfer (BRET)[11] | Quantitative immunofluorescence[17] |
| Measurement Type | Direct (Biophysical binding) | Direct (Proximity-based binding) | Indirect (Downstream functional effect) |
| Cell State | Intact cells or lysate (endpoint) | Live cells (real-time capable) | Fixed and permeabilized cells (endpoint) |
| Key Output | Thermal shift (ΔTagg), dose-response shift | Intracellular affinity (IC50), occupancy, residence time[12] | Functional potency (EC50), pathway modulation |
| Throughput | Low to Medium | Medium to High | Medium to High |
| Labeling Requirement | Label-free for compound and target[5] | Target-NanoLuc® fusion, fluorescent tracer[10] | Specific primary & fluorescent secondary antibodies[18] |
| Primary Advantage | No modification of compound or protein; works with endogenous targets | Quantitative affinity data in live cells; high sensitivity[13] | Links binding to a functional outcome; higher throughput than WB |
| Primary Limitation | Lower throughput; not easily adaptable for residence time | Requires genetic modification of target; tracer development needed | Indirect evidence of engagement; dependent on antibody quality |
Conclusion and Strategic Recommendations
Confirming cellular target engagement is a non-negotiable cornerstone of rigorous drug discovery. The choice of methodology should be dictated by the specific question at hand and the stage of the research program.
-
For initial hit validation, especially when working with endogenous protein levels and without wanting to modify your compound, CETSA offers an unparalleled, label-free approach to confirm direct physical interaction.[9]
-
To generate quantitative binding data, understand structure-activity relationships (SAR), and measure compound kinetics in a physiological live-cell environment, NanoBRET™ is the gold standard, providing precise measurements of intracellular affinity and residence time.[10][23]
-
To connect target binding with a cellular consequence and build a stronger mechanistic narrative, a functional assay like the In-Cell Western provides essential orthogonal data, demonstrating that the engagement of the target leads to the expected biological modulation.[17]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a fluorinated amine building block. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar molecules and established principles of chemical waste management to offer a conservative and safety-first approach.
Our core philosophy is that a well-informed researcher is a safe researcher. This guide, therefore, goes beyond mere instruction to explain the 'why' behind each procedural step, grounding our recommendations in scientific principles and regulatory standards.
Hazard Assessment: An Evidence-Based Profile
Understanding the potential hazards of trans-(3-Fluorocyclobutyl)methamine hydrochloride is the critical first step in its safe management. Due to the limited specific toxicological data for this exact molecule, we must infer its hazard profile from its constituent chemical features: a fluorinated aliphatic ring and a primary amine hydrochloride salt.
A crucial piece of available safety information classifies this compound as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: "Harmful if swallowed"[1].
Further insights can be drawn from analogous compounds:
-
Cyclobutylamine hydrochloride (the non-fluorinated parent compound) is classified as a corrosive solid that causes severe skin burns and eye damage[2].
-
trans-3-Fluoro-cyclobutylamine hydrochloride , a closely related analog, is noted to potentially cause skin, eye, and respiratory system irritation[3].
-
Fluorinated Organic Compounds: This class of molecules can be environmentally persistent. Their incineration requires high temperatures to ensure complete destruction and to avoid the formation of hazardous byproducts[4][5].
-
Amine Hydrochlorides: As salts of a weak base (the amine) and a strong acid (hydrochloric acid), they can be corrosive and will release the free amine if neutralized with a strong base.
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Aspect | Inferred Risk | Recommended Precaution |
| Acute Toxicity | Harmful if swallowed (H302)[1]. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention[1]. |
| Skin/Eye Contact | Assumed to be corrosive or irritant. | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid contact with skin and eyes[2][3]. |
| Inhalation | Dust may cause respiratory irritation[2][3]. | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. |
| Environmental | Potential for persistence as a fluorinated organic compound. | Prevent release to the environment. Do not dispose of down the drain or in regular trash. |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following minimum PPE is mandatory when handling or disposing of trans-(3-Fluorocyclobutyl)methamine hydrochloride:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact). Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: For handling larger quantities or when there is a risk of generating dust in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.
Spill Management: A Plan for Rapid and Safe Response
Accidental spills should be managed promptly and safely.
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is significant, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed above.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the contained material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, in accordance with your site-specific procedures.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.
Waste Segregation and Collection
Proper segregation is key to safe and compliant chemical waste disposal. This compound falls into the category of halogenated organic waste .
-
Designate a Waste Container: Obtain a chemically compatible waste container from your EHS department. This should be a robust, sealable container, often made of high-density polyethylene (HDPE).
-
Labeling: The moment you begin to accumulate waste, the container must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "trans-(3-Fluorocyclobutyl)methamine hydrochloride "
-
The CAS Number: 1260664-80-9
-
An indication of the hazards (e.g., "Toxic," "Corrosive")
-
-
Accumulation:
-
Solid Waste: Place any unused solid compound, contaminated weighing papers, or contaminated consumables (e.g., pipette tips) directly into the labeled solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids .
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.
Decontamination of Empty Containers
Empty containers that once held trans-(3-Fluorocyclobutyl)methamine hydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Crucially, collect all three rinsates as hazardous waste. Transfer the rinsate to your halogenated organic liquid waste container.
-
-
Defacing the Label: After the final rinse and allowing the container to air dry in a fume hood, completely remove or deface the original product label.
-
Final Disposal: Once properly decontaminated and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institutional policy.
Arranging for Final Disposal
Once your hazardous waste container is approaching full (typically 80-90% capacity), you must arrange for its removal and final disposal.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety department or your contracted hazardous waste disposal vendor.
-
Incineration: The most probable and appropriate final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. This is necessary to destroy the stable carbon-fluorine bonds and prevent the release of this persistent chemical into the environment.
Logical Workflow for Disposal Decisions
The following diagram outlines the critical decision-making process for the proper management and disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Sources
- 1. trans-(3-Fluorocyclobutyl)methamine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1260664-80-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fluoridealert.org [fluoridealert.org]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Frontier: A Practical Guide to Safely Handling trans-(3-Fluorocyclobutyl)methamine Hydrochloride
For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. Among these, fluorinated amine hydrochlorides like trans-(3-Fluorocyclobutyl)methamine hydrochloride represent a critical building block in modern medicinal chemistry. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] However, the unique properties of such compounds also demand a meticulous and informed approach to laboratory safety.
This guide provides an in-depth, practical framework for the safe handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride, moving beyond a simple checklist to instill a culture of safety and operational excellence. By understanding the "why" behind each procedural step, you can build a self-validating system of protocols that protects both you and your research.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Fluorinated Organic Compounds: The presence of fluorine can introduce unique reactivity and toxicity.[2] Fluorine is the most powerful oxidizing agent known and reacts with almost all organic and inorganic substances.[3] Upon decomposition or in the presence of moisture, fluorinated compounds can release hydrofluoric acid (HF), a highly corrosive and toxic substance that requires specialized first aid.[3][4]
-
Cyclobutylamine: This structural motif is a primary amine. Primary amines can be corrosive and irritating to the skin and respiratory tract.[5] They can also react with carbon dioxide in the atmosphere.[6]
-
Amine Hydrochloride: The hydrochloride salt form generally increases water solubility and stability. However, upon heating or in the presence of strong bases, the free amine can be liberated, presenting the hazards associated with the parent amine.
Summary of Potential Hazards:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | While specific data is unavailable, similar amine hydrochlorides can be harmful or fatal if swallowed.[7] |
| Skin Corrosion/Irritation | May cause skin irritation. Prolonged contact should be avoided.[5] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage.[8] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[9] |
| Reactivity | Reacts with strong oxidizing agents, acids, and bases.[2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is paramount to mitigating the risks associated with handling trans-(3-Fluorocyclobutyl)methamine hydrochloride.[10] A multi-layered approach is recommended to ensure comprehensive protection.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[11][12] | Protects against splashes of the chemical or solvents, which can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[2] | Provides a barrier against skin contact. The choice of glove material should be based on the solvent used. Double-gloving is a best practice for handling potentially hazardous compounds. |
| Body Protection | A lab coat, worn fully buttoned.[13] | Protects against minor spills and splashes, preventing contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[12][13] | Recommended when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Waste Stream
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls
-
Chemical Fume Hood: All handling of solid trans-(3-Fluorocyclobutyl)methamine hydrochloride and its solutions should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for the handling of the compound.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
Have a chemical spill kit readily available.[12]
-
Prepare a 2.5% calcium gluconate gel for immediate use in case of skin contact, as a precaution against potential HF exposure.[3]
-
-
Weighing and Solution Preparation:
-
When weighing the solid, use a balance inside the fume hood or a containment enclosure.
-
Use anti-static tools and weigh paper to prevent dispersal of the powder.
-
Add the solid to the solvent slowly to avoid splashing.
-
Cap containers immediately after dispensing.
-
-
Reaction and Work-up:
-
Perform all reactions in a clean, dry reaction vessel within the fume hood.
-
Be mindful of potential incompatibilities with other reagents, such as strong oxidizing agents, acids, and bases.[2]
-
During work-up procedures, be aware that changes in pH could liberate the free amine.
-
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
All solid waste contaminated with trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., weigh paper, gloves, absorbent material) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
-
For guidance on the disposal of specific chemical classes, consult resources such as the University of Wisconsin-Madison's chemical disposal guide.[14]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply 2.5% calcium gluconate gel to the affected area as a precaution for potential HF exposure and seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention. |
By integrating these principles of hazard assessment, personal protection, operational planning, and emergency preparedness into your daily laboratory practices, you can confidently and safely work with trans-(3-Fluorocyclobutyl)methamine hydrochloride and other novel chemical entities, fostering a laboratory environment where both scientific innovation and personal safety thrive.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- VistaPharm. (n.d.). Material Safety Data Sheet.
- Pharma Source Direct. (2022). Safety Data Sheet.
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Cayman Chemical. (2024). Safety Data Sheet.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2009). Safety Data Sheet.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Organic Syntheses. (n.d.). cyclobutylamine.
- Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
- Purdue University. (n.d.). Fluorine Safety.
- Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pharmasd.com [pharmasd.com]
- 8. vistapharm.com [vistapharm.com]
- 9. shop.fagron.us [shop.fagron.us]
- 10. sams-solutions.com [sams-solutions.com]
- 11. support.hpe.com [support.hpe.com]
- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 13. hazmatschool.com [hazmatschool.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
